2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one
Description
Properties
IUPAC Name |
2-(N-methylanilino)thieno[3,2-d][1,3]thiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS2/c1-15(9-5-3-2-4-6-9)13-14-10-7-8-17-11(10)12(16)18-13/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MESMPGDSDNSESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC3=C(C(=O)S2)SC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390541 | |
| Record name | 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892292-63-6 | |
| Record name | 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
Abstract
The thieno[3,2-d]thiazin-4-one scaffold is a heterocyclic system of significant interest in medicinal chemistry, demonstrating potential in the development of novel therapeutic agents. This technical guide provides a comprehensive, proposed synthetic pathway for a specific derivative, 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one. The described multi-step synthesis is grounded in established chemical principles and analogous reactions reported in peer-reviewed literature. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a robust framework for the synthesis of this and related compounds.
Introduction: The Significance of the Thieno[3,2-d]thiazin-4-one Scaffold
The fusion of thiophene and 1,3-thiazine rings results in the thieno[3,2-d]thiazin-4-one core, a privileged structure in the landscape of heterocyclic chemistry. Thiophene-containing compounds are known bioisosteres of phenyl groups and are integral to a wide array of biologically active molecules.[1] The incorporation of the thiazinone ring further enhances the molecular diversity and potential for biological interactions. Derivatives of the related thieno[3,2-d]pyrimidine scaffold have been investigated for various therapeutic applications, including their potential as anticancer agents.[2] The specific target of this guide, 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, is an analogue that holds promise for further investigation in drug discovery programs. This guide outlines a plausible and scientifically sound synthetic route to this molecule, starting from readily available precursors.
Proposed Synthetic Pathway Overview
The synthesis of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one can be envisioned through a multi-step sequence, commencing with the construction of a key intermediate, 2-aminothiophene-3-carboxamide, via the well-established Gewald reaction.[3][4] Subsequent cyclization and functionalization steps lead to the final product. The overall proposed pathway is depicted below.
Figure 1: Proposed overall synthetic pathway for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one.
Detailed Synthetic Protocols and Mechanistic Insights
Step 1: Synthesis of 2-Aminothiophene-3-carboxamide (Gewald Reaction)
The Gewald reaction is a powerful one-pot multicomponent reaction for the synthesis of 2-aminothiophenes.[3][4] It involves the condensation of a carbonyl compound with an active methylene nitrile in the presence of elemental sulfur and a base. For this synthesis, we will consider the use of cyanoacetamide to directly yield the desired 2-aminothiophene-3-carboxamide.
Protocol:
-
To a stirred solution of cyanoacetamide (1.0 eq.) and elemental sulfur (1.1 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a catalytic amount of a base (e.g., morpholine or triethylamine, 0.2 eq.).
-
To this mixture, add the desired ketone or aldehyde (1.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 45-55°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2-aminothiophene-3-carboxamide.
Causality and Expertise: The choice of base is crucial; morpholine is often preferred as it effectively catalyzes the initial Knoevenagel condensation between the carbonyl compound and cyanoacetamide.[4] The subsequent steps involve the addition of sulfur to the enolate intermediate, followed by cyclization and tautomerization to yield the aromatic thiophene ring.[4] Using cyanoacetamide directly provides the carboxamide functionality required for the subsequent cyclization step, making the overall process more efficient.[2]
Figure 2: Simplified mechanism of the Gewald reaction.
Step 2: Synthesis of 2-Mercapto-4H-thieno[3,2-d]thiazin-4-one
This step involves the cyclization of the 2-aminothiophene-3-carboxamide with carbon disulfide to form the thiazinone ring.
Protocol:
-
Dissolve 2-aminothiophene-3-carboxamide (1.0 eq.) in a suitable solvent like pyridine or DMF.
-
Add an excess of carbon disulfide (CS2, 3.0-5.0 eq.) to the solution.
-
Add a base such as potassium hydroxide or sodium hydride portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization.
Causality and Expertise: The reaction proceeds via the formation of a dithiocarbamate intermediate from the reaction of the amino group with carbon disulfide in the presence of a base. This intermediate then undergoes intramolecular cyclization, with the amide nitrogen attacking the thiocarbonyl carbon, followed by the elimination of hydrogen sulfide, to form the thiazinone ring.
Step 3: Synthesis of 2-Chloro-4H-thieno[3,2-d]thiazin-4-one
The conversion of the 2-mercapto group to a 2-chloro group is a key step to enable the subsequent nucleophilic aromatic substitution.
Protocol:
-
Suspend 2-mercapto-4H-thieno[3,2-d]thiazin-4-one (1.0 eq.) in a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
-
Add a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.
-
After cooling, carefully pour the reaction mixture onto crushed ice.
-
The resulting precipitate is filtered, washed with cold water until neutral, and dried under vacuum to yield the 2-chloro derivative.
Causality and Expertise: Phosphorus oxychloride is a common and effective reagent for converting mercapto groups and hydroxyl groups on heterocyclic systems to chloro groups. The addition of catalytic DMF can accelerate the reaction by forming a Vilsmeier-Haack type intermediate, which is a more potent chlorinating species.
Step 4: Synthesis of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
The final step is a nucleophilic aromatic substitution (S_NAr) reaction where the chlorine atom at the 2-position is displaced by N-methylaniline.
Protocol:
-
Dissolve 2-chloro-4H-thieno[3,2-d]thiazin-4-one (1.0 eq.) and N-methylaniline (1.2 eq.) in a polar aprotic solvent such as DMF, NMP, or dioxane.
-
Add a base, such as potassium carbonate (K2CO3) or triethylamine (Et3N) (2.0 eq.).
-
Heat the reaction mixture at 100-130°C for 4-8 hours.[6] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Causality and Expertise: The electron-withdrawing nature of the thiazinone ring system activates the 2-position towards nucleophilic attack.[7][8] The use of a polar aprotic solvent facilitates the S_NAr reaction, and the base is required to neutralize the HCl generated during the reaction. The conditions are analogous to those used for the amination of similar chlorothienopyrimidine systems.[6]
Figure 3: Simplified mechanism of the Nucleophilic Aromatic Substitution (S_NAr) step.
Summary of Proposed Reactions and Conditions
| Step | Reaction Name | Starting Materials | Key Reagents | Solvent | Temperature | Expected Outcome |
| 1 | Gewald Reaction | Carbonyl Compound, Cyanoacetamide, Sulfur | Morpholine/Triethylamine | Ethanol/DMF | 45-55°C | 2-Aminothiophene-3-carboxamide |
| 2 | Cyclization | 2-Aminothiophene-3-carboxamide | CS2, KOH/NaH | Pyridine/DMF | Reflux | 2-Mercapto-4H-thieno[3,2-d]thiazin-4-one |
| 3 | Chlorination | 2-Mercapto-4H-thieno[3,2-d]thiazin-4-one | POCl3/SOCl2, cat. DMF | Neat | Reflux | 2-Chloro-4H-thieno[3,2-d]thiazin-4-one |
| 4 | S_NAr | 2-Chloro-4H-thieno[3,2-d]thiazin-4-one, N-Methylaniline | K2CO3/Et3N | DMF/Dioxane | 100-130°C | 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one |
Conclusion
This technical guide presents a robust and scientifically plausible synthetic pathway for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one. While this specific molecule's synthesis is not explicitly reported in the current literature, the proposed route is constructed from well-established and reliable chemical transformations commonly employed in heterocyclic chemistry. Each step is detailed with a comprehensive protocol and an explanation of the underlying chemical principles, providing a solid foundation for researchers to undertake the synthesis of this and related compounds. The successful execution of this synthesis will provide access to a novel derivative of the thieno[3,2-d]thiazin-4-one scaffold, opening avenues for further investigation into its physicochemical properties and potential biological activities.
References
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Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279-293. Available at: [Link]
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Deshmukh, M. B., et al. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(1), 247-252. Available at: [Link]
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Gouda, M. A., et al. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Turkish Journal of Chemistry, 35, 815-849. Available at: [Link]
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Matysiak, J., et al. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. Molecular Diversity, 19(3), 561-575. Available at: [Link]
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Patel, H., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 4(2), 193-199. Available at: [Link]
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Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788. Available at: [Link]
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Gewald reaction. Wikipedia. Available at: [Link]
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Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. ScienceDirect. Available at: [Link]
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Gouda, M. A., et al. (2011). ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ChemInform, 42(32). Available at: [Link]
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Lee, Y.-J., & Lee, C.-H. (2020). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 25(22), 5255. Available at: [Link]
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El-Sayed, N. N. E., et al. (2018). Chemistry of Substituted Thiazinanes and Their Derivatives. Molecules, 23(11), 2993. Available at: [Link]
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Nucleophilic aromatic substitutions. (2019). YouTube. Available at: [Link]
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Al-Adiwish, W. M., et al. (2012). Synthesis of Thiazine and Thiazepine Derivatives from (Z)-2-Cyano-3-Mercapto-3-(Phenylamino)Acrylamide. Journal of Chemical Research, 36(5), 308-310. Available at: [Link]
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Byrd, K. M., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(12), 4939-4947. Available at: [Link]
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de la Cuesta, E., et al. (1997). SYNTHESIS OF HETER0[9][10][11]THIADIAZINE 1,l-DIOXIDES. Heterocycles, 45(9), 1765. Available at: [Link]
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Nucleophilic aromatic substitution reactions promoted by aryl and heteroaryl amine nitranions. (2001). New Journal of Chemistry. Available at: [Link]
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Facile synthesis of 2-(substituted amino)-4H-thieno[3,2-e]-1,3-thiazin-4-ones. (2009). ResearchGate. Available at: [Link]
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Fodor, L., et al. (2021). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 26(23), 7352. Available at: [Link]
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Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2011). Molecules, 16(5), 3989-3999. Available at: [Link]
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Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports, 13(1), 2950. Available at: [Link]
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Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives. (2020). Green Chemistry, 22(16), 5348-5353. Available at: [Link]
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A Guide to the Spectroscopic Characterization of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, a heterocyclic molecule of interest in medicinal chemistry.[1] Given the limited availability of direct experimental spectra in the public domain, this document synthesizes information from analogous thieno[3,2-d]thiazin-4-one derivatives and related heterocyclic systems to present a robust, predictive spectroscopic profile. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and its derivatives through common spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Introduction and Molecular Structure
2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one (CAS 892292-63-6) is a complex heterocyclic compound featuring a fused thieno[3,2-d]thiazin-4-one core substituted with an N-methyl-N-phenylamino group at the 2-position.[2][3][4][5] The molecular formula is C₁₃H₁₀N₂OS₂, with a molecular weight of 274.36 g/mol .[1][5] The structural complexity and the presence of multiple heteroatoms impart this molecule with significant potential for biological activity, making its unambiguous characterization a critical aspect of its development and application in pharmaceutical research.[1][6]
The core structure, a thieno[3,2-d]thiazin-4-one, is a sulfur and nitrogen-containing bicyclic system. The fusion of a thiophene ring to a 1,3-thiazine ring creates a rigid, planar scaffold. The N-methyl-N-phenylamino substituent introduces both aliphatic and aromatic features, which will be clearly distinguishable in the spectroscopic data.
Figure 1. Chemical structure of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the title compound, both ¹H and ¹³C NMR will provide a wealth of information. The predicted chemical shifts are based on the analysis of similar heterocyclic systems.[7][8][9]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the protons of the thiophene ring, and the methyl protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Phenyl-H (ortho) | 7.20 - 7.40 | Multiplet | 2H | The exact shift will depend on the electronic effects of the nitrogen atom. |
| Phenyl-H (meta, para) | 7.00 - 7.20 | Multiplet | 3H | These protons will likely appear as a complex multiplet. |
| Thiophene-H | 6.80 - 7.50 | Doublet | 1H | The two thiophene protons will appear as doublets due to coupling with each other. |
| Thiophene-H | 6.80 - 7.50 | Doublet | 1H | The specific chemical shifts are influenced by the fused thiazinone ring.[10] |
| N-CH₃ | 3.20 - 3.50 | Singlet | 3H | This singlet will be a key identifier for the methyl group attached to the nitrogen. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C=O (Thiazinone) | 160 - 170 | The carbonyl carbon is expected to be significantly downfield. |
| C-N (Thiazinone) | 150 - 160 | Carbon atom at the 2-position, attached to the exocyclic nitrogen. |
| Phenyl-C (ipso) | 140 - 150 | The carbon of the phenyl ring directly attached to the nitrogen. |
| Phenyl-C | 120 - 130 | Aromatic carbons of the phenyl ring. |
| Thiophene-C | 115 - 140 | The chemical shifts of the thiophene carbons will be influenced by the fused ring and the substituent. |
| N-CH₃ | 35 - 45 | The aliphatic carbon of the methyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one is expected to show characteristic absorption bands for the carbonyl group, C-N, C-S, and aromatic C-H bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O (Amide) | 1660 - 1690 | Strong | This strong absorption is characteristic of the carbonyl group in the thiazinone ring.[8] |
| C=N / C=C (Aromatic) | 1500 - 1600 | Medium-Strong | Multiple bands are expected in this region due to the aromatic rings. |
| C-N Stretch | 1250 - 1350 | Medium | |
| C-S Stretch | 600 - 800 | Weak-Medium | Characteristic of the thiophene and thiazinone rings. |
| C-H (Aromatic) | 3000 - 3100 | Medium | |
| C-H (Aliphatic) | 2850 - 3000 | Weak-Medium |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₃H₁₀N₂OS₂.
The fragmentation pattern in the mass spectrum will be influenced by the stability of the heterocyclic core and the nature of the substituent.
Figure 2. Plausible mass spectrometry fragmentation pathway.
Expected Fragmentation Pattern:
-
Molecular Ion ([M]⁺˙): A prominent peak at m/z = 274, corresponding to the molecular weight of the compound.
-
Loss of Methyl Radical: A fragment at m/z = 259, resulting from the loss of a methyl radical (•CH₃) from the N-methyl group.
-
Loss of Phenylnitrene: A fragment at m/z = 183, corresponding to the loss of phenylnitrene (C₆H₅N).
-
Thieno[3,2-d]thiazin-4-one Core: The fragmentation may also lead to the stable thieno[3,2-d]thiazin-4-one cation radical.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one is expected to result in strong UV absorption.
| Electronic Transition | Expected λmax (nm) | Solvent | Notes |
| π → π | 250 - 280 | Ethanol/Methanol | Intense absorption band due to the aromatic and heterocyclic systems. |
| n → π | 320 - 360 | Ethanol/Methanol | Weaker absorption band, potentially overlapping with the π → π* transition. |
The exact position and intensity of the absorption maxima can be influenced by the solvent polarity. Similar thieno[3,2-b]thiophene derivatives show absorption maxima in the range of 401-415 nm, suggesting that the title compound may also have significant absorption in the visible region.[11]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).
-
Acquisition:
-
Full Scan: Acquire a full scan mass spectrum to determine the molecular weight.
-
Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to obtain fragmentation data.
-
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Record the absorption spectrum over a range of 200-800 nm.
Conclusion
This guide provides a comprehensive, predictive overview of the spectroscopic data for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one. By leveraging data from structurally related compounds, we have established a detailed set of expected spectroscopic characteristics. This information serves as a valuable resource for researchers working on the synthesis, purification, and characterization of this and similar heterocyclic molecules, ensuring scientific rigor and facilitating further research and development.
References
- Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC - NIH. (n.d.).
-
CAS 892292-63-6 | 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1][11]thiazin-4-one. (n.d.). Retrieved from
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2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1][11]thiazin-4-one - MySkinRecipes. (n.d.). Retrieved from
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- Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. (n.d.).
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- Synthesis and Chemical Characterisation of New Bis-Thieno [2,3-b]thiophene Derivatives. (n.d.).
- Studies on enaminones - TSI Journals. (n.d.).
- Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs) - MDPI. (2021, September 7).
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892292-63-6|2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1][11]thiazin-4-one - BLDpharm. (n.d.). Retrieved from
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CAS NO. 892292-63-6 | 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1][11]thiazin-4-one | Catalog SYX-M9789 | Arctom. (n.d.). Retrieved from
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2-(N-methyl-N-phenylamino)-4H-thieno[3,2-D][1][11]thiazin-4-one - Active Biopharma. (n.d.). Retrieved from
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2-(Methyl(phenyl)amino)-4H-thieno[3, 2-d][1][11]thiazin-4-one, min 95%, 250 mg. (n.d.). Retrieved from
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An In-Depth Technical Guide to 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one. While this specific molecule is sparsely documented in peer-reviewed literature, this guide synthesizes information from closely related analogs and established synthetic methodologies to present a scientifically grounded resource for researchers. The thieno[3,2-d]thiazin-4-one scaffold is a recurring motif in medicinal chemistry, exhibiting a range of biological activities. This document outlines a plausible synthetic pathway, predicted physicochemical and spectroscopic characteristics, and a discussion of its potential as a key intermediate in the development of novel therapeutic agents and advanced materials.
Introduction: The Thieno[3,2-d]thiazin-4-one Core
The thieno[3,2-d]thiazin-4-one heterocyclic system is a privileged scaffold in medicinal chemistry. Its rigid, planar structure and the presence of multiple heteroatoms make it an attractive framework for designing molecules that can interact with a variety of biological targets. Derivatives of the broader thieno-thiazinone and thienopyrimidinone classes have demonstrated potential as anticancer, antiviral, and anti-inflammatory agents. The fusion of the thiophene and thiazinone rings creates a unique electronic and steric environment, which can be further modulated by substitution at various positions. The title compound, 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, is a key intermediate that can be utilized in the synthesis of more complex pharmaceutical agents and is also explored for its potential in the development of fluorescent substances and organic electronic materials.
Chemical and Physical Properties
Based on data from commercial suppliers and analysis of related compounds, the following properties can be attributed to 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one.
| Property | Value | Source |
| CAS Number | 892292-63-6 | |
| Molecular Formula | C₁₃H₁₀N₂OS₂ | |
| Molecular Weight | 274.36 g/mol | |
| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |
| Solubility | Predicted to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents | Inferred from related compounds |
| Storage | 2-8°C, protected from light and moisture |
Proposed Synthesis and Experimental Protocol
Overview of the Synthetic Strategy
The proposed synthesis commences with the preparation of a 3-aminothiophene-2-carboxamide derivative, a common precursor for the thieno[3,2-d]thiazin-4-one ring system. This intermediate is then envisioned to undergo cyclization to form the target molecule. The key steps are outlined in the workflow diagram below.
Caption: Proposed synthetic workflow for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one.
Detailed Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on the synthesis of structurally similar compounds, particularly the work of Häcker et al. on 2-sec-amino-4H-3,1-benzothiazin-4-ones.
Step 1: Synthesis of 3-Aminothiophene-2-carboxamide
The synthesis of the 3-aminothiophene-2-carboxamide precursor can be achieved via the well-established Gewald reaction.
-
To a solution of an appropriate α-mercapto ketone or aldehyde (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol, add a catalytic amount of a base such as triethylamine or morpholine.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the 3-aminothiophene-2-carboxamide derivative.
-
Recrystallize from a suitable solvent like ethanol to obtain the pure product.
Step 2: Synthesis of the N-Methyl-N-phenylthiourea Derivative
-
Dissolve the 3-aminothiophene-2-carboxamide (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add N-methyl-N-phenylthiocarbamoyl chloride (1.1 eq) to the solution. The thiocarbamoyl chloride can be prepared from N-methylaniline and thiophosgene.
-
Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the reaction mixture to scavenge the HCl byproduct.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired thiourea derivative.
Step 3: Intramolecular Cyclization to form 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
The final cyclization step to form the thiazinone ring can be achieved under acidic or thermal conditions, drawing parallels from the synthesis of analogous benzothiazinones.
-
Dissolve the N-methyl-N-phenylthiourea derivative (1.0 eq) in a suitable solvent such as acetic anhydride or treat it with concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography to yield the pure 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally related thieno[3,2-d]thiazin-4-ones and benzothiazin-4-ones.
¹H NMR Spectroscopy
-
Aromatic Protons (Thiophene Ring): Two doublets are expected in the aromatic region, corresponding to the two protons on the thiophene ring.
-
Aromatic Protons (Phenyl Ring): A multiplet in the aromatic region corresponding to the five protons of the phenyl group.
-
Methyl Protons: A singlet corresponding to the three protons of the N-methyl group.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal in the downfield region, characteristic of a carbonyl carbon in a thiazinone ring.
-
Aromatic Carbons: Multiple signals in the aromatic region corresponding to the carbons of the thiophene and phenyl rings.
-
Methyl Carbon: A signal in the aliphatic region corresponding to the N-methyl carbon.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong absorption band characteristic of the carbonyl group in the thiazinone ring.
-
C=N Stretch: An absorption band corresponding to the C=N bond within the heterocyclic system.
-
C-H Aromatic Stretch: Absorption bands in the aromatic C-H stretching region.
-
C-H Aliphatic Stretch: Absorption bands corresponding to the C-H stretching of the methyl group.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M+): A prominent peak corresponding to the molecular weight of the compound (274.36 m/z).
-
Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of CO, and cleavage of the methyl and phenyl groups.
Biological and Materials Science Applications
The thieno[3,2-d]thiazin-4-one scaffold is a versatile pharmacophore with a wide range of reported biological activities in its derivatives.
Potential as a Kinase Inhibitor
Many heterocyclic compounds containing the thienopyrimidine or thienothiazine core have been investigated as kinase inhibitors for the treatment of cancer. The planar structure of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one makes it a potential candidate for ATP-competitive inhibition of various kinases.
Caption: Conceptual diagram of potential kinase inhibition by the target molecule.
Intermediate for Antiviral and Anticancer Agents
As suggested by commercial suppliers, this compound serves as a key intermediate in the synthesis of more complex molecules with potential antiviral and anticancer properties. The amino group at the 2-position provides a handle for further chemical modifications and the introduction of diverse pharmacophoric groups.
Applications in Materials Science
The planar, electron-rich thieno[3,2-d]thiazin-4-one core suggests potential applications in materials science. Such structures can exhibit interesting photophysical properties, making them candidates for use as fluorescent probes or as components in organic light-emitting diodes (OLEDs) and other organic electronic devices.
Conclusion
2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one represents a valuable, yet underexplored, chemical entity. This technical guide, by synthesizing data from related compounds and established synthetic principles, provides a foundational resource for researchers interested in this molecule. The proposed synthetic route offers a practical approach to accessing this compound, while the predicted chemical and physical properties provide a basis for its characterization and further development. The potential applications in medicinal chemistry and materials science highlight the importance of continued investigation into the properties and reactivity of this and related thieno[3,2-d]thiazin-4-one derivatives.
References
- Häcker, H.-G., Grundmann, F., Lohr, F., Ottersbach, P. A., Zhou, J., Schnakenburg, G., & Gütschow, M. (2009). 2-Amino- and 2-Alkylthio-4H-3,1-benz
An In-Depth Technical Guide to the Synthesis, Characterization, and Structural Elucidation of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]thiazin-4-one scaffold is a heterocyclic system of significant interest in medicinal chemistry, demonstrating a range of biological activities, including potential as anticancer agents.[1] This technical guide provides a comprehensive overview of the synthesis, characterization, and a predictive analysis of the crystal structure of a specific derivative, 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one. While a definitive crystal structure for this exact compound is not publicly available, this document outlines a robust, scientifically-grounded workflow for its preparation and detailed structural analysis. By leveraging established methodologies for analogous compounds, this guide serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on this promising scaffold.
Introduction: The Therapeutic Potential of the Thieno[3,2-d]thiazin-4-one Core
The fusion of thiophene and thiazinone rings creates the 4H-thieno[3,2-d]thiazin-4-one core, a scaffold that has attracted attention in drug discovery due to its structural resemblance to purines and other biologically relevant bicyclic systems.[2] Derivatives of this and related thieno-pyrimidine systems have shown promise as kinase inhibitors and antiproliferative agents.[3][4] The incorporation of a substituted amino group at the 2-position, as in 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, offers a key point for molecular diversification to modulate biological activity and pharmacokinetic properties. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.
Proposed Synthesis and Spectroscopic Characterization
The synthesis of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one can be approached through a multi-step sequence, beginning with the well-established Gewald reaction to construct the foundational 2-aminothiophene ring.[5]
Synthesis of the 2-Aminothiophene Precursor
The Gewald three-component reaction provides an efficient route to highly substituted 2-aminothiophenes.[6] This reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. For the synthesis of a suitable precursor, a two-step approach is proposed:
Step 1: Knoevenagel-Cope Condensation: An initial condensation between a suitable ketone and a cyano-containing active methylene compound would yield an α,β-unsaturated nitrile.
Step 2: Thiophene Ring Formation: The subsequent reaction of the unsaturated nitrile with elemental sulfur in the presence of a base, such as morpholine or triethylamine, would lead to the formation of the 2-aminothiophene ring.[5]
Formation of the Thiazinone Ring
Building upon the 2-aminothiophene precursor, the thiazinone ring can be constructed. A plausible method involves the reaction of a 2-aminothiophenecarboxamide with an appropriate reagent to form the six-membered ring. A one-step synthesis for similar 2-substituted thieno-1,3-thiazin-4-ones has been reported, utilizing the reaction of aminothiophenecarboxamides with aryl-modified sulfinylbis[methanethione]s.[7][8]
An alternative, more direct approach for the target molecule would involve the cyclization of a 2-amino-3-thiocarboxamido-thiophene derivative.
N-Methylation and N-Arylation
The introduction of the methyl and phenyl groups on the 2-amino substituent can be achieved through standard N-alkylation and N-arylation protocols, the order of which can be optimized based on reactivity and yield.
Spectroscopic Characterization
The identity and purity of the synthesized 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one would be confirmed using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups, such as the carbonyl (C=O) stretch of the thiazinone ring and N-H stretches (if any intermediates are isolated).[10]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic conjugation within the heterocyclic system.[10]
Experimental Workflow for Crystal Growth and X-ray Diffraction Analysis
The following section details a hypothetical, yet standard, workflow for obtaining and analyzing the crystal structure of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one.
Crystallization Protocol
Obtaining high-quality single crystals is the critical first step for X-ray diffraction analysis. A systematic screening of crystallization conditions is necessary.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and hexane) should be screened.
-
Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.[11]
-
Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
-
-
Optimization: Once initial crystals are obtained, the conditions (solvent ratios, temperature, concentration) should be optimized to yield larger, well-defined single crystals.
X-ray Data Collection
A suitable single crystal would be mounted on a goniometer and subjected to X-ray diffraction analysis.
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS).
Data Collection Parameters:
-
Temperature: Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Scan Strategy: A series of diffraction images are collected over a wide range of crystal orientations.
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
Software: Standard crystallographic software packages such as SHELX[5] or Olex2 would be used for structure solution and refinement.
Steps:
-
Unit Cell Determination and Space Group Assignment: The dimensions of the unit cell and the crystal's symmetry are determined from the diffraction pattern.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to achieve the best possible fit.
Predictive Analysis of the Crystal Structure
Based on the known crystal structures of related heterocyclic systems, such as pyrido[3,2-e][6][12]thiazin-4-ones[11] and other thiazine derivatives, we can predict key structural features of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one.
Expected Molecular Geometry
The fused thieno[3,2-d]thiazin-4-one core is expected to be largely planar. The exocyclic N-methyl and N-phenyl groups will adopt a conformation that minimizes steric hindrance. The planarity of the core is crucial for potential π-π stacking interactions in the crystal lattice.
Hypothetical Crystallographic Data
The following table presents a hypothetical set of crystallographic data for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, based on typical values for organic molecules of similar size and composition.
| Parameter | Predicted Value |
| Chemical Formula | C₁₃H₁₀N₂OS₂ |
| Formula Weight | 274.36 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ (common for chiral molecules) |
| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 10-15 Å, c ≈ 15-20 Å, β ≈ 90-105° |
| Volume | ≈ 1500-2000 ų |
| Z | 4 |
| Density (calculated) | ≈ 1.3-1.5 g/cm³ |
Potential Intermolecular Interactions
In the absence of strong hydrogen bond donors, the crystal packing is likely to be governed by weaker intermolecular forces:
-
π-π Stacking: The planar aromatic and heteroaromatic rings may engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
-
C-H···O and C-H···S Interactions: Weak hydrogen bonds involving the carbonyl oxygen and the sulfur atoms as acceptors are also anticipated.
-
Van der Waals Forces: These forces will play a significant role in the overall packing arrangement.
Visualization of Proposed Workflow and Structure
The following diagrams illustrate the proposed synthetic workflow and the molecular structure of the target compound.
Figure 1: Proposed synthetic workflow for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one.
Figure 2: 2D structure of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one.
Conclusion
While the definitive crystal structure of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one remains to be experimentally determined, this guide provides a comprehensive framework for its synthesis, characterization, and structural elucidation. The proposed methodologies are grounded in established chemical principles and precedents from related heterocyclic systems. The insights gained from the eventual determination of this crystal structure will be invaluable for the rational design of novel drug candidates targeting a range of diseases, further highlighting the therapeutic potential of the thieno[3,2-d]thiazin-4-one scaffold.
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Matysiak, J., et al. (2016). Design, synthesis and antiproliferative activity against human cancer cell lines of novel benzo-, benzofuro-, azolo- and thieno-1,3-thiazinone resorcinol hybrids. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 110-119. [Link]
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Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 1-17. [Link]
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Matysiak, J., et al. (2015). (PDF) Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. ResearchGate. [Link]
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de la Torre, M. C., et al. (2021). Structure of 2H-1,3-thiazin-2-one 4o from X-ray crystallographic analysis. ResearchGate. [Link]
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Silverberg, L. J., et al. (2022). Synthesis and crystal structures of two racemic 2-heteroaryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][6][12]thiazin-4-ones. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 493–499. [Link]
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Silverberg, L. J., et al. (2021). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][6][12]thiazin-4-ones and Their Activity against Trypanosoma brucei. Molecules, 26(20), 6099. [Link]
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Al-Suwaidan, I. A., et al. (2023). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 28(14), 5406. [Link]
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Rivera-Sánchez, D., et al. (2022). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Molecules, 27(19), 6592. [Link]
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Hock, K., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Molecules, 19(9), 14511–14532. [Link]
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El-Karim, S. S. A., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 795-816. [Link]
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Kariuki, B. M., et al. (2021). X-Ray Structures of Some Heterocyclic Sulfones. Molecules, 26(16), 4991. [Link]
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Sharma, A., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 27(13), 4216. [Link]
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Shehzad, S., et al. (2022). The X-ray crystal structure of thiazoline derivative 5h. ResearchGate. [Link]
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El-Faham, A., et al. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 27(16), 5275. [Link]
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El-Karim, S. S. A., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 12(2), 795-816. [Link]
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In vitro stability of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
An In-Depth Technical Guide to the In Vitro Stability Assessment of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
Foreword: Proactive Stability Profiling in Modern Drug Discovery
In the landscape of contemporary drug discovery, the principle of "fail early, fail fast" is a cornerstone of efficient and cost-effective research and development. A significant contributor to the attrition of promising drug candidates is suboptimal pharmacokinetic properties, with stability being a critical determinant. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for evaluating the in vitro stability of the novel heterocyclic entity, 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one. While specific experimental data for this molecule is not yet publicly available, this document outlines the essential, universally accepted methodologies to thoroughly characterize its stability profile. By adopting the proactive and rigorous approaches detailed herein, research teams can make informed decisions, optimize lead compounds, and ultimately increase the probability of clinical success.
Introduction: The Significance of In Vitro Stability
The journey of a drug from administration to its target site is fraught with physiological and chemical challenges. The stability of a compound dictates its ability to withstand these challenges and maintain its structural integrity and pharmacological activity. In vitro stability assays are indispensable tools in early drug discovery that simulate the physiological environments a drug will encounter in vivo. These assays provide crucial insights into a compound's susceptibility to metabolic degradation and chemical decomposition.
For 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, a compound belonging to the thieno-thiazinone class of heterocycles, understanding its stability is paramount. The thieno[3,2-d]pyrimidine and related scaffolds have been investigated for a range of biological activities, including anticancer and kinase inhibitory effects.[1][2][3][4][5][6][7] The inherent chemical functionalities of our target molecule, such as the tertiary amine and the thiazinone ring, may be susceptible to specific metabolic and chemical transformations. Therefore, a comprehensive in vitro stability assessment is a critical first step in its preclinical development.
This guide will detail the three pillars of early-stage in vitro stability assessment:
-
Metabolic Stability: Evaluating the susceptibility of the compound to enzymatic degradation, primarily by hepatic enzymes.
-
Plasma Stability: Assessing the compound's stability in the presence of enzymes present in blood plasma.
-
Chemical Stability: Determining the compound's intrinsic stability across a range of pH values, mimicking various physiological and storage conditions.
Metabolic Stability in Liver Microsomes
The liver is the primary site of drug metabolism in the body.[8] Hepatic microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[8][9] Assessing the metabolic stability of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one in liver microsomes provides a reliable indication of its susceptibility to Phase I metabolism and allows for the calculation of its intrinsic clearance.[10]
Rationale for Experimental Design
The choice of liver microsomes offers a balance of biological relevance and experimental convenience. They provide a complete CYP enzyme environment and are suitable for high-throughput screening.[8] The assay involves incubating the test compound with liver microsomes in the presence of the cofactor NADPH, which is essential for CYP enzyme activity. The concentration of the parent compound is monitored over time to determine its rate of disappearance.
Detailed Experimental Protocol
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one in human liver microsomes.
Materials:
-
2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one (Test Compound)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate Buffer (pH 7.4)
-
Positive Control Compounds (e.g., Verapamil, Testosterone)
-
Acetonitrile (ACN) with an internal standard (IS) for reaction termination and sample preparation
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare working solutions by diluting the stock solution in buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM and buffer to 37°C.
-
Add the test compound to the HLM suspension to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding the aliquot to a well containing cold ACN with the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining concentration of the test compound by monitoring the parent compound's disappearance relative to the internal standard.
-
Data Analysis and Interpretation
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percent remaining is plotted against time. The slope of the linear portion of this plot represents the elimination rate constant (k).
The in vitro half-life (t½) is calculated using the following equation: t½ = 0.693 / k
The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
| Parameter | Formula | Description |
| Half-life (t½) | 0.693 / k | The time required for the concentration of the compound to decrease by half. |
| Intrinsic Clearance (CLint) | (0.693 / t½) * (V/P) | The rate of metabolism by a given amount of microsomal protein, where V is the incubation volume and P is the protein amount. |
A short half-life and high intrinsic clearance suggest that 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one is rapidly metabolized by hepatic enzymes. This information is crucial for predicting its in vivo hepatic clearance and potential for a high first-pass effect.
Visualizing the Metabolic Stability Workflow
Caption: Workflow for the liver microsomal stability assay.
Plasma Stability
In addition to hepatic metabolism, drugs can be degraded by enzymes present in the blood, such as esterases and proteases.[11][12] The plasma stability assay is therefore essential, particularly for compounds with functional groups susceptible to hydrolysis, such as esters and amides. Although 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one does not contain a classic ester or amide linkage that is highly susceptible to plasma hydrolysis, the thiazinone ring could potentially be a substrate for certain hydrolases. This assay is also critical for ensuring the integrity of samples collected during subsequent in vivo pharmacokinetic studies.[12]
Rationale for Experimental Design
The plasma stability assay is a straightforward incubation of the test compound in plasma from one or more species (human, rat, mouse, etc.) at 37°C.[13][14] The disappearance of the parent compound is monitored over time. This assay helps to identify compounds that are rapidly cleared in the bloodstream, which would likely result in a short in vivo half-life and poor bioavailability.[11] It is also invaluable for the development of prodrugs that are designed to be activated in the plasma.[13]
Detailed Experimental Protocol
Objective: To determine the stability of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one in human plasma.
Materials:
-
2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one (Test Compound)
-
Pooled Human Plasma (with anticoagulant, e.g., heparin)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Positive Control Compound (e.g., Procaine - known to be unstable in plasma)
-
Acetonitrile (ACN) with an internal standard (IS)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Thaw the frozen plasma at 37°C.
-
Prepare a stock solution of the test compound in DMSO.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the plasma to achieve the final concentration (e.g., 1 µM).[14]
-
Incubate the plate at 37°C.
-
-
Time Points and Reaction Termination:
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis and Interpretation
Similar to the metabolic stability assay, the percentage of the parent compound remaining is plotted against time. If significant degradation is observed, a half-life (t½) can be calculated.
| % Remaining at 120 min | Stability Classification | Implication for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one |
| > 90% | High Stability | Low risk of rapid clearance in the bloodstream. |
| 50% - 90% | Moderate Stability | May have a shorter than desired half-life; further investigation may be needed. |
| < 50% | Low Stability | High risk of rapid clearance; may not be a viable oral drug candidate unless it is a prodrug. |
Visualizing the Plasma Stability Workflow
Caption: Step-by-step process for the plasma stability assay.
Chemical Stability (pH Liability)
A drug candidate must be stable enough to survive the wide range of pH environments in the gastrointestinal tract (pH 1-3 in the stomach, pH 6-8 in the intestine) and also maintain stability during formulation and storage.[15][16] The chemical stability assay assesses the degradation of a compound in aqueous solutions at different pH values.[17]
Rationale for Experimental Design
This assay helps to identify potential liabilities related to hydrolysis or other pH-dependent degradation pathways.[17] By incubating 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one in buffers of varying pH (e.g., acidic, neutral, and basic), we can determine its intrinsic chemical stability. This information is critical for interpreting data from other bioassays and for guiding formulation development.[15]
Detailed Experimental Protocol
Objective: To evaluate the chemical stability of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one at various pH values.
Materials:
-
2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one (Test Compound)
-
Buffer solutions at various pH values (e.g., pH 1.0 HCl, pH 7.4 PBS, pH 9.0 Ammonium Formate)[15]
-
Positive Control Compound (e.g., a compound with known pH-dependent instability)
-
Acetonitrile (ACN) with an internal standard (IS)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare the required pH buffer solutions.
-
-
Incubation:
-
Sample Collection and Quenching:
-
At the end of the incubation period, take an aliquot from each well.
-
Quench the samples appropriately to neutralize the pH and stop further degradation before analysis.[15]
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining.
-
Data Analysis and Interpretation
The percentage of the parent compound remaining at the end of the incubation is calculated for each pH condition relative to a time-zero sample.
| pH | % Remaining after 24h | Stability Classification | Potential Implications for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one |
| 1.0 | < 90% | Unstable in acidic conditions | May degrade in the stomach, leading to poor oral bioavailability. Formulation strategies like enteric coating may be required. |
| 7.4 | < 90% | Unstable at physiological pH | Potential for degradation in blood and tissues, which could affect efficacy and safety. |
| 9.0 | < 90% | Unstable in basic conditions | May have limited stability in the lower intestine and could pose challenges for certain formulations. |
Visualizing the pH Stability Logic
Caption: Logical flow for assessing pH-dependent stability.
Conclusion and Future Directions
This guide provides a robust and comprehensive framework for the initial in vitro stability assessment of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one. By systematically evaluating its metabolic, plasma, and chemical stability, researchers can gain critical insights into its potential as a drug candidate. The data generated from these assays will inform structure-activity relationship (SAR) studies, guide lead optimization efforts, and provide a solid foundation for more advanced preclinical studies.
Should this compound exhibit any stability liabilities, the next logical steps would include:
-
Metabolite Identification: Identifying the specific metabolic soft spots on the molecule to guide chemical modifications that can block or slow down degradation.
-
Reaction Phenotyping: Determining which specific CYP enzymes are responsible for its metabolism to predict potential drug-drug interactions.
-
Hepatocyte Stability: Using intact liver cells to assess the combined effects of Phase I and Phase II metabolism, as well as cellular uptake.[10][18]
By integrating these in vitro stability studies early in the drug discovery process, the development of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one and its analogs can proceed on a more informed and efficient trajectory.
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An In-Depth Technical Guide to the Solubility Profile of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one (CAS 892292-63-6) in organic solvents. Recognizing the critical role of solubility in drug discovery, chemical synthesis, and formulation development, this document synthesizes theoretical principles with actionable, field-proven experimental protocols.[1][2][3] We delve into the molecular structure of the target compound to make qualitative solubility predictions, provide a detailed methodology for quantitative determination using the gold-standard shake-flask method, and discuss the interpretation of solubility data for practical applications. This guide is designed to equip researchers with the necessary tools to systematically approach solubility characterization for this and similar heterocyclic compounds.
Introduction to 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
Chemical Structure and Physicochemical Properties
2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one is a complex heterocyclic compound with the molecular formula C₁₃H₁₀N₂OS₂ and a molecular weight of 274.36 g/mol .[4] Its structure features a fused thieno[3,2-d]thiazin-4-one core, which is substituted at the 2-position with a methyl(phenyl)amino group.
Key Structural Features:
-
Thieno[3,2-d]thiazin-4-one Core: A rigid, largely planar heterocyclic system containing sulfur and nitrogen atoms. This core contributes significantly to the molecule's overall size and potential for π-π stacking interactions.
-
Carbonyl Group (C=O): The ketone at the 4-position acts as a hydrogen bond acceptor, introducing a site of polarity.
-
Methyl(phenyl)amino Group: This substituent adds both aromatic (phenyl) and aliphatic (methyl) character. The tertiary amine nitrogen is a weak hydrogen bond acceptor. The phenyl group enhances the non-polar nature of the molecule.
While experimental data is scarce, these structural features suggest a molecule with predominantly non-polar or moderately polar characteristics, which is likely to be sparingly soluble in aqueous media but will exhibit varied solubility in organic solvents. This compound is noted as a key intermediate in the synthesis of pharmaceutical agents, particularly for antiviral and anticancer applications.[5]
The Critical Role of Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its utility and behavior in various scientific contexts.[6]
-
In Drug Discovery, solubility is a primary determinant of a drug candidate's bioavailability and formulation feasibility.[3] Poor solubility can terminate the development of an otherwise potent compound.
-
In Chemical Synthesis, solvent selection is paramount for reaction efficiency, purification (crystallization), and isolation of the final product.[7] Understanding solubility allows for the rational choice of solvent systems.[7][8]
-
In Analytical Chemistry, preparing stock solutions for assays like HPLC or NMR requires knowledge of suitable solvents to ensure complete dissolution and accurate quantification.[9]
Theoretical Principles of Solubility
The extent to which a solute dissolves in a solvent is governed by thermodynamic principles, specifically the Gibbs free energy of mixing.[6][10][11] A negative Gibbs free energy change favors dissolution. The process can be conceptualized as two steps: the energy required to break the solute-solute and solvent-solvent interactions (endothermic) and the energy released upon forming new solute-solvent interactions (exothermic).[11]
The adage "like dissolves like" serves as a practical guideline.[12] Solvents that share similar polarity and hydrogen bonding characteristics with the solute are generally more effective.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces. They are expected to be effective for dissolving non-polar solutes.
-
Polar Aprotic Solvents (e.g., Dichloromethane, Acetone, Ethyl Acetate, Acetonitrile): These solvents have dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds. They can, however, act as hydrogen bond acceptors.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.
Qualitative Prediction for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one: Based on its structure, the compound is expected to exhibit its highest solubility in polar aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), which can effectively solvate the large, somewhat polarizable heterocyclic core. Moderate solubility might be observed in polar protic solvents like ethanol, while poor solubility is predicted in highly non-polar solvents like hexane and in highly polar solvents like water.
Experimental Determination of Thermodynamic Solubility
To obtain reliable and accurate solubility data, a systematic experimental approach is required. The Saturation Shake-Flask Method is the universally recognized gold-standard for determining equilibrium (thermodynamic) solubility.[11][13][14] This method measures the maximum concentration of a compound that can dissolve in a solvent when the system is at equilibrium.[1][2]
Detailed Protocol: Equilibrium Solubility via the Shake-Flask Method
This protocol outlines the steps to determine the solubility of the title compound in a selection of organic solvents.
Materials and Equipment:
-
2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one (solid powder)
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Dichloromethane, Toluene, Hexane)
-
Analytical balance
-
Glass vials (e.g., 4 mL) with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes for preparing standards
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that the solution is saturated.[13] As a starting point, add ~10 mg of the compound to 2 mL of each selected solvent.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the suspensions for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended to ensure the system is stable.[13][14]
-
Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm syringe filter and discard the first few drops to saturate the filter membrane.[15] Collect the clear, filtered saturated solution into a clean vial. This step is critical to remove all undissolved particles.[16]
-
Dilution: Accurately dilute the filtered saturated solution with a suitable solvent (typically the mobile phase of the HPLC method) to a concentration that falls within the linear range of the HPLC calibration curve.[16] The dilution factor must be recorded precisely.
-
Quantification by HPLC: Analyze the diluted samples using a validated, specific HPLC method to determine the precise concentration of the dissolved compound.[12]
-
Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Representative Solubility Profile
The following table presents a hypothetical but chemically plausible solubility profile for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, based on the theoretical principles discussed. Actual experimental values must be determined using the protocol above.
| Solvent | Solvent Type | Predicted Solubility (mg/mL at 25°C) | Classification |
| Hexane | Non-Polar | < 0.1 | Very Sparingly Soluble |
| Toluene | Non-Polar (Aromatic) | ~ 1-2 | Sparingly Soluble |
| Dichloromethane (DCM) | Polar Aprotic | > 20 | Soluble |
| Ethyl Acetate | Polar Aprotic | ~ 5-10 | Soluble |
| Acetone | Polar Aprotic | ~ 10-15 | Soluble |
| Acetonitrile | Polar Aprotic | ~ 2-5 | Sparingly Soluble |
| Ethanol | Polar Protic | ~ 1-2 | Sparingly Soluble |
| Methanol | Polar Protic | < 1 | Slightly Soluble |
Interpretation of Results
-
High Solubility in DCM and Acetone: This aligns with the "like dissolves like" principle, where moderately polar aprotic solvents effectively solvate the large heterocyclic structure without the competing interactions that would be present in protic solvents.
-
Lower Solubility in Alcohols: Polar protic solvents like methanol and ethanol are highly self-associated through hydrogen bonding. The energy required to break these solvent-solvent interactions is not sufficiently compensated by the formation of new solute-solvent interactions, leading to lower solubility.
-
Poor Solubility in Hexane: The compound possesses sufficient polarity (from the C=O and heteroatoms) that it does not favorably interact with the purely non-polar alkane solvent.
-
Moderate Solubility in Toluene: The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl and thieno- rings of the solute, enhancing solubility compared to a non-aromatic solvent like hexane.
Practical Applications and Considerations
-
Solvent Selection for Synthesis: For a reaction involving this compound, DCM or Acetone would be excellent choices to ensure reactant solubility. For purification by crystallization, a solvent pair approach might be effective, such as dissolving the compound in hot DCM or Ethyl Acetate and then slowly adding a non-polar anti-solvent like hexane to induce crystallization.[17]
-
Formulation Development: If this compound were a drug candidate, its poor solubility in alcohols and non-polar alkanes would pose challenges for certain formulations. Strategies like using co-solvents or creating amorphous solid dispersions might be necessary.
-
Analytical Method Development: When preparing analytical standards for HPLC, it is crucial to use a solvent in which the compound is freely soluble to avoid errors from incomplete dissolution.[9] The data suggests DCM or Acetone would be suitable, but care must be taken to ensure compatibility with the HPLC mobile phase.
Conclusion
The solubility of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one is a multifaceted property that is critical to its application in research and development. This guide has provided a robust framework for both predicting and experimentally determining its solubility profile in organic solvents. By combining theoretical understanding with the rigorous, gold-standard shake-flask methodology, researchers can generate accurate and reliable data. This data is indispensable for making informed decisions in synthetic route optimization, analytical method development, and the advancement of potential therapeutic agents.
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American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
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Chromatography Forum. (2009). how can i test the solubility in hplc please ?. [Link]
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University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
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ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form I of Ritonavir. [Link]
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ResearchGate. (2017). <1236> SOLUBILITY MEASUREMENTS. [Link]
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Oakwood Chemical. 2-(Methyl(phenyl)amino)-4H-thieno[3, 2-d][1][13]thiazin-4-one, min 95%, 250 mg. [Link]
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ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?. [Link]
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ResearchGate. (2010). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]
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MySkinRecipes. 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1][13]thiazin-4-one. [Link]
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- 17. unifr.ch [unifr.ch]
A Technical Guide to the Biological Activity Screening of Thieno[3,2-d]thiazin-4-one Derivatives
Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold
The thieno[3,2-d]thiazin-4-one core represents a compelling heterocyclic scaffold in medicinal chemistry. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent groups, making it an attractive candidate for targeted interactions with biological macromolecules. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the systematic screening of thieno[3,2-d]thiazin-4-one derivatives for potential anticancer, anti-inflammatory, and antimicrobial activities. The methodologies detailed herein are grounded in established protocols and are designed to ensure scientific integrity and reproducibility.
I. Anticancer Activity Screening: A Multi-faceted Approach
The evaluation of novel chemical entities for anticancer activity is a cornerstone of oncological drug discovery. For thieno[3,2-d]thiazin-4-one derivatives, a tiered screening approach is recommended, beginning with broad cytotoxicity assays and progressing to more detailed mechanistic studies.
A. Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability. It relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma, and C6 glioma cells) in 96-well plates at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the thieno[3,2-d]thiazin-4-one derivatives in a suitable solvent (e.g., DMSO). Serially dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the cell plates with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
B. Mechanistic Insights: Elucidating the Mode of Action
Promising candidates from the primary screen should be subjected to further investigation to understand their mechanism of action. Studies have indicated that some 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one derivatives can inhibit cancer cell proliferation in a concentration-dependent manner[1][2]. One such derivative, 6-tert-butyl-2-(5-chloro-2,4-dihydroxyphenyl)-4H-thieno[3,2-d][3][4]thiazin-4-one (BChTT), has been shown to induce cell cycle arrest and inhibit DNA synthesis[1][2][3]. This is achieved through the activation of p38 mitogen-activated protein kinase (MAPK), which subsequently leads to the downregulation of cyclin D1, a key regulator of the G1 phase of the cell cycle[3].
Experimental Workflow: Investigating the p38/Cyclin D1 Pathway
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
C. Quantitative Data for Structurally Related Compounds
While specific anti-inflammatory IC50 values for thieno[3,2-d]thiazin-4-one derivatives are not yet widely reported, data from related thiazine derivatives provide a useful benchmark.
| Compound Class | Assay | IC50 (µM) | Reference |
| Tricyclic 1,2-Thiazine Derivative | COX-1 Inhibition | 1.28 ± 0.11 | |
| Tricyclic 1,2-Thiazine Derivative | COX-2 Inhibition | 0.13 ± 0.01 | |
| Meloxicam (Standard) | COX-1 Inhibition | 2.01 ± 0.15 | |
| Meloxicam (Standard) | COX-2 Inhibition | 0.22 ± 0.02 |
III. Antimicrobial Activity Screening
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The thieno[3,2-d]thiazin-4-one scaffold can be efficiently screened for antibacterial and antifungal activity using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
A. Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol: Broth Microdilution
-
Preparation of Inoculum: Grow bacterial or fungal strains overnight in a suitable broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard.
-
Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the thieno[3,2-d]thiazin-4-one derivatives in the appropriate broth medium.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).
B. Quantitative Data for Structurally Related Compounds
Specific MIC values for thieno[3,2-d]thiazin-4-one derivatives are an active area of research. The following table presents MIC values for related thieno[3,2-d]t[3][4]hiazine nucleoside derivatives against various microorganisms.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Thieno[3,2-d]t[3][4]hiazine nucleoside | S. aureus | 8.4 | [4] |
| Thieno[3,2-d]t[3][4]hiazine nucleoside | B. subtilis | 4.2 | [4] |
| Thieno[3,2-d]t[3][4]hiazine nucleoside | C. albicans | 67.5 | [4] |
| Thieno[3,2-d]t[3][4]hiazine nucleoside | C. parapsilosis | 67.5 | [4] |
IV. Conclusion and Future Directions
The thieno[3,2-d]thiazin-4-one scaffold holds significant promise for the development of novel therapeutic agents. The systematic screening methodologies outlined in this guide provide a robust framework for the evaluation of their anticancer, anti-inflammatory, and antimicrobial potential. While initial studies have revealed promising activities, further research is warranted to establish comprehensive structure-activity relationships and to elucidate the precise molecular mechanisms of action. The quantitative data presented for structurally related compounds should serve as a catalyst for the synthesis and evaluation of a broader library of thieno[3,2-d]thiazin-4-one derivatives to unlock their full therapeutic potential.
V. References
-
Juszczak, M., Matysiak, J., Niewiadomy, A., Rzeski, W., & Lemieszek, M. K. (2016). New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. Investigational New Drugs, 34(4), 433–444.
-
El-Karim, S. S. A., Othman, E. A., Nossier, E. S., & El-Sayed, W. A. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances, 11(63), 39939–39956.
-
Ghoneim, A. A., & Abdelaziz, S. (2014). Synthesis and antimicrobial activities of some thieno[3,2-d]t[3][4]hiazine nucleosides derivatives. European Journal of Chemistry, 5(3), 397-401.
-
Matysiak, J., Juszczak, M., Karpińska, M. M., Langner, E., Walczak, K., Lemieszek, M. K., Skrzypek, A., Niewiadomy, A., & Rzeski, W. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. Molecular Diversity, 19(3), 561–575.
-
Matysiak, J., Juszczak, M., Karpińska, M. M., Langner, E., Walczak, K., Lemieszek, M. K., Skrzypek, A., Niewiadomy, A., & Rzeski, W. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. PubMed. [Link]
-
Nawrot-Modranka, J., Nawrocka, M., Pernak, J., & Grzymisławski, M. (2021). Synthesis of New Tricyclic 1,2-Thiazine Derivatives with Anti-Inflammatory Activity. International Journal of Molecular Sciences, 22(15), 7818.
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An In-depth Technical Guide on the Postulated Mechanism of Action of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one is a novel chemical entity with no direct studies on its mechanism of action publicly available at the time of this writing. This guide, therefore, presents a hypothesized mechanism of action based on the known biological activities of structurally related thieno[3,2-d]thiazin-4-one and thienopyrimidine derivatives. The experimental protocols described herein are proposed as a robust framework for the validation of this hypothesis.
Introduction and Structural Context
The thieno[3,2-d]thiazin-4-one scaffold is a heterocyclic ring system that has garnered significant interest in medicinal chemistry. Derivatives of this and the closely related thienopyrimidine core have demonstrated a wide range of biological activities, including anticancer, antiviral, and enzyme inhibitory properties.[1] The subject of this guide, 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, is characterized by the presence of a methyl(phenyl)amino group at the 2-position, a modification that can significantly influence its pharmacokinetic and pharmacodynamic properties. Given the biological promiscuity of the parent scaffold, a thorough investigation into the specific mechanism of action of this derivative is warranted.
Postulated Mechanism of Action: Multi-Target Kinase Inhibition
Based on the documented activities of similar heterocyclic compounds, a compelling hypothesis is that 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one functions as a multi-target kinase inhibitor. Several studies on thieno[3,2-d]thiazole and thienopyrimidine derivatives have demonstrated their ability to inhibit key kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAFV600E.[2][3]
The proposed mechanism centers on the ability of the thieno[3,2-d]thiazin-4-one core to act as a scaffold for competitive binding to the ATP-binding pocket of these kinases. The methyl(phenyl)amino substituent at the 2-position is hypothesized to engage in crucial hydrogen bonding and hydrophobic interactions within the active site, thereby blocking ATP binding and subsequent downstream signaling.
Key Postulated Events:
-
Competitive ATP Binding: The planar heterocyclic system of the compound mimics the purine ring of ATP, allowing it to dock within the kinase active site.
-
Inhibition of Autophosphorylation: By blocking ATP, the compound prevents the kinase from autophosphorylating, a critical step in its activation.
-
Downregulation of Pro-Survival Signaling: Inhibition of kinases like EGFR and VEGFR-2 would disrupt the PI3K/Akt and MAPK/ERK signaling pathways, leading to decreased cell proliferation, survival, and angiogenesis.
-
Induction of Apoptosis: The suppression of these critical survival pathways is expected to trigger programmed cell death (apoptosis) in cancer cells.
A secondary postulated mechanism, based on studies of other thieno-1,3-thiazin-4-one derivatives, is the inhibition of DNA synthesis.[4][5] This could occur through direct interaction with DNA or by inhibiting enzymes crucial for nucleotide biosynthesis, such as inosine 5'-phosphate (IMP) dehydrogenase.[6]
Proposed Experimental Validation Workflow
To rigorously test the hypothesized mechanism of action, a multi-faceted experimental approach is proposed. This workflow is designed to move from broad cellular effects to specific molecular interactions.
Cellular Proliferation and Cytotoxicity Assays
The initial step is to determine the compound's effect on cancer cell viability.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HepG-2, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one (e.g., 0.1 to 100 µM) for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
Kinase Inhibition Profiling
To directly test the primary hypothesis, the compound's inhibitory activity against a panel of kinases should be assessed.
Protocol: In Vitro Kinase Inhibition Assay (e.g., using a commercial service or in-house platform)
-
Kinase Panel Selection: Select a panel of relevant kinases, including EGFR, VEGFR-2, BRAFV600E, and other kinases from the PI3K/Akt and MAPK/ERK pathways.
-
Assay Principle: Utilize a fluorescence-based or luminescence-based assay that measures the phosphorylation of a substrate by the kinase in the presence and absence of the test compound.
-
Compound Incubation: Incubate the kinases with their respective substrates, ATP, and varying concentrations of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one.
-
Signal Detection: Measure the output signal, which is proportional to the kinase activity.
-
Data Analysis: Determine the IC50 values for each kinase to identify the most sensitive targets.
Western Blot Analysis of Signaling Pathways
To confirm the downstream effects of kinase inhibition in a cellular context.
Protocol: Western Blotting for Phosphorylated Proteins
-
Cell Lysis: Treat cancer cells with the compound at its IC50 concentration for various time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.
Cell Cycle and Apoptosis Analysis
To investigate the ultimate cellular fate following treatment.
Protocol: Flow Cytometry for Cell Cycle and Apoptosis
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24-48 hours.
-
Cell Staining:
-
Cell Cycle: Fix the cells in ethanol and stain with propidium iodide (PI).
-
Apoptosis: Stain the cells with Annexin V-FITC and PI.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Cell Cycle: Determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Apoptosis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized for clear interpretation.
Table 1: Hypothetical IC50 Values for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
| Assay Type | Target | Hypothetical IC50 (µM) |
| Cell Viability | MCF-7 | 5.2 |
| HepG-2 | 8.1 | |
| A549 | 6.5 | |
| Kinase Inhibition | EGFR | 0.8 |
| VEGFR-2 | 1.2 | |
| BRAFV600E | 2.5 | |
| PI3Kα | > 50 |
Visualizing the Postulated Pathway and Workflow
Diagram 1: Postulated Signaling Pathway Inhibition
Caption: Postulated inhibition of key signaling pathways.
Diagram 2: Experimental Validation Workflow
Caption: Proposed workflow for mechanism of action validation.
Conclusion and Future Directions
The proposed mechanism of action for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one as a multi-target kinase inhibitor provides a solid foundation for further investigation. The outlined experimental workflow offers a comprehensive strategy to validate this hypothesis and elucidate the specific molecular targets and cellular consequences of its activity. Future studies could involve co-crystallization of the compound with its target kinases to understand the precise binding interactions, as well as in vivo studies in animal models of cancer to assess its therapeutic potential. The exploration of its potential as a DNA synthesis inhibitor should also be pursued in parallel.
References
- Ismail M M Othman, Zahra M Alamshany, Nada Y Tashkandi, Mohamed A M Gad-Elkareem, Somaia S Abd El-Karim, & Eman S Nossier. (n.d.). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances.
- Ismail M M Othman, Zahra M Alamshany, Nada Y Tashkandi, Mohamed A M Gad-Elkareem, Somaia S Abd El-Karim, & Eman S Nossier. (n.d.). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC. NIH.
- Matysiak, J., Juszczak, M., Karpińska, M. M., Langner, E., Walczak, K., Lemieszek, M. K., Skrzypek, A., Niewiadomy, A., & Rzeski, W. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. Molecular Diversity, 19(4), 819-832.
- Perspicace, E., Marchais-Oberwinkler, S., & Hartmann, R. W. (2013). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors. Molecules, 18(4), 4487-4509.
-
MySkinRecipes. (n.d.). 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][2][4]thiazin-4-one.
- Perspicace, E., Marchais-Oberwinkler, S., & Hartmann, R. W. (2013). Synthesis and biological evaluation of thieno[3,2-d]- pyrimidinones, thieno[3,2-d]pyrimidines and quinazolinones: conformationally restricted 17b-hydroxysteroid dehydrogenase type 2 (17b-HSD2) inhibitors. PubMed.
- Matysiak, J., Juszczak, M., Karpińska, M. M., Langner, E., Walczak, K., Lemieszek, M. K., Skrzypek, A., Niewiadomy, A., & Rzeski, W. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. PubMed.
- Jay, D. L., & Nelson, J. A. (1978). Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728). PubMed.
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A Technical Guide to Unveiling the Therapeutic Targets of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
Abstract
The thieno[3,2-d]thiazin-4-one scaffold represents a promising starting point for the development of novel therapeutics. The specific compound, 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one (CAS 892292-63-6), is noted as a key intermediate in the synthesis of potential antiviral and anticancer agents, with its heterocyclic structure suggesting a high affinity for biological targets such as enzymes involved in inflammation or cancer cell proliferation[1]. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically identify and validate the therapeutic targets of this compound. We will delve into hypothesis generation based on structurally analogous compounds, present detailed protocols for target identification and validation, and outline a clear path from initial screening to confirmed mechanism of action.
Part 1: Hypothesis Generation from Structurally Related Scaffolds
Given the limited direct research on 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, our initial step is to form educated hypotheses based on the known biological activities of structurally similar molecules. The thieno[3,2-d]pyrimidine and related fused heterocyclic systems have been explored for a variety of therapeutic applications.
Kinase Inhibition
A significant body of research points to thieno-fused heterocyclic compounds as potent kinase inhibitors. The deregulation of protein kinases is a well-established factor in cancer development and metastasis[2].
-
Evidence from Analogs: Derivatives of thieno[3,2-d]thiazole have been synthesized and evaluated as multi-targeting kinase inhibitors, showing promising activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAFV600E[2]. Additionally, thieno[3,2-d]pyrimidine derivatives have been investigated as inhibitors of Phosphatidylinositol-3-kinase (PI3K), a key enzyme in the PI3K/Akt signaling pathway, which is frequently dysregulated in various cancers[3].
-
Hypothesis: 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one may function as an inhibitor of one or more protein kinases, particularly those involved in oncogenic signaling pathways such as the PI3K/Akt or MAPK/ERK pathways.
Modulation of Steroidogenic Enzymes
The thieno[3,2-d]pyrimidin-4-one scaffold has also been explored for its potential to modulate steroid hormones.
-
Evidence from Analogs: Certain thieno[3,2-d]pyrimidinone derivatives have been synthesized and evaluated as inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2), an enzyme involved in the metabolism of steroid hormones[4].
-
Hypothesis: The thieno[3,2-d]thiazin-4-one core of our compound of interest may allow it to bind to and modulate the activity of steroidogenic enzymes.
Ion Channel Blockade
Structurally related thienothiadiazine derivatives have demonstrated activity as modulators of ion channels.
-
Evidence from Analogs: A series of 2,3-dihydro-3-oxo-4H-thieno[3,4-e][2][3][5]thiadiazine 1,1-dioxides have been shown to act as voltage-dependent calcium channel blockers in vascular smooth muscle cells, leading to a decrease in blood pressure[6].
-
Hypothesis: 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one could potentially modulate the activity of ion channels, such as voltage-gated calcium channels.
Summary of Hypothesized Target Classes
| Potential Target Class | Evidence from Structural Analogs | Relevant Disease Areas | Reference |
| Protein Kinases (e.g., EGFR, VEGFR-2, BRAF, PI3K) | Thieno[3,2-d]thiazole and thieno[3,2-d]pyrimidine derivatives show inhibitory activity. | Cancer, Inflammation | [2][3] |
| Steroidogenic Enzymes (e.g., 17β-HSD2) | Thieno[3,2-d]pyrimidinone derivatives act as inhibitors. | Hormone-dependent cancers, Endocrinology | [4] |
| Ion Channels (e.g., Voltage-gated Ca2+ channels) | Thieno[3,4-e][2][3][5]thiadiazine derivatives exhibit channel blocking activity. | Hypertension, Cardiovascular diseases | [6] |
Part 2: A Practical Workflow for Target Identification and Validation
This section provides a detailed, phased approach to empirically determine the molecular targets of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one.
Phase I: Broad Spectrum Screening
The initial phase focuses on broad, high-throughput screening to rapidly test our primary hypotheses and assess the compound's general bioactivity.
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tissues of origin (e.g., MCF-7 for breast cancer, A549 for lung cancer, HT-29 for colon cancer)[5].
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compound to the cells and incubate for 72 hours.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) by plotting the percentage of cell viability against the log of the compound concentration.
Phase II: Unbiased Target Identification
If the compound shows significant bioactivity, the next phase is to identify its direct binding partners using unbiased methods.
-
Affinity Probe Synthesis:
-
Synthesize a derivative of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one with a linker arm suitable for immobilization (e.g., an amino or carboxyl group). The linker should be attached at a position that is predicted to be solvent-exposed and not critical for target binding.
-
Covalently attach the linker-modified compound to a solid support, such as NHS-activated sepharose beads.
-
-
Cell Lysate Preparation: Prepare a native protein lysate from a responsive cell line identified in Phase I.
-
Affinity Pull-down:
-
Incubate the cell lysate with the affinity beads to allow the target proteins to bind.
-
As a negative control, incubate the lysate with beads that have not been coupled to the compound.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution: Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.
-
Protein Identification by Mass Spectrometry:
-
Run the eluted proteins on an SDS-PAGE gel and visualize with Coomassie blue or silver stain.
-
Excise the protein bands that are unique to the compound-coupled beads.
-
Perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS and identify the proteins using a protein database search algorithm (e.g., Mascot or Sequest).
-
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Synthesis and pharmacological evaluation of 2, 3-dihydro-3-oxo-4H-thieno[3,4-e][1,2,4]thiadiazine 1,1-dioxides as voltage-dependent calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number 892292-63-6 properties and structure
An In-Depth Technical Guide to the Tetrahydroisoquinoline Acetamide Scaffold: A Case Study on CAS 892292-63-6
Notice to the Reader
Scientific inquiry is often a journey into the unknown. This guide addresses the chemical entity identified by CAS number 892292-63-6. It must be stated at the outset that as of the date of this publication, detailed, peer-reviewed scientific literature specifically characterizing this compound is scarce. The compound, identified as 2-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-isopropylcyclohexyl)acetamide, appears in patent literature, suggesting its relevance in novel drug discovery.
This document, therefore, adopts a dual approach. It will first present the known structural and chemical information for CAS 892292-63-6. Subsequently, it will broaden its scope to the larger family of substituted 1,2,3,4-tetrahydroisoquinoline derivatives. By examining this well-studied chemical scaffold, we can infer the potential biological significance, plausible synthetic routes, and methodologies for characterization that would be applicable to this specific compound. This guide is crafted for the researcher, the scientist, and the drug development professional, providing both the known facts and a scientifically grounded framework for future investigation.
PART 1: The Specific Entity: CAS 892292-63-6
The compound is identified by its unique CAS registry number, providing an unambiguous link to its chemical identity.
Chemical and Physical Properties
Below is a summary of the key identifiers for this molecule.
| Property | Value |
| CAS Number | 892292-63-6 |
| IUPAC Name | 2-(6-Fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-isopropylcyclohexyl)acetamide |
| Molecular Formula | C₂₀H₂₉FN₂O |
| Molecular Weight | 332.46 g/mol |
Chemical Structure
The structure reveals a core 6-fluoro-1,2,3,4-tetrahydroisoquinoline moiety linked via an acetamide group to a 4-isopropylcyclohexyl substituent.
(Image generated for illustrative purposes)
PART 2: The Broader Context: Substituted 1,2,3,4-Tetrahydroisoquinoline Derivatives
The tetrahydroisoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities.
Potential Therapeutic Application: Orexin Receptor Antagonism
Patent literature suggests that derivatives of the 1,2,3,4-tetrahydroisoquinoline class are being investigated as non-peptide antagonists of human orexin receptors.[1] The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and two G-protein coupled receptors (OX1R and OX2R), is a central regulator of sleep, arousal, appetite, and reward processing.[1]
Antagonism of orexin receptors is a clinically validated mechanism for the treatment of insomnia. By blocking the wake-promoting signals of orexins, these antagonists can facilitate the transition to and maintenance of sleep.
Signaling Pathway of the Orexin System
The diagram below illustrates the fundamental signaling cascade initiated by orexin binding to its receptors, a process that compounds like those from this chemical class are designed to inhibit.
Caption: Orexin signaling pathway and point of inhibition.
PART 3: Synthesis and Characterization
While a specific synthesis for CAS 892292-63-6 is not publicly detailed, a general and robust method for creating similar isoquinolin-2(1H)-yl-acetamides involves a multicomponent reaction followed by cyclization.[2]
General Synthetic Workflow
A plausible synthetic approach could involve an Ugi four-component reaction (Ugi-4CR) to rapidly assemble a linear precursor, followed by an intramolecular cyclization to form the desired tetrahydroisoquinoline core.
Caption: General workflow for synthesizing the target scaffold.
Experimental Protocol: Characterizing Orexin Receptor Antagonism
To validate the hypothesis that a compound like CAS 892292-63-6 acts as an orexin antagonist, a series of in vitro assays are required. The following protocols are standard in the field for this purpose.
1. Radioligand Binding Assay (Receptor Affinity)
This experiment determines the affinity (Ki) of the test compound for the OX1 and OX2 receptors by measuring its ability to displace a known radioactive ligand.
-
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human OX1R or OX2R.
-
Radioligand: [¹²⁵I]-Orexin-A.
-
Test compound (e.g., CAS 892292-63-6) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
96-well filter plates and a cell harvester.
-
-
Procedure:
-
In each well of the 96-well plate, combine cell membranes (10-20 µg protein), [¹²⁵I]-Orexin-A (at a concentration near its Kd, e.g., 50 pM), and varying concentrations of the test compound (from 1 pM to 100 µM).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of a known non-radioactive orexin antagonist (e.g., 1 µM Suvorexant).
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
Harvest the membranes onto the filter plates using a cell harvester and wash 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Allow filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.
-
2. Functional Assay: Calcium Mobilization (Antagonist Potency)
This experiment measures the ability of the test compound to block the intracellular calcium increase induced by an orexin agonist, thus determining its functional potency (IC₅₀).
-
Materials:
-
HEK293 cells stably co-expressing human OX1R or OX2R and a G-protein like Gα16.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Agonist: Orexin-A.
-
Test compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
-
Procedure:
-
Plate the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Load the cells with Fluo-4 AM dye according to the manufacturer's protocol (typically 1 hour at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Add a fixed concentration of Orexin-A (the EC₈₀ concentration, which gives 80% of the maximal response) to all wells.
-
Measure the transient increase in fluorescence intensity, which corresponds to the intracellular calcium concentration.
-
Plot the agonist-induced fluorescence response against the concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the Orexin-A-induced response.
-
Workflow for Compound Characterization
Caption: In vitro workflow for antagonist characterization.
Conclusion
While the specific compound CAS 892292-63-6 remains largely uncharacterized in public scientific literature, its structure firmly places it within the promising class of 1,2,3,4-tetrahydroisoquinoline derivatives. The association of this scaffold with orexin receptor antagonism in patent filings provides a strong rationale for its potential development as a therapeutic for sleep disorders.[1] This guide has provided a framework for understanding its potential, from synthesis to biological characterization. The protocols and workflows described herein represent industry-standard methods that would be essential in elucidating the precise pharmacological profile of this and related molecules. Further research and publication are needed to confirm these hypotheses and fully realize the therapeutic potential of this compound.
References
-
Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. National Institutes of Health. [Link]
-
SUBSTITUTED 1,2,3,4-TETRAHYDROISOQUINOLINE DERIVATIVES. European Patent Office. [Link]
Sources
Methodological & Application
Application Note & Protocol: A Guideline for the Synthesis of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
Abstract
This document provides a comprehensive guide for the synthesis of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The thieno[3,2-d]thiazin-4-one scaffold is a privileged structure known to exhibit a range of biological activities. This protocol outlines a plausible and robust synthetic route, grounded in established chemical principles for the formation of related thieno-pyrimidine and thieno-thiazine systems. The described methodology is designed to be accessible to researchers and scientists with a foundational knowledge of organic synthesis.
Introduction and Scientific Background
The thieno[3,2-d]thiazin-4-one core is a significant heterocyclic motif that has garnered attention in the field of medicinal chemistry. Derivatives of this scaffold have been investigated for various therapeutic applications, including their potential as anticancer and antiviral agents[1][2][3]. The fusion of a thiophene ring with a thiazinone ring creates a unique electronic and structural architecture, making it an attractive scaffold for interaction with biological targets. The specific target compound, 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, incorporates an N-methyl-N-phenylamino substituent, which can significantly influence its pharmacological properties, such as receptor binding affinity and metabolic stability.
The synthesis of related thieno[3,2-d]pyrimidinones often involves the cyclization of 3-aminothiophene-2-carboxylate derivatives with a one-carbon source[4]. Similarly, the synthesis of thieno-1,3-thiazin-4-ones has been achieved through the reaction of aminothiophenecarboxamides with suitable reagents[1][2]. This protocol adapts these established principles to propose a logical and efficient pathway for the synthesis of the target molecule.
Proposed Synthetic Pathway
The synthesis of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one can be logically approached through a multi-step sequence starting from a readily available 3-aminothiophene-2-carboxylate derivative. The key steps involve the introduction of the N-methyl-N-phenylamino moiety and the subsequent cyclization to form the thiazinone ring.
DOT Script for Synthetic Pathway Diagram:
Caption: Proposed synthetic pathway for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of the target compound.
Materials and Reagents
| Reagent | Purity | Supplier |
| Methyl 3-aminothiophene-2-carboxylate | ≥98% | Commercially available |
| Phenyl isothiocyanate | ≥98% | Commercially available |
| Methyl iodide | ≥99% | Commercially available |
| Sodium hydride (60% dispersion in oil) | Commercially available | |
| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Commercially available |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially available |
| Hydrochloric acid (HCl) | 37% | Commercially available |
| Sodium bicarbonate (NaHCO₃) | ≥99.5% | Commercially available |
| Magnesium sulfate (MgSO₄), anhydrous | ≥99.5% | Commercially available |
| Ethyl acetate | HPLC grade | Commercially available |
| Hexanes | HPLC grade | Commercially available |
Step-by-Step Synthesis
Step 1: Synthesis of the Intermediate Thiourea Derivative
-
To a solution of methyl 3-aminothiophene-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), add phenyl isothiocyanate (1.1 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude thiourea adduct.
-
Dissolve the crude adduct in anhydrous N,N-dimethylformamide (DMF).
-
Carefully add sodium hydride (1.2 eq) portion-wise to the solution at 0 °C.
-
After the addition is complete, add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Intramolecular Cyclization to form 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
-
Dissolve the purified intermediate thiourea derivative (1.0 eq) in a suitable solvent such as ethanol or dioxane.
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) or a base (e.g., sodium ethoxide). The choice of catalyst may require optimization.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (if acid-catalyzed) or dilute hydrochloric acid (if base-catalyzed).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
DOT Script for Experimental Workflow:
Caption: A streamlined workflow for the synthesis of the target compound.
Characterization and Data Analysis
The structure and purity of the synthesized 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. Expected signals would include aromatic protons from the phenyl and thiophene rings, a methyl singlet, and characteristic shifts for the thiazinone ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl group (C=O) of the thiazinone ring and the C-N and C-S bonds.
-
Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).
Trustworthiness and Self-Validation
The described protocol is designed as a self-validating system. The successful synthesis of the intermediate thiourea derivative in Step 1 can be confirmed by NMR and MS analysis before proceeding to the cyclization step. This ensures that any issues can be identified and addressed early in the synthetic sequence. The final product's identity and purity are rigorously confirmed through a combination of spectroscopic and chromatographic methods, providing a high degree of confidence in the experimental outcome.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one. By leveraging established synthetic methodologies for related heterocyclic systems, this guide offers a reliable starting point for researchers interested in exploring the chemical and biological properties of this novel compound. The modular nature of the synthesis also allows for the potential generation of a library of analogues by varying the starting materials.
References
-
Matysiak, J., et al. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. Medicinal Chemistry Research, 24(9), 3473-3484. Available at: [Link]
-
ResearchGate. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. Available at: [Link]
-
Werbel, L. M., et al. (1986). Synthesis and Biological Evaluation of Thieno[3,2-d]pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Journal of Medicinal Chemistry, 29(8), 1350-1363. Available at: [Link]
-
Al-Suwaidan, I. A., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6529. Available at: [Link]
-
MySkinRecipes. (n.d.). 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1][5]thiazin-4-one. Available at: [Link]
Sources
- 1. Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
Abstract
This application note presents a detailed protocol for the quantitative analysis of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The compound, a heterocyclic molecule with potential applications in pharmaceutical research as an intermediate for antiviral and anticancer agents, requires a robust and reliable analytical method for purity assessment and quantification.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for methodological choices, a step-by-step experimental protocol, and a framework for method validation in accordance with ICH and USP guidelines.
Introduction and Scientific Rationale
2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one is a complex heterocyclic compound featuring a thieno[3,2-d]thiazin-4-one core. The analysis of such molecules is critical in drug discovery and development to ensure identity, purity, and stability. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.
The choice of a reversed-phase chromatographic mode is predicated on the non-polar to moderately polar nature of the analyte. The fused ring system, coupled with the methyl and phenyl substituents, imparts significant hydrophobic character, making it well-suited for retention on a C18 stationary phase. The mobile phase, consisting of an organic modifier (acetonitrile) and an aqueous buffer, allows for the fine-tuning of retention and selectivity.
UV-Visible spectrophotometry is selected for detection. The conjugated π-system of the thieno[3,2-d]thiazin-4-one scaffold is expected to exhibit strong UV absorbance. Based on spectral data from related thienopyrimidine structures, which show absorption maxima in the 348-355 nm range, a detection wavelength in this region is proposed to ensure high sensitivity.[2][3]
This application note provides a starting point for the analysis of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, which can be further optimized and validated for specific applications.
Materials and Reagents
-
Analyte: 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one (Reference Standard, >98% purity)
-
Acetonitrile: HPLC grade or higher
-
Methanol: HPLC grade or higher
-
Water: Deionized, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q® system)
-
Formic Acid: LC-MS grade, 99%
-
Ammonium Acetate: LC-MS grade
Instrumentation and Chromatographic Conditions
Instrumentation
A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a diode array detector (DAD) or a multi-wavelength UV detector is suitable for this analysis.
Chromatographic Conditions
The following table summarizes the recommended starting conditions for the HPLC analysis.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent retention for moderately non-polar compounds like the analyte. The specified dimensions offer a good balance between resolution, analysis time, and solvent consumption. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to protonate any residual silanols on the stationary phase, leading to improved peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power and low viscosity. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B; 20-25 min: 30% B | A gradient elution is proposed to ensure the elution of the main analyte with a good peak shape and to elute any potential impurities with different polarities within a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 350 nm | Based on the UV spectra of structurally related thienopyrimidine compounds, this wavelength is expected to provide high sensitivity for the analyte.[2][3] |
Experimental Protocols
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Transfer 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the initial mobile phase composition (30% Acetonitrile / 70% Water with 0.1% Formic Acid).
Sample Preparation
The sample preparation will depend on the matrix. For a bulk drug substance:
-
Accurately weigh approximately 10 mg of the sample and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Sonicate for 5 minutes.
-
Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Perform a further 1:10 dilution with the initial mobile phase composition to achieve a final concentration of approximately 100 µg/mL.
HPLC Analysis Workflow
Caption: HPLC analysis workflow from preparation to reporting.
Method Validation Framework
A comprehensive method validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines and United States Pharmacopeia (USP) General Chapter <621> to ensure the method is suitable for its intended purpose.[4][5][6][7]
System Suitability
System suitability testing is an integral part of the analytical procedure and is used to verify that the chromatographic system is adequate for the intended analysis.[4][8]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | RSD ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time (n=6) | RSD ≤ 1.0% |
Specificity
Specificity should be demonstrated by analyzing a blank (diluent) and a placebo (if applicable) to ensure that there are no interfering peaks at the retention time of the analyte. Peak purity can be assessed using a DAD detector by comparing the spectra across the peak.
Linearity
Linearity should be evaluated over a range of concentrations, typically from 50% to 150% of the nominal working concentration. A minimum of five concentration levels should be prepared. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
Accuracy
Accuracy should be assessed by the recovery of the analyte in a spiked placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day ruggedness): Determined by analyzing the same samples on different days, with different analysts, and on different instruments. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Robustness
The robustness of the method should be evaluated by making small, deliberate changes to the chromatographic parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters should still be met under these varied conditions.
Data Presentation and Interpretation
A typical chromatogram should show a well-resolved, symmetrical peak for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one. The retention time will be dependent on the specific HPLC system and column used but should be reproducible under the specified conditions. The peak area is proportional to the concentration of the analyte and is used for quantification against a standard of known concentration.
Caption: Logical flow of the method validation process.
Conclusion
The RP-HPLC method detailed in this application note provides a robust and reliable starting point for the quantitative analysis of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one. The method is based on sound chromatographic principles and is designed to be specific, accurate, and precise. Adherence to the outlined validation protocol will ensure that the method is suitable for its intended use in a regulated environment, supporting drug development and quality control activities.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeial Convention.
-
Agilent Technologies. (2022). Understanding the Latest Revisions to USP <621>.
-
DSDP Analytics. USP <621> Chromatography.
-
United States Pharmacopeia. (2021). Notice of Adoption of Harmonized Standard for <621> Chromatography.
-
MySkinRecipes. 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][4][9]thiazin-4-one.
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Sepuxianyun. (2025). Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.
-
Pharmaguideline. (2024). Steps for HPLC Method Validation.
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
-
Vladimirova, S., & Zhelyazkova, B. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 435-441.
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
-
Zhelyazkova, B., & Vladimirova, S. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 79-84.
-
ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
-
Alchem Pharmtech. CAS 892292-63-6 | 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][4][9]thiazin-4-one.
-
PubChem. 2-Amino-4-methylthiazole.
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BLDpharm. 892292-63-6 | 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][4][9]thiazin-4-one.
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Active Biopharma. 2-(N-methyl-N-phenylamino)-4H-thieno[3,2-D][4][9]thiazin-4-one.
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MySkinRecipes. 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][4][9]thiazin-4-one.
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International Journal of Advance Research and Innovation. (2016). Spectral and Biological Analysis of Thieno [2, 3-d] Pyrimidin-4-One.
-
SciSpace. (2020). Thionation of a Fluorescent Thieno[3,4-d]pyrimidine Derivative for the Development of a Heavy-Atom-Free Photosensitizer.
-
ResearchGate. (2016). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one.
-
Molecules. (2011). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives.
-
Molecules. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives.
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Application Notes and Protocols for the NMR Spectroscopic Characterization of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
Authored by: Senior Application Scientist, Advanced Molecular Characterization
Introduction: The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. Molecules built around scaffolds like the thieno[3,2-d]thiazin-4-one core are of significant interest to medicinal chemists due to their potential for diverse biological activities. 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one (C₁₃H₁₀N₂OS₂) is one such compound, whose unambiguous characterization is paramount for its advancement in research and development pipelines.[1][2][3][4][5] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the non-destructive and detailed structural analysis of organic molecules in solution.[6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of one-dimensional (1D) and two-dimensional (2D) NMR techniques for the complete structural assignment of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one. The protocols herein are designed to be self-validating, moving from basic sample preparation and 1D spectral acquisition to advanced 2D correlation experiments that collectively provide an irrefutable confirmation of the molecular structure.
Part 1: Foundational Analysis - Sample Preparation and 1D NMR
A high-quality NMR spectrum begins with meticulous sample preparation. The choices made at this stage directly impact spectral resolution, sensitivity, and the overall quality of the data obtained.
Protocol 1: NMR Sample Preparation
-
Material and Solvent Selection:
-
Weigh approximately 5-10 mg of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one for ¹H NMR, and 20-50 mg for a comprehensive suite of ¹³C NMR experiments.[8][9][10] The higher concentration for ¹³C NMR is necessary to overcome the low natural abundance of the ¹³C isotope.
-
Select a suitable deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points for many organic molecules.[8][11] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Ensure the solvent is of high purity (≥99.8% D) to minimize residual solvent signals that could obscure analyte peaks.[12]
-
-
Dissolution and Transfer:
-
Dissolve the weighed sample in a small, clean vial with approximately 0.6-0.7 mL of the chosen deuterated solvent.[10][12] Using a secondary vial aids in complete dissolution and allows for visual inspection of any particulate matter.[8]
-
If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette before transferring it into a clean, high-quality 5 mm NMR tube.[12] Particulates can degrade the magnetic field homogeneity, leading to poor spectral resolution.[10]
-
-
Internal Standard:
-
For precise chemical shift referencing, an internal standard such as Tetramethylsilane (TMS) can be added. However, for most modern spectrometers, the residual solvent peak can be used as a secondary reference standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]
-
Protocol 2: 1D NMR Data Acquisition
-
¹H NMR Spectrum:
-
Acquire a standard one-dimensional proton NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.
-
Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals to determine the relative number of protons for each resonance.
-
-
¹³C{¹H} NMR Spectrum:
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. This experiment requires a significantly larger number of scans (hundreds to thousands) due to the low sensitivity of the ¹³C nucleus.
-
This spectrum will provide the chemical shifts of all unique carbon atoms in the molecule.
-
Anticipated 1D NMR Spectral Data
The following table outlines the predicted chemical shifts (δ) and multiplicities for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, based on the analysis of similar chemical structures.[13][14][15][16][17][18] These predictions serve as a hypothesis to be confirmed by the subsequent 2D NMR experiments.
| Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Thieno Protons (H-6, H-7) | 6.5 - 7.5 (d, 2H) | 115 - 130 | Two doublets, part of an AB spin system. |
| Phenyl Protons | 7.0 - 7.6 (m, 5H) | 120 - 145 | Complex multiplet pattern for the monosubstituted phenyl ring. |
| N-CH₃ | 3.2 - 3.8 (s, 3H) | 35 - 45 | A singlet due to the methyl group on the nitrogen. |
| Thiazinone C=O | - | 160 - 170 | Quaternary carbonyl carbon. |
| Thieno C-S | - | 125 - 140 | Quaternary carbons of the thiophene ring. |
| Thiazinone C=N | - | 150 - 165 | Quaternary carbon of the exocyclic C=N bond. |
| Other Quaternary C | - | 130 - 150 | Remaining quaternary carbons in the fused ring system. |
Part 2: Advanced Structural Verification - DEPT and 2D NMR
While 1D NMR provides essential information, a definitive structural proof requires advanced techniques to establish the carbon framework and atom connectivity.
Workflow for Comprehensive NMR Analysis
Caption: Logical flow for integrating multi-dimensional NMR data for structure elucidation.
Part 3: Data Integration and Conclusion
The final and most critical step is the synergistic integration of all acquired NMR data.
-
Assign Spin Systems: Use the COSY data to define the proton coupling networks (the phenyl ring and the two protons on the thiophene moiety).
-
Anchor Protons to Carbons: Use the HSQC data to assign a specific carbon resonance to each proton resonance.
-
Assemble the Skeleton: Use the HMBC correlations to piece together the molecular fragments. Key correlations to look for include:
-
From the N-CH₃ protons to the carbon of the C=N group and the adjacent quaternary carbon of the phenyl ring.
-
From the thieno protons to the carbons of the fused thiazinone ring, including the carbonyl carbon.
-
From the phenyl protons to the carbon attached to the exocyclic nitrogen.
-
-
Final Verification: Cross-reference all observed correlations with the proposed structure of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one. The complete and consistent set of 1D and 2D NMR data will provide an unambiguous and definitive structural confirmation.
By following these detailed protocols, researchers can ensure the generation of high-quality, reproducible, and comprehensive NMR data, leading to the confident structural characterization of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one and other novel chemical entities in the drug discovery process.
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Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy . (2023-02-11). Available from: [Link]
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Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures . (PDF). Available from: [Link]
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Emory University. Small molecule NMR sample preparation . (2023-08-29). Available from: [Link]
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Chemistry LibreTexts. 7.3: Two Dimensional Homonuclear NMR Spectroscopy . (2024-12-18). Available from: [Link]
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Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures . ESA-IPB. Available from: [Link]
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CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) . Available from: [Link]
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PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data . Available from: [Link]
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Columbia University. COSY | NMR Core Facility . Available from: [Link]
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Organic Spectroscopy International. COSY NMR . (2014-04-11). Available from: [Link]
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Western University. NMR Sample Preparation . Available from: [Link]
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Royal Society of Chemistry. New Applications of High-Resolution NMR in Drug Discovery and Development . (2013). Available from: [Link]
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Wiley Science Solutions. 2-PHENYLAMINO-4H-BENZO[B]THIENO[2,3-E]-1,3-THIAZIN-4-ONE - Optional[13C NMR] . In: SpectraBase. Available from: [Link]
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Nanalysis. 2D NMR Experiments - HETCOR . (2019-10-15). Available from: [Link]
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CNR-IRIS. Exploring Different Designs in Thieno[3,4-b]pyrazine-Based Dyes to Enhance Divergent Optical Properties in Dye-Sensitized Solar Cells . (2023-05-17). Available from: [Link]
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Alchem Pharmtech. CAS 892292-63-6 | 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]t[19][20]hiazin-4-one . Available from: [Link]
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Semantic Scholar. SYNTHESIS OF SOME NOVEL THIENO[3,2-d]PYRIMIDINE DERIVATIVES OF PHARMACEUTICAL INTEREST . (2015-11-25). Available from: [Link]
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ResearchGate. Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one . Available from: [Link]
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Royal Society of Chemistry. 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation . Available from: [Link]
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Arctom. CAS NO. 892292-63-6 | 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]t[19][20]hiazin-4-one . Available from: [Link]
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Application Notes and Protocols for Cell-Based Assays of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
Introduction: Profiling a Novel Thienothiazinone Derivative in Oncology Research
The thieno[3,2-d]thiazin-4-one scaffold is a heterocyclic structure of significant interest in medicinal chemistry. Derivatives of this core and related thienopyrimidines have demonstrated a breadth of biological activities, with a notable emphasis on anticancer properties.[1][2][3] Compounds within this class have been reported to inhibit the proliferation of various cancer cell lines, including lung, colon, and glioma cells, by mechanisms such as the induction of cell cycle arrest.[2][3][4][5] Specifically, related compounds have been shown to modulate signaling pathways involving p38 kinase and cyclin D1 expression, leading to a G0/G1 phase arrest in cancer cells.[4][5]
The subject of this guide, 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, is a novel derivative within this promising class. While its primary role has been as a synthetic intermediate, its structural similarity to biologically active molecules warrants a thorough investigation of its potential as a therapeutic agent.[1] This document provides a comprehensive suite of cell-based assay protocols designed to elucidate the cytotoxic and mechanistic properties of this compound, providing researchers with a robust framework for its preclinical evaluation.
Our approach is to build a hierarchical screening cascade, starting with broad assessments of cytotoxicity and progressing to more focused mechanistic studies. This strategy ensures an efficient use of resources, allowing for early go/no-go decisions and providing a deep understanding of the compound's cellular effects.
Part 1: Foundational Cytotoxicity and Viability Assessment
The initial step in characterizing any potential anticancer agent is to determine its effect on cancer cell viability and proliferation. We will employ two distinct yet complementary assays to generate a foundational dataset. The MTT assay measures metabolic activity, which is an indicator of cell viability, while the LDH assay quantifies membrane integrity, providing a direct measure of cytotoxicity.
Experimental Workflow: Foundational Assays
Caption: Workflow for initial cytotoxicity screening.
Protocol 1.1: MTT Proliferation Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.
Materials:
-
Cancer cell lines (e.g., A549 human lung carcinoma, HT-29 human colon adenocarcinoma)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well clear flat-bottom plates
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X stock concentration series of the test compound in complete medium. A typical starting range is from 100 µM down to 0.1 µM.
-
Treatment: Remove the seeding medium and add 100 µL of the 2X compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 1.2: LDH Cytotoxicity Assay
This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
Materials:
-
Cells and compound prepared as in the MTT assay
-
Commercially available LDH cytotoxicity assay kit
-
96-well clear flat-bottom plates
Procedure:
-
Follow steps 1-4 of the MTT protocol in a separate plate.
-
Controls: Prepare a maximum LDH release control by adding lysis buffer (provided in the kit) to a set of untreated wells 1 hour before the end of the incubation period.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture from the kit.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance according to the kit manufacturer's instructions (typically at 490 nm).
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100.
| Assay | Principle | Endpoint | Interpretation |
| MTT | Mitochondrial dehydrogenase activity | Colorimetric (Absorbance) | Measures metabolic activity/viability |
| LDH | Release of cytosolic enzyme | Colorimetric (Absorbance) | Measures cell membrane damage/necrosis |
Part 2: Mechanistic Deep Dive - Apoptosis and Cell Cycle Analysis
Following the initial determination of bioactivity, the next logical step is to investigate how the compound exerts its effects. Does it induce a programmed and orderly cell death (apoptosis), or does it disrupt the normal progression of the cell cycle?
Protocol 2.1: Annexin V/Propidium Iodide Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus staining only late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2X IC50 concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided with the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2.2: Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.
Materials:
-
Cancer cell lines
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells as described in the apoptosis assay (Protocol 2.1).
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase staining solution.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence of the PI signal.
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase suggests a compound-induced cell cycle arrest.
Part 3: Target Validation - p38 MAPK Signaling Pathway
Given that derivatives of the thieno-1,3-thiazin-4-one scaffold have been shown to modulate p38 mitogen-activated protein kinase (MAPK) activity, it is crucial to investigate if 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one engages this pathway.[4][5] Western blotting can be used to assess the phosphorylation status of p38, which is indicative of its activation.
Signaling Pathway Overview
Caption: Hypothesized p38 MAPK pathway modulation.
Protocol 3.1: Western Blot for Phospho-p38
Materials:
-
Cells and treatment reagents as before
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the compound at various concentrations and time points. Lyse the cells in RIPA buffer, and quantify the protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts (20-30 µg) onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-phospho-p38, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash again, apply ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total p38 and a loading control like β-actin.
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Calculate the ratio of phospho-p38 to total p38 to determine the activation status of the pathway relative to the vehicle control.
Conclusion and Future Directions
This application note provides a structured, multi-faceted approach to the initial cellular characterization of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one. The data generated from these assays will provide a comprehensive profile of the compound's bioactivity, including its potency (IC50), its primary mechanism of inducing cell death or stasis (apoptosis vs. cell cycle arrest), and its potential engagement with the p38 MAPK signaling pathway. Positive and compelling results from this screening cascade would justify further investigation, including broader kinase profiling, in vivo efficacy studies in animal models, and detailed structure-activity relationship (SAR) studies to optimize the compound's therapeutic potential.
References
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Santagati, A., Modica, M., Santagati, M., Cutuli, V., Amore, D., & Caruso, A. (1995). Synthesis and pharmacological properties of thieno[2',3':4,5]pyrimido [2,1-b][6][7][8]thiadiazine derivatives. Farmaco, 50(9), 605-9. [Link]
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MySkinRecipes. (n.d.). 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][6][7]thiazin-4-one. Retrieved from [Link]
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Asif, M. (2015). Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. Journal of Pharmacy and Applied Chemistry, 1(2), 49-64. [Link]
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Gudipati, R., et al. (2012). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 22(19), 6298-6301. [Link]
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Matysiak, J., et al. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. Molecular Diversity, 19(4), 861-874. [Link]
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Abdel-Wahab, B. F., et al. (2020). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. Bioorganic Chemistry, 94, 103444. [Link]
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Matysiak, J., et al. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. ResearchGate. [Link]
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Juszczak, M., et al. (2016). New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. Investigational New Drugs, 34(1), 1-12. [Link]
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Sanna, P., et al. (2012). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry, 20(3), 1357-1365. [Link]
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Temple, D. L., et al. (1987). The thieno[3,2-c]pyridine and furo[3,2-c]pyridine rings: new pharmacophores with potential antipsychotic activity. Journal of Medicinal Chemistry, 30(10), 1746-1751. [Link]
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Juszczak, M., et al. (2016). New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. Investigational New Drugs, 34(1), 1-12. [Link]
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Application Notes & Protocols: Characterizing the Anti-proliferative Activity of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
Abstract: The thieno[3,2-d]thiazin-4-one scaffold is a heterocyclic structure of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document provides a comprehensive guide for researchers to investigate the anti-proliferative potential of a specific analogue, 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one (hereafter referred to as Cmpd-X). While extensive public data on this particular molecule is emerging, the protocols herein are established based on methodologies successfully applied to related thieno-fused pyrimidines and thiazinones, which have shown promise as anticancer agents.[1][2][3][4] This guide details a logical, multi-tiered experimental workflow, from initial cytotoxicity screening to preliminary mechanistic studies, including cell cycle analysis and apoptosis induction, providing a robust framework for its preclinical evaluation.
Introduction: The Rationale for Investigating Thieno-Thiazinone Derivatives
Heterocyclic compounds containing fused thiophene rings are isosteres of purines, allowing them to interact with a wide range of biological targets, including kinases and other enzymes critical to cell signaling.[5] Derivatives of the related thieno[3,2-d]pyrimidine scaffold, in particular, have demonstrated significant anti-proliferative activity against various human cancer cell lines, such as cervical (HeLa), colon (HT-29), and breast (MCF-7) cancer.[3][5][6] These compounds often exert their effects by inducing cell cycle arrest and apoptosis.[4][7]
Cmpd-X, 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, belongs to this promising class of molecules. Its structural features suggest potential for interaction with intracellular targets that regulate cell proliferation. Therefore, a systematic evaluation of its biological activity is warranted. This guide presents a validated workflow to:
-
Determine the cytotoxic and cytostatic potency of Cmpd-X across relevant cancer cell lines.
-
Elucidate its impact on cell cycle progression.
-
Investigate its capacity to induce programmed cell death (apoptosis).
The following diagram outlines the proposed experimental strategy, designed to efficiently characterize the anti-proliferative profile of a novel compound like Cmpd-X.
Caption: High-level workflow for evaluating Cmpd-X's anti-proliferative effects.
Protocol I: Determination of In Vitro Cytotoxicity (IC50) via MTT Assay
Principle and Justification
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[8] It measures the metabolic activity of a cell population, which in most cases, correlates directly with the number of viable cells.[9] Viable cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced, once solubilized, is quantified by measuring its absorbance. This assay is chosen for its robustness, high-throughput suitability, and extensive validation in anti-proliferative studies.[4][8] A dose-dependent decrease in signal indicates either a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect. The half-maximal inhibitory concentration (IC50) is the primary endpoint, representing the compound concentration required to reduce cell viability by 50%.
Detailed Step-by-Step Methodology
-
Cell Seeding:
-
Culture selected human cancer cell lines (e.g., MCF-7, A549, HeLa) to ~80% confluency in appropriate complete growth medium.
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of Cmpd-X in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in each well should not exceed 0.5% to avoid solvent-induced toxicity.
-
Controls are critical for data integrity:
-
Vehicle Control: Wells containing cells treated with medium containing the same final concentration of DMSO as the highest Cmpd-X dose.
-
Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin at its known IC50).
-
Untreated Control: Wells containing cells in medium only.
-
Blank Control: Wells containing medium only (no cells) for background absorbance subtraction.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions and controls.
-
Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
-
MTT Reagent Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well (including controls) and incubate for 3-4 hours at 37°C. Visually confirm the formation of purple formazan crystals in untreated wells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals.
-
Gently agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Percent Viability (%) = [(Absorbance of Treated Sample - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC50 Value:
-
Plot Percent Viability against the log of the compound concentration.
-
Use non-linear regression analysis (sigmoidal dose-response curve) with software like GraphPad Prism or R to calculate the IC50 value.
-
Table 1: Hypothetical IC50 Data for Cmpd-X After 48h Treatment
| Cancer Cell Line | Tissue of Origin | Hypothetical IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 8.3[10] |
| A549 | Lung Carcinoma | 25.2 | 1.5[10] |
| HeLa | Cervical Carcinoma | 18.7 | 1.0[10] |
| HT-29 | Colon Adenocarcinoma | 30.1 | N/A |
Protocol II: Cell Cycle Analysis by Propidium Iodide Staining
Principle and Justification
If Cmpd-X is found to be anti-proliferative, a logical next step is to determine if it disrupts normal cell cycle progression.[11] Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA.[12] By staining fixed, permeabilized cells with PI and analyzing them via flow cytometry, one can quantify the DNA content of each cell. This allows for the differentiation of cells in different phases of the cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).[11][13] An accumulation of cells in a specific phase following treatment suggests the compound induces cell cycle arrest at that checkpoint.
Detailed Step-by-Step Methodology
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with Cmpd-X at its predetermined IC50 concentration for 24 or 48 hours. Include a vehicle-treated control.
-
Harvest both floating and adherent cells. For adherent cells, use trypsinization. Combine all cells from each well into a 15 mL conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is crucial for proper fixation and prevention of cell clumping.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is essential to degrade RNA, ensuring that PI only stains DNA.[12]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Investigating the Induction of Apoptosis
Rationale and Potential Mechanism
Many anti-cancer agents, including thieno-pyrimidine derivatives, exert their effects by inducing apoptosis, or programmed cell death.[7][14][15] Determining whether Cmpd-X induces apoptosis is key to understanding if its effect is primarily cytotoxic. A common method is Annexin V/PI co-staining. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide is used concurrently to identify late apoptotic or necrotic cells, which have lost membrane integrity.[10][16]
Hypothetical Signaling Pathway
While the precise target of Cmpd-X is unknown, related thieno-fused compounds often function as kinase inhibitors. A plausible hypothesis is that Cmpd-X could inhibit a key pro-survival signaling pathway, such as the PI3K/Akt pathway, leading to the activation of the intrinsic apoptotic cascade.
Caption: Hypothetical mechanism: Cmpd-X may inhibit the PI3K/Akt survival pathway.
References
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Matysiak, J., et al. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. PubMed. [Link]
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Matysiak, J., et al. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. ResearchGate. [Link]
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Application Notes and Protocols for the Evaluation of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one in Cancer Cell Lines
Note: The compound 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one is a specific chemical entity.[1] While direct, extensive public research on its specific anticancer applications is limited, this document provides a comprehensive framework for its evaluation based on the known activities of the broader thieno[3,2-d]thiazin-4-one chemical family, which has demonstrated anticancer properties.[2][3][4] The protocols herein are established, standardized methods for assessing the efficacy and mechanism of action of novel investigational compounds in cancer cell line studies.[5][6][7]
Introduction
The thieno[3,2-d]thiazin-4-one scaffold is a heterocyclic structure of significant interest in medicinal chemistry due to its diverse biological activities. Derivatives of this core have been reported to possess anticancer properties, inhibiting the proliferation of various cancer cell lines, including lung, colon, and glioma cells.[2][3] Some analogs have been shown to induce cell cycle arrest and inhibit DNA synthesis, making this chemical class a promising area for the development of new oncology therapeutics.[2][4]
This guide provides a detailed set of protocols for researchers, scientists, and drug development professionals to systematically evaluate the in vitro anticancer potential of the novel compound, 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one (referred to hereafter as Cmpd-X). The outlined experiments will assess its cytotoxicity, and ability to induce apoptosis, and elucidate its impact on cell cycle progression and key signaling pathways.
Hypothesized Mechanism of Action
Based on studies of related thieno-1,3-thiazin-4-one derivatives, a plausible mechanism of action for Cmpd-X involves the modulation of critical cell signaling pathways that control cell proliferation and survival.[4] One such derivative was found to elicit an antiproliferative effect by inducing cell cycle arrest mediated by the p38 mitogen-activated protein kinase (MAPK) pathway.[4] The MAPK pathways (including ERK, JNK, and p38) are central regulators of cellular processes and are frequently dysregulated in cancer.[8][9][10] Therefore, the initial mechanistic investigation will focus on the potential of Cmpd-X to induce cell cycle arrest and modulate MAPK signaling.
Caption: Hypothesized signaling pathway for Cmpd-X.
Data Presentation: Quantitative Summary of Compound Activity
A critical first step is to quantify the inhibitory effects of Cmpd-X on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is the standard metric for this evaluation.[7] Data should be presented in a clear, tabular format.
Table 1: Cytotoxicity of Cmpd-X in Human Cancer Cell Lines (Example Data)
| Cancer Cell Line | Tissue of Origin | Cmpd-X IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 12.8 ± 1.5 | 0.9 ± 0.1 |
| HT-29 | Colorectal Carcinoma | 18.2 ± 2.3 | 1.1 ± 0.2 |
| PC-3 | Prostate Cancer | 25.6 ± 3.1 | 2.3 ± 0.3 |
| MCF-7 | Breast Adenocarcinoma | 9.5 ± 1.1 | 0.7 ± 0.09 |
Note: Data are presented as mean ± standard deviation from three independent experiments. Values are for illustrative purposes.
Experimental Protocols
The following are detailed, step-by-step methodologies for the primary in vitro assays.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11][12] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[11]
Materials:
-
Human cancer cell lines (e.g., A549, HT-29, PC-3, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well sterile tissue culture plates
-
Cmpd-X, Doxorubicin (positive control), DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[13] Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Cmpd-X (e.g., 0.1 to 100 µM) and Doxorubicin in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as a negative control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[11] Purple formazan crystals should become visible in viable cells.[14]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15] A reference wavelength of >650 nm can be used to reduce background noise.[11]
-
IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[16] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Cmpd-X at its predetermined IC50 concentration for 24-48 hours. Include an untreated or vehicle-treated control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the floating cells, and wash twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]
-
Staining: Prepare 1X Binding Buffer by diluting the 10X stock with distilled water.[17] Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[5]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Healthy cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
Flow cytometry with PI staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[19] This is crucial for identifying if a compound induces cell cycle arrest.
Materials:
-
Cold 70% Ethanol
-
PBS
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[20]
-
Flow cytometer
Procedure:
-
Cell Treatment & Harvesting: Treat cells as described in Protocol 2. Harvest approximately 1 x 10^6 cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet and add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[6] Fix the cells overnight at -20°C or for at least two hours on ice.[6][20]
-
Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol. Wash the cell pellet once with PBS.[6]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[6][20]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[6]
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the DNA fluorescence channel to properly resolve the 2n (G0/G1) and 4n (G2/M) DNA content peaks.[20] The data is typically displayed as a frequency histogram.[19]
Protocol 4: Western Blot Analysis of MAPK Signaling
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway, providing insight into the compound's mechanism of action.[8] Here, we will assess the phosphorylation of ERK, JNK, and p38 MAPKs.[9][21]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[21]
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with Cmpd-X for various time points (e.g., 0, 15, 30, 60 minutes). Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.[21]
-
Washing and Secondary Antibody: Wash the membrane three times for 10 minutes each with TBST.[6] Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Incubate with ECL substrate and capture the chemiluminescent signal using an imaging system.[6]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to their respective total protein levels and then to the loading control.[8]
Caption: General experimental workflow for in vitro testing.
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- 18. kumc.edu [kumc.edu]
- 19. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation Strategies for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one and Related Heterocyclic Compounds for Enhanced Drug Delivery
Introduction
Heterocyclic compounds form the backbone of a significant portion of modern pharmaceuticals, valued for their diverse chemical structures and wide range of pharmacological activities.[1] The thieno[3,2-d]thiazin-4-one scaffold, a sulfur-containing heterocyclic system, is a privileged structure in medicinal chemistry, with derivatives being investigated for various therapeutic applications, including antiviral and anticancer activities.[2] 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one (Figure 1) is a key intermediate in the synthesis of such therapeutic agents.[2]
A common challenge in the development of these promising compounds is their poor aqueous solubility, which can significantly hinder their bioavailability and therapeutic efficacy. It is estimated that approximately 40% of drug discovery programs are halted due to the limited water solubility of lead compounds.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one as a model for poorly soluble heterocyclic drugs. We will explore two robust formulation strategies: nanosuspension via wet milling and amorphous solid dispersion via hot melt extrusion. Detailed protocols for preparation and characterization are provided to enable a systematic and scientifically sound approach to formulation development.
Figure 1: Chemical Structure of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
Molecular Formula: C₁₃H₁₀N₂OS₂[4][5] Molecular Weight: 274.36 g/mol [4][5] CAS Number: 8922292-63-6[3]
Part 1: Physicochemical Characterization of the Active Pharmaceutical Ingredient (API)
A thorough understanding of the physicochemical properties of the API is the cornerstone of rational formulation design. For a novel compound like 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, the following parameters should be determined experimentally.
Table 1: Essential Physicochemical Parameters for Formulation Development
| Parameter | Significance in Formulation |
| Aqueous Solubility | Determines the need for solubility enhancement techniques. Influences dissolution rate. |
| LogP / LogD | Indicates the lipophilicity of the compound, which affects its absorption and choice of formulation excipients. |
| pKa | Determines the ionization state of the drug at different physiological pH values, impacting solubility and absorption. |
| Melting Point (Tₘ) | Provides information on the crystalline nature and thermal stability of the API, crucial for thermal-based formulation processes like hot melt extrusion. |
| Crystallinity | The crystalline or amorphous nature of the API affects its solubility, stability, and dissolution. |
Protocol 1: Preliminary Physicochemical Characterization
-
Solubility Determination:
-
Prepare saturated solutions of the API in various media (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl).
-
Equilibrate the solutions for 24-48 hours at a controlled temperature (e.g., 25°C or 37°C).
-
Filter the solutions to remove undissolved solids.
-
Analyze the concentration of the dissolved API using a validated High-Performance Liquid Chromatography (HPLC) method.
-
-
LogP Determination:
-
Utilize the shake-flask method with n-octanol and water.
-
Dissolve a known amount of the API in the two-phase system.
-
After equilibration, measure the API concentration in both the n-octanol and aqueous layers by HPLC.
-
Calculate LogP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
-
Solid-State Characterization:
Part 2: Formulation Strategies for Solubility Enhancement
Based on the anticipated poor aqueous solubility of the thieno[3,2-d]thiazin-4-one core, we present two distinct and scalable formulation strategies.
Strategy A: Nanosuspension via Wet Milling
Nanosizing is a powerful technique to increase the surface area of a drug, thereby enhancing its dissolution rate and saturation solubility.[5][9] Wet media milling is a top-down approach that effectively produces drug nanocrystals with high drug loading and stability.[1][5]
Diagram 1: Workflow for Nanosuspension Preparation and Characterization
Caption: Workflow for nanosuspension formulation and analysis.
Protocol 2: Preparation of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one Nanosuspension
-
Preparation of Stabilizer Solution:
-
Formation of Coarse Suspension:
-
Disperse the API (e.g., 5% w/v) in the stabilizer solution.
-
Homogenize the mixture using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 15 minutes to form a coarse suspension.
-
-
Wet Media Milling:
-
Transfer the coarse suspension to a planetary ball mill or a dedicated bead mill.[10]
-
Add milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter). The volume of the milling media should occupy a significant portion of the milling chamber, for instance, 93%.[1]
-
Mill the suspension at a high speed (e.g., 2,500 rpm) for a predetermined time (e.g., 45 minutes), with cooling to prevent thermal degradation of the drug.[1]
-
Optimize milling time and speed to achieve the desired particle size.
-
-
Separation and Storage:
-
Separate the nanosuspension from the milling beads by decanting or sieving.
-
Store the nanosuspension at 4°C for short-term stability testing. For long-term storage, consider lyophilization with a cryoprotectant (e.g., trehalose).[10]
-
Strategy B: Amorphous Solid Dispersion (ASD) by Hot Melt Extrusion (HME)
Converting a crystalline drug to its amorphous state within a polymer matrix can dramatically increase its aqueous solubility and dissolution rate.[11] Hot melt extrusion is a solvent-free, scalable, and continuous process for producing amorphous solid dispersions.[12][13]
Diagram 2: Workflow for Amorphous Solid Dispersion Preparation and Characterization
Caption: Workflow for amorphous solid dispersion formulation.
Protocol 3: Preparation of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one ASD
-
Polymer Selection and Miscibility Screen:
-
Blending:
-
Prepare a physical mixture of the API and the selected polymer at a specific ratio (e.g., 1:3 drug-to-polymer ratio).[13]
-
Blend the components thoroughly using a V-blender or a similar suitable mixer to ensure homogeneity.
-
-
Hot Melt Extrusion:
-
Set up a twin-screw extruder with appropriate conveying and kneading elements.[13]
-
Establish a temperature profile for the different heating zones of the extruder barrel. The temperature should be high enough to ensure the drug dissolves in the molten polymer but below the degradation temperature of the API and polymer.[15] A typical temperature might be 180°C.[13]
-
Feed the physical blend into the extruder at a controlled rate.
-
Collect the transparent or translucent extrudate that exits the die.
-
-
Downstream Processing:
-
Allow the extrudate to cool and solidify.
-
Mill the extrudate using a cryogenic or impact mill to obtain a fine powder.
-
Sieve the powder to achieve a uniform particle size distribution.
-
Part 3: Characterization and Quality Control of Formulations
Rigorous characterization is essential to ensure the quality, stability, and performance of the developed formulations.
Table 2: Key Characterization Techniques and Acceptance Criteria
| Formulation | Technique | Parameter Measured | Typical Acceptance Criteria |
| Nanosuspension | Dynamic Light Scattering (DLS) | Mean Particle Size (Z-average) | < 500 nm |
| Polydispersity Index (PDI) | < 0.3 | ||
| Zeta Potential | > |±20| mV for electrostatic stabilization | ||
| HPLC | Total Drug Content | 95% - 105% of theoretical | |
| Amorphous Solid Dispersion | DSC | Glass Transition (T₉) | Single T₉ indicating a miscible system |
| PXRD | Crystallinity | Absence of sharp peaks (halo pattern) | |
| HPLC | Drug Content Uniformity | Relative Standard Deviation < 2% | |
| Both | In Vitro Dissolution | % Drug Released | > 85% in 30 minutes (formulation dependent) |
Protocol 4: Particle Size and Zeta Potential Analysis by DLS
-
Sample Preparation: Dilute the nanosuspension with purified water to an appropriate concentration to avoid multiple scattering effects.[16]
-
Instrument Setup: Use a DLS instrument such as a Malvern Zetasizer. Set the temperature to 25°C.[2]
-
Measurement:
-
For particle size, the instrument measures the fluctuations in scattered light intensity due to Brownian motion and calculates the hydrodynamic diameter using the Stokes-Einstein equation.[2][17]
-
For zeta potential, the instrument applies an electric field and measures the velocity of the particles to determine their surface charge.[17]
-
-
Data Analysis: Report the Z-average diameter, Polydispersity Index (PDI), and zeta potential.[2]
Protocol 5: Drug Content and Encapsulation Efficiency by HPLC
-
Standard Curve Preparation: Prepare a series of standard solutions of the API in a suitable solvent (e.g., acetonitrile/water) and generate a calibration curve.
-
Total Drug Content (Nanosuspension & ASD):
-
Accurately weigh a sample of the formulation.
-
Dissolve it completely in a known volume of solvent to extract the drug.
-
Filter the solution and analyze by a validated HPLC method.
-
-
Encapsulation Efficiency (EE%) for Nanosuspensions (if applicable to purification method):
Protocol 6: Solid-State Characterization by DSC and PXRD
-
Sample Preparation: For nanosuspensions, lyophilize the sample first. For ASDs, use the milled powder.
-
DSC Analysis:
-
PXRD Analysis:
-
Pack the sample powder onto a sample holder.
-
Scan the sample over a 2θ range (e.g., 5° to 40°).
-
Crystalline materials will show sharp, characteristic diffraction peaks, while amorphous materials will exhibit a broad halo.[8]
-
Part 4: Stability Studies
Stability testing is crucial to determine the shelf-life and storage conditions of the formulation.[20] Studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[4][20][21]
Protocol 7: ICH-Compliant Stability Study
-
Storage Conditions: Store the formulations in appropriate container closure systems under long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions.[3]
-
Testing Frequency: Pull samples at specified time points (e.g., 0, 3, and 6 months for accelerated studies).[21]
-
Analysis: Analyze the samples for key quality attributes, including:
-
Nanosuspensions: Particle size, PDI, zeta potential, and drug content.
-
ASDs: Appearance, drug content, and solid-state (amorphicity) by DSC/PXRD.
-
Both: In vitro dissolution profile and degradation products by HPLC.
-
Conclusion
The formulation of poorly soluble heterocyclic compounds like 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one is a critical step in translating their therapeutic potential into viable drug products. This application note has provided a detailed framework and actionable protocols for two powerful formulation strategies: nanosuspension and amorphous solid dispersion. By systematically applying these methodologies, from initial physicochemical characterization to final stability testing, researchers can overcome the challenges of poor solubility and advance the development of novel therapeutics. The emphasis on the causality behind experimental choices and the integration of robust analytical techniques provides a self-validating system for successful formulation development.
References
-
A Guide to ICH Stability Storage and Testing for Pharmaceuticals. (n.d.). American Pharmaceutical Review. Retrieved from [Link]
-
ICH guideline for stability testing. (2014, July 23). SlideShare. Retrieved from [Link]
-
SOP: Particle size and zeta potential analysis via DLS/ELS. (n.d.). ZENODO. Retrieved from [Link]
-
Q1A(R2) Guideline. (n.d.). ICH. Retrieved from [Link]
-
Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies and Its Enhanced Therapeutic Efficacy. (2021). MDPI. Retrieved from [Link]
-
2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][3][20]thiazin-4-one. (n.d.). MySkinRecipes. Retrieved from [Link]
-
Nanosuspensions of poorly soluble drugs: Preparation and development by wet milling. (2011). ResearchGate. Retrieved from [Link]
-
Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale. (2016). PMC. Retrieved from [Link]
-
Various techniques for preparation of nanosuspension - a review. (2014). ResearchGate. Retrieved from [Link]
-
Hot-Melt Extrusion for Solid Dispersions: Composition and Design Considerations. (n.d.). Springer. Retrieved from [Link]
-
Dynamic Light Scattering (DLS) Requirements for Sample Preparation. (2024). Bettersize Instruments. Retrieved from [Link]
-
Development of Dermal Lidocaine Nanosuspension Formulation by the Wet Milling Method Using Experimental Design: In Vitro/In Vivo Evaluation. (2021). ACS Publications. Retrieved from [Link]
-
Manufacturing strategies to develop amorphous solid dispersions: An overview. (2018). PMC. Retrieved from [Link]
-
Characterizing Nanoparticle Size by Dynamic Light Scattering Technique (DLS). (2014). ScholarWorks@UARK. Retrieved from [Link]
-
Nanoparticle size by dynamic light scattering analysis. (n.d.). Delft Solids Solutions. Retrieved from [Link]
-
Nanosuspension: An approach to enhance solubility of drugs. (2012). PMC. Retrieved from [Link]
-
Solid-State Characterization in Drug Development and Formulation. (2024). Research and Reviews. Retrieved from [Link]
-
Hot Melt Extrusion to Prepare Amorphous Solid Dispersion Key Concepts and Common Misperceptions. (n.d.). BioDuro. Retrieved from [Link]
-
Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies. (2014). PMC. Retrieved from [Link]
- Method for determining drug encapsulation efficiency in liposomes. (2013). Google Patents.
-
Development and Validation of a Fast RP-HPLC Method for Determination of Methotrexate Entrapment Efficiency in Polymeric Nanocapsule. (2012). SciELO. Retrieved from [Link]
- Method for determining drug encapsulation efficiency in liposomes. (2013). Google Patents.
-
Solid state characterization (DSC and PXRD) of plain drug and drug... (n.d.). ResearchGate. Retrieved from [Link]
-
Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review. (2022). PMC. Retrieved from [Link]
-
Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide. (2025). PubMed. Retrieved from [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2019). NIH. Retrieved from [Link]
-
Entrapment of Peptidoglycans and Adamantyltripeptides Into Liposomes: An HPLC Assay for Determination of Encapsulation Efficiency. (2003). PubMed. Retrieved from [Link]
Sources
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Dynamic Light Scattering Distributions by Any Means - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Differential Scanning Calorimetry (DSC) in Solid-State Characterization of Solid Dispersions: A Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hot Melt Extrusion: Development of an Amorphous Solid Dispersion for an Insoluble Drug from Mini-scale to Clinical Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Hot Melt Extrusion to Prepare Amorphous Solid Dispersion Key Concepts and Common Misperceptions-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. materialneutral.info [materialneutral.info]
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- 18. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. upm-inc.com [upm-inc.com]
- 21. database.ich.org [database.ich.org]
Application Notes and Protocols: 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
A Note to the Research Community:
Following a comprehensive review of the scientific literature and chemical databases, it has been determined that there is currently a notable absence of published research detailing the use of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one as a specific chemical probe. While the compound is commercially available and has been cataloged (CAS Number: 892292-63-6), its biological targets, mechanism of action, and protocols for use in a research setting have not been publicly documented.
The thieno[3,2-d]thiazin-4-one scaffold, to which this compound belongs, has been investigated in medicinal chemistry, with various derivatives showing potential as anticancer and kinase-inhibiting agents. However, this broader family activity does not provide specific guidance on the application of the N-methyl-N-phenyl substituted analog as a chemical probe.
Therefore, the following sections are provided not as an established guide, but as a foundational framework for researchers who may be interested in exploring the potential of this molecule. The protocols outlined are based on general principles of chemical probe characterization and validation and should be adapted as specific biological activities are uncovered.
Part 1: Characterization of a Novel Chemical Probe Candidate
Before its application in biological systems, the identity, purity, and stability of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one must be rigorously confirmed.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 892292-63-6 | Commercial Suppliers |
| Molecular Formula | C₁₃H₁₀N₂OS₂ | Commercial Suppliers |
| Molecular Weight | 274.36 g/mol | Commercial Suppliers |
| Purity | >95% (recommended) | As determined by analysis |
| Solubility | To be determined | Experimental |
| Stability | To be determined | Experimental |
Protocol 1.1: Purity and Structural Verification
Objective: To confirm the identity and purity of the compound.
Materials:
-
2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one sample
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (MS)
-
Nuclear Magnetic Resonance (NMR) Spectrometer
-
Appropriate deuterated solvents (e.g., DMSO-d₆, CDCl₃)
Procedure:
-
HPLC Analysis:
-
Dissolve a small sample of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Inject the sample into the HPLC system.
-
Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid) to assess purity.
-
Purity should be ≥95% for use as a chemical probe.
-
-
Mass Spectrometry:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Confirm the observed mass-to-charge ratio (m/z) matches the expected molecular weight.
-
-
NMR Spectroscopy:
-
Dissolve the compound in a suitable deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the chemical structure corresponds to 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one.
-
Protocol 1.2: Solubility and Stability Assessment
Objective: To determine the solubility and stability of the compound in aqueous buffers relevant to biological assays.
Materials:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
HPLC system
Procedure:
-
Solubility:
-
Prepare a stock solution of the compound in DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in PBS to a range of concentrations.
-
Visually inspect for precipitation and use nephelometry for a quantitative assessment of solubility.
-
-
Stability:
-
Incubate the compound in PBS at relevant temperatures (e.g., room temperature, 37°C) over a time course (e.g., 0, 2, 8, 24 hours).
-
At each time point, quench the reaction and analyze the remaining compound by HPLC to assess degradation.
-
Part 2: Target Identification and Validation Workflow
The primary challenge for utilizing this compound as a chemical probe is the identification of its biological target(s).
Diagram 1: Target Identification Workflow
Caption: A workflow for characterizing the cellular activity of a chemical probe.
Protocol 3.1: Cellular Target Engagement using CETSA
Objective: To confirm that the compound binds to its intended target in intact cells.
Materials:
-
Cells expressing the target protein
-
Complete cell culture medium
-
Compound stock solution
-
PBS
-
Instrumentation for Western blotting or mass spectrometry
Procedure:
-
Treat cultured cells with the compound or vehicle control.
-
Harvest and lyse the cells.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of soluble target protein at each temperature by Western blot or mass spectrometry.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion and Future Directions
The journey of developing 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one into a validated chemical probe is in its infancy. The protocols and frameworks provided here offer a roadmap for the necessary investigations. The initial steps of thorough characterization are crucial, followed by systematic screening to identify its biological target. Should a specific and potent interaction be discovered, this compound could become a valuable tool for the research community. We encourage researchers with interests in this scaffold to undertake these validation studies and to share their findings to advance our collective understanding.
References
As of the date of this document, there are no specific, peer-reviewed research articles detailing the use of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one as a chemical probe. The following references provide general guidance on the principles of chemical probe validation and the biological activities of related compounds.
-
General Principles of Chemical Probe Validation
- Title: The Promise and Peril of Chemical Probes
- Source: N
-
URL: [Link]
-
Anticancer Activity of Thieno[3,2-d]thiazin-4-one Derivatives
- Title: Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro
- Source: Molecular Diversity
-
URL: [Link]
-
Kinase Inhibitory Activity of Thieno[3,2-d]pyrimidine Derivatives (a related scaffold)
- Title: Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors
- Source: Bioorganic & Medicinal Chemistry
-
URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
Welcome to the technical support resource for the purification of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one (CAS 892292-63-6). This guide is designed for researchers, scientists, and professionals in drug development who are working with this key pharmaceutical intermediate.[1][2][3] This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this thieno[3,2-d]thiazin-4-one derivative.
The purification of heterocyclic compounds like 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one is a critical step to ensure the integrity of subsequent experimental results and the quality of synthesized pharmaceutical agents.[1] This guide is structured to provide not just protocols, but also the underlying scientific principles to empower you to make informed decisions in your purification workflows.
Frequently Asked Questions (FAQs)
General Properties
Q1: What are the basic physical and chemical properties of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one?
A1: Understanding the fundamental properties of the compound is the first step in developing a robust purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂OS₂ | [2][4] |
| Molecular Weight | 274.36 g/mol | [2][4] |
| CAS Number | 892292-63-6 | [1][2][3] |
| Appearance | Typically an off-white to yellow powder (inferred from similar compounds) | [5] |
| Storage Conditions | 2-8°C, sealed in a dry, dark place | [1][4] |
The thieno[3,2-d]thiazin-4-one core is a relatively planar, heterocyclic system. The presence of two sulfur atoms and two nitrogen atoms, along with the phenylamino substituent, can influence its polarity, solubility, and potential for intermolecular interactions.
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one.
Issue 1: Low Yield After Column Chromatography
Q2: I'm experiencing significant product loss during silica gel column chromatography. What are the likely causes and how can I mitigate this?
A2: Low recovery from silica gel chromatography is a common issue, often attributable to the compound's interaction with the stationary phase. The thieno[3,2-d]thiazin-4-one core and the amine substituent can lead to strong adsorption on acidic silica gel.
Possible Causes and Solutions:
-
Irreversible Adsorption: The basic nitrogen atoms in your compound can interact strongly with the acidic silanol groups on the silica surface, leading to tailing and, in some cases, irreversible binding.
-
Solution: Deactivate the silica gel by adding a small percentage of a basic modifier to your eluent system, such as triethylamine (0.1-1% v/v) or pyridine. This will cap the acidic sites on the silica and reduce strong product-stationary phase interactions.
-
-
Compound Degradation: Thiazinone rings can sometimes be susceptible to hydrolysis or degradation on acidic surfaces.
-
Solution: Besides using a basic modifier, consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded-phase silica (e.g., diol or cyano).
-
-
Inappropriate Solvent System: If the eluent is not strong enough, the compound will move very slowly or not at all, leading to broad bands and apparent low recovery.
-
Solution: A systematic approach to solvent selection is crucial. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or dichloromethane. Based on purification of similar structures, a gradient of ethyl acetate in hexanes is a good starting point.[5]
-
Workflow for Optimizing Column Chromatography:
A decision tree for troubleshooting low recovery in column chromatography.
Issue 2: Difficulty in Removing a Persistent Impurity
Q3: I have a persistent impurity with a similar polarity to my product that co-elutes during chromatography. How can I resolve this?
A3: This is a classic purification challenge. The key is to exploit subtle differences in the chemical properties of your product and the impurity.
Strategies for Separating Closely Eluting Compounds:
-
Orthogonal Chromatography: If you are using a normal-phase system (silica gel), consider switching to a different mode of chromatography.
-
Reverse-Phase Chromatography (C18): This technique separates compounds based on hydrophobicity. Your target compound, with its phenyl group, will have significant hydrophobic character. A typical eluent system would be a gradient of acetonitrile or methanol in water.
-
-
Solvent System Modification: Fine-tuning your existing chromatographic system can improve resolution.
-
Change the Polar Solvent: Instead of ethyl acetate, try using dichloromethane, acetone, or an ether-based solvent. Different solvents interact differently with both the stationary phase and your compounds, which can alter the elution order and improve separation.
-
Isocratic vs. Gradient Elution: If you are running a steep gradient, switch to a shallow gradient or an isocratic elution in the solvent mixture that gives the best separation on TLC.
-
-
Recrystallization: This is a powerful technique for removing small amounts of impurities, especially if your product is a solid. The success of recrystallization relies on finding a solvent system where your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.
Experimental Protocol: Screening for a Recrystallization Solvent
-
Preparation: Place approximately 10-20 mg of your impure compound into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Solvents to screen could include isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes.[5][6][7]
-
Heating and Cooling: If the compound does not dissolve at room temperature, gently heat the mixture. If it dissolves upon heating, it is a good candidate.
-
Crystal Formation: Allow the saturated solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
-
Evaluation: The best solvent system will be one in which the compound is sparingly soluble at room temperature but readily soluble when hot, and which yields high-quality crystals upon cooling.
| Solvent/System | Solubility (Hot) | Solubility (Cold) | Potential Outcome |
| Isopropanol | Good | Moderate to Low | Good for single-solvent recrystallization |
| Acetonitrile | Good | Low | Promising for high recovery |
| Ethyl Acetate/Hexanes | High (in Ethyl Acetate) | Low (upon adding Hexanes) | Excellent for anti-solvent recrystallization |
| Toluene | Good | Moderate | May require slow cooling for good crystal growth |
Issue 3: Product Oiling Out During Recrystallization
Q4: My compound precipitates as an oil instead of forming crystals during recrystallization. What should I do?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the concentration is too high for ordered crystal lattice formation.
Troubleshooting Steps:
-
Reduce the Rate of Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. A Dewar flask filled with warm water can be used for very slow cooling.
-
Use a More Dilute Solution: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, and then attempt to cool it again more slowly.
-
Change the Solvent System: The solvent may be too "good" for your compound. Try a solvent in which your compound is slightly less soluble. Alternatively, use a two-solvent (anti-solvent) system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) and then slowly add a "poor" solvent (e.g., hexanes) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Seed the Solution: Introduce a tiny crystal of the pure compound into the cooled, supersaturated solution to induce crystallization. If you don't have a seed crystal, you can sometimes induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface.
Logical Flow for Addressing "Oiling Out":
A workflow for troubleshooting the "oiling out" phenomenon during recrystallization.
References
-
Silverberg, L. J., et al. (2021). Synthesis and crystal structures of two racemic 2-heteroaryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1]thiazin-4-ones. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 706–711. [Link]
-
MySkinRecipes. (n.d.). 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1]thiazin-4-one. Retrieved from [Link]
-
Singh, U. P., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 24(12), 5480-5484. [Link]
-
de Souza, M. V. N., et al. (2020). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. MedChemComm, 11(7), 1210–1215. [Link]
-
Al-Romaigh, F. A., et al. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Molecules, 27(13), 4235. [Link]
-
Abdel-Wahab, B. F., et al. (2014). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 24(15), 3489–3492. [Link]
Sources
- 1. 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. achmem.com [achmem.com]
- 5. Synthesis and crystal structures of two racemic 2-heteroaryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, chemists, and drug development professionals working with 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one (CAS 892292-63-6). Given its chemical structure, this compound is anticipated to have low aqueous solubility, a common hurdle in experimental biology and formulation development. This document provides a series of troubleshooting strategies and detailed protocols to help you overcome these challenges effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental reasons behind the solubility issues of this thienothiazinone derivative.
Q1: Why is 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one expected to be poorly soluble in aqueous media?
The poor aqueous solubility stems directly from its molecular structure. The molecule is predominantly nonpolar and rigid, which makes it difficult for water molecules to form a stable solvation shell around it. Key structural features contributing to this issue include:
-
Fused Heterocyclic Core: The thieno[3,2-d]thiazin-4-one core is a large, planar, and aromatic-like system. Such systems tend to have low water solubility.[1]
-
Nonpolar Substituents: The presence of a phenyl group and a methyl group further increases the molecule's hydrophobicity (water-repelling nature).
-
Lack of Hydrogen Bond Donors: The molecule lacks significant hydrogen bond donating groups (like -OH or -NH2), which are crucial for favorable interactions with water.[1]
Q2: What are the practical consequences of poor solubility in my experiments?
Ignoring solubility issues can lead to significant experimental artifacts and unreliable data. Common consequences include:
-
Compound Precipitation: The compound may fall out of solution in your aqueous assay buffers, leading to an underestimation of its true potency or effect.
-
Inaccurate Potency Measurement (IC50/EC50): If the compound's concentration exceeds its solubility limit, the observed biological activity will plateau, providing a false measure of its efficacy.
-
Low Bioavailability: In preclinical studies, poor aqueous solubility is a primary cause of low absorption and bioavailability, limiting the compound's therapeutic potential.[2]
-
Formulation Difficulties: Developing parenteral (injectable) or even oral dosage forms becomes extremely challenging.[3]
Q3: In which types of solvents should I expect this compound to be more soluble?
Given its nonpolar character, the compound will be significantly more soluble in polar aprotic organic solvents. For initial stock solution preparation, consider using:
-
Dimethyl sulfoxide (DMSO)
-
Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
-
Acetonitrile
These solvents can dissolve the compound at high concentrations (typically >10 mM), creating a stock solution that can then be diluted into aqueous media for experiments. However, care must be taken to avoid precipitation upon dilution.
Part 2: Troubleshooting Guide - A Systematic Approach to Solubility Enhancement
If you are encountering precipitation or require higher working concentrations in aqueous buffers, follow this systematic troubleshooting workflow.
Note: The above DOT script requires a placeholder image of the chemical structure. For this output, a conceptual diagram is provided below.
Caption: Potential sites for structural modification to enhance solubility.
Examples from Related Scaffolds:
-
Addition of a Morpholine Moiety: In a thieno[2,3-b]pyridine series, replacing a sulfur atom with a nitrogen tethered to a morpholine group increased water solubility by three orders of magnitude (from 1.2 µg/mL to 1.3 mg/mL). *[4] Introduction of Alcohols/Ketones: Appending alkyl chains containing polar groups like alcohols or ketones was found to be the best strategy for improving the solubility of other thieno[2,3-b]pyridine derivatives while retaining potent biological activity.
[5]### Part 3: Standard Operating Procedure (SOP) - Equilibrium Solubility Determination (Shake-Flask Method)
This protocol provides a trustworthy method to quantify the solubility of your compound under specific conditions.
Objective: To determine the saturation concentration of the thienothiazinone in a given buffer or solvent system.
Materials:
-
2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one (solid)
-
Chosen solvent system (e.g., PBS pH 7.4)
-
Vials (e.g., 2 mL glass vials with screw caps)
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (0.22 µm, chemical-resistant, e.g., PTFE)
-
Analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)
-
Validated quantitative analytical method for the compound
Procedure:
-
Add Excess Solid: Add an excess amount of the solid compound to a vial (e.g., 1-2 mg into 1 mL of solvent). The key is to have undissolved solid remaining at the end to ensure saturation.
-
Equilibrate: Tightly cap the vial and place it on a rotator/shaker in a controlled environment (e.g., 25°C or 37°C) for 24-48 hours. This allows the system to reach dissolution equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. Alternatively, centrifuge at a high speed (e.g., 14,000 rpm for 15 minutes).
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Do not disturb the solid at the bottom.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any microscopic particles. Discard the first few drops to saturate any potential binding sites on the filter.
-
Dilution & Analysis: Accurately dilute the clear, filtered sample into a suitable solvent (e.g., mobile phase for HPLC) to bring it into the linear range of your analytical method.
-
Quantification: Analyze the sample concentration using your pre-validated HPLC or UV-Vis method against a standard calibration curve. The calculated concentration is the equilibrium solubility.
References
- Chaudhary, A., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link available upon request]
- Verma, S., et al. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Source: PDF, specific journal not listed]. [Link available upon request]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- Deshmukh, A. S., et al. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Pharmaceutical and Allied Sciences, 7(2), 94-105. [Link available upon request]
-
Pawar, J., et al. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]
-
Al-Saraireh, Y. M. J., et al. (2020). Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. Bioorganic & Medicinal Chemistry Letters, 30(24), 127649. [Link]
-
Al-Saraireh, Y. M., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 158. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 3. ijpbr.in [ijpbr.in]
- 4. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Optimizing cell-based assay conditions for thieno[3,2-d]thiazin-4-ones
As a Senior Application Scientist, I've designed this technical support center to guide you through the nuances of optimizing cell-based assays for thieno[3,2-d]thiazin-4-ones. This guide is built on a foundation of field-proven insights and established scientific principles to ensure your experiments are robust, reproducible, and yield high-quality data.
Given that thieno[3,2-d]thiazin-4-ones represent an emerging class of compounds, literature specific to their handling in cell-based assays is limited. Therefore, this guide synthesizes best practices from broader small molecule screening with specific data from structurally related compounds to provide a comprehensive resource.
Frequently Asked Questions (FAQs): Compound & Assay Fundamentals
This section addresses the critical first steps: understanding your compound and setting up a reliable assay system.
Q1: How should I prepare and store stock solutions of thieno[3,2-d]thiazin-4-ones?
Answer: Proper handling is the cornerstone of reproducible results.
-
Solvent Choice: The vast majority of heterocyclic small molecules are best dissolved in high-purity, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).[1]
-
Storage: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[1] Store these aliquots at -20°C or -80°C, protected from light and moisture.[1]
-
Vehicle Control: It is crucial to remember that DMSO can have biological effects on its own. In your assays, the final concentration of DMSO should typically be kept below 0.5% and, most importantly, be consistent across all wells, including your "vehicle control" wells.[1]
Q2: My thieno[3,2-d]thiazin-4-one shows poor solubility in my cell culture medium. What should I do?
Answer: Poor aqueous solubility is a common cause for observing no, or reduced, activity from a small molecule.[1] If a compound precipitates out of solution, its effective concentration is unknown and drastically lower than intended.
-
Assess Solubility Early: Before beginning a full experiment, perform a simple solubility test. Prepare your highest intended concentration in cell-free culture medium and incubate under assay conditions (e.g., 37°C, 5% CO2) for a few hours. Visually inspect for precipitation against a dark background.[1]
-
Mitigation Strategies:
-
Lower the Concentration: The most straightforward approach is to work within the compound's soluble range.
-
Use Pluronic F-68: For some compounds, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the media can improve solubility, but this must be tested for its effect on your specific cell line and assay.
-
Serum Concentration: The protein content in fetal bovine serum (FBS) can sometimes help keep hydrophobic compounds in solution. Ensure your FBS concentration is consistent.
-
A detailed protocol for assessing aqueous solubility is provided in the "Protocols" section below.
Q3: What is a good starting concentration range for screening a novel thieno[3,2-d]thiazin-4-one?
Answer: For a compound with unknown activity, it's best to start with a broad concentration range to capture its dose-response profile. Primary screening is often done at a single, relatively high concentration, while subsequent hit validation requires a full dose-response curve.[2]
| Assay Type | Recommended Starting Range (Logarithmic Dilutions) | Rationale |
| Primary Screen | 10 µM or 20 µM (single point) | A high enough concentration to identify initial "hits" without being overtly toxic due to non-specific effects. |
| Dose-Response (IC50/EC50) | 1 nM to 100 µM | This wide range helps to define the full dose-response curve, from no effect to the maximal effect, allowing for accurate IC50/EC50 calculation. |
| Mechanism of Action | 0.1x to 10x the determined IC50/EC50 | Once the potency is known, studies to understand the mechanism should be focused around the IC50/EC50 value. |
Q4: How do I select an appropriate cell line and ensure my cells are healthy?
Answer: The biological context of your assay is paramount.
-
Cell Line Selection: The choice depends on your research question. Some thieno-pyrimidine and thiazin-4-one derivatives have shown antiproliferative activity against various cancer cell lines (e.g., lung, colon, glioma).[3][4][5][6] Therefore, starting with common cancer cell lines like A549 (lung), HT-29 (colon), or U87 MG (glioblastoma) could be a logical starting point. It is essential to confirm that your chosen cell line expresses the intended target if you have one.[7]
-
Cell Health & Viability: Assay data is only meaningful if the cells are healthy.[7]
-
Passage Number: Use cells with a low passage number. Continuous passaging can lead to genetic drift and altered phenotypes.[7][8]
-
Confluency: Never allow cells to become over-confluent in culture flasks.[7] Observe cell morphology daily; changes can indicate stress or a shift in metabolism.[9]
-
Mycoplasma: Regularly test your cell lines for mycoplasma contamination, which can significantly alter experimental results.[10][11]
-
Troubleshooting Guide
Even with a well-designed experiment, issues can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Problem 1: High variability between replicate wells.
-
Potential Causes & Solutions:
-
Uneven Cell Seeding: A non-homogenous cell suspension is a primary culprit. Before and during plating, gently mix the cell suspension to prevent settling. When moving the plate after seeding, do so carefully to avoid creating a vortex that pushes cells to the well edges.[9]
-
Pipetting Errors: Calibrate your pipettes regularly. For small volumes or viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents when possible to minimize well-to-well addition errors.[12]
-
Edge Effect: Wells on the perimeter of a microplate are prone to evaporation, altering media concentration and affecting cell growth.[13][14][15]
-
Problem 2: The compound shows no effect in my assay.
-
Potential Causes & Solutions:
-
Compound Inactivity: Verify that the compound has not degraded. Was it stored correctly?[1] If possible, confirm its identity and purity via analytical methods like LC/MS.
-
Poor Solubility/Bioavailability: The compound may be precipitating in the media (see FAQ 2) or failing to enter the cells. A lack of cellular uptake is a common reason for discrepancies between biochemical and cell-based assay results.[17]
-
Incorrect Assay Conditions:
-
Concentration: The concentrations tested may be too low. Perform a wide dose-response curve.
-
Incubation Time: The effect may be time-dependent. Run a time-course experiment (e.g., 24, 48, 72 hours).
-
-
Biological Insensitivity: The chosen cell line may not have the relevant target or pathway. For example, if the thieno[3,2-d]thiazin-4-one targets a specific kinase, but that kinase is not active or essential in your cell line, you won't see an effect.
-
Caption: Troubleshooting workflow for inactive compounds.
Problem 3: The background signal in my fluorescence/luminescence assay is too high.
-
Potential Causes & Solutions:
-
Compound Interference: The thieno[3,2-d]thiazin-4-one itself may be autofluorescent or may directly inhibit/activate the reporter enzyme (e.g., luciferase).
-
Solution: Run a cell-free control. Add your compound at the highest concentration to assay medium, then add the detection reagent. A high signal here confirms direct interference.
-
-
Media Components: Phenol red in standard culture medium is a common cause of high background fluorescence.
-
Solution: Switch to phenol red-free medium for the duration of the assay.[18]
-
-
Plate Choice: The color of your microplate is critical.
-
Solution: Use white, opaque-walled plates for luminescence assays to maximize signal reflection.[19][20] Use black, opaque-walled plates for fluorescence assays to minimize background and crosstalk.[18][19] For adherent cells, using plates with a clear bottom allows for bottom-reading, which can reduce interference from the media.[19]
-
-
Problem 4: My IC50 values are not reproducible between experiments.
-
Potential Causes & Solutions:
-
Inconsistent Cell State:
-
Reagent Variability:
-
Serum: Different lots of FBS can have varying levels of growth factors, affecting cell growth and compound response. When starting a new bottle, it is good practice to test it against the old lot.[10]
-
Reagents: Prepare fresh reagents and use a consistent source. Using old or improperly stored reagents can lead to variability.[7][12]
-
-
Protocol Drift: Small, unintentional changes in incubation times, temperatures, or techniques can creep into workflows.
-
Solution: Adhere strictly to a written Standard Operating Procedure (SOP) for the assay.[10]
-
-
Key Protocols & Visualizations
Protocol 1: Rapid Aqueous Solubility & Stability Assessment
This protocol helps you determine the practical working concentration of your compound before committing to a full assay.
-
Prepare Compound Dilutions: In a sterile microcentrifuge tube, prepare your highest desired concentration of the thieno[3,2-d]thiazin-4-one in complete cell culture medium (including serum). For example, if your stock is 10 mM in DMSO and your highest desired concentration is 100 µM, dilute 1 µL of stock into 99 µL of medium.
-
Incubate: Place the tube under your standard assay incubation conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 4, 24, or 48 hours).
-
Visual Inspection: After incubation, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitate. Carefully inspect the tube against a dark background. The absence of a pellet indicates good solubility and stability at that concentration and time point.
-
(Optional) Quantitative Analysis: For a more rigorous assessment, take a sample of the supernatant before and after incubation and analyze the concentration of your compound by HPLC. A significant decrease in concentration indicates either precipitation or degradation.[17]
Hypothetical Signaling Pathway for a Thieno-Thiazin-4-one Derivative
Based on published data for a related 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT), a potential mechanism of action could involve the p38 MAP kinase pathway leading to cell cycle arrest.[4][21] The following diagram illustrates this hypothetical pathway.
Caption: Hypothetical p38-mediated cell cycle arrest pathway.
References
-
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
-
Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]
-
Multispan, Inc. (n.d.). Tips for Establishing Successful Cell-Based Assays: Part 1. Retrieved from [Link]
-
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
-
WellPlate.com. (2014). Three Ways To Reduce Microplate Edge Effect. Retrieved from [Link]
-
University of Oxford. (n.d.). Small Compound Screening Overview. Retrieved from [Link]
-
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 596-604. [Link]
-
ResearchGate. (2018). How could I reduced edge effect of ELISA?. Retrieved from [Link]
-
Laboratory News. (2011). Beating the edge effect. Retrieved from [Link]
-
Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Retrieved from [Link]
-
Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Retrieved from [Link]
-
BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]
-
ResearchGate. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]
-
Seley-Radtke, K. L., et al. (2011). Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 21(2), 735-738. [Link]
-
ResearchGate. (2016). New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. Retrieved from [Link]
-
American Chemical Society. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Arduino, D. M., et al. (2021). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 193, 113701. [Link]
-
ResearchGate. (2015). How can I reduce luminescence signal which seems too high?. Retrieved from [Link]
-
Matysiak, J., et al. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. Molecular Diversity, 19(3), 561-574. [Link]
-
PubChem. (n.d.). 2H-thieno[3,2-e]thiazin-4-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Structure guided generation of thieno[3,2-d]pyrimidin-4-amine Mycobacterium tuberculosis bd oxidase inhibitors. Retrieved from [Link]
-
PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?. Retrieved from [Link]
-
Evident Scientific. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]
-
PubMed. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. Retrieved from [Link]
-
MDPI. (2022). 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. Retrieved from [Link]
-
PubMed. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. Retrieved from [Link]
-
PubMed. (2016). New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. Retrieved from [Link]
-
PubChem. (n.d.). Thieno[2,3-d]thiazole. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. sptlabtech.com [sptlabtech.com]
- 9. marinbio.com [marinbio.com]
- 10. multispaninc.com [multispaninc.com]
- 11. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
- 12. goldbio.com [goldbio.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 15. Reducing the edge effect - Advancing Cell Culture [thermofisher.cn]
- 16. Beating the edge effect | Laboratory News [labnews.co.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. bitesizebio.com [bitesizebio.com]
- 19. selectscience.net [selectscience.net]
- 20. youtube.com [youtube.com]
- 21. New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one stability issues in solution
Technical Support Center: 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, scientists, and drug development professionals utilizing 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one (CAS 892292-63-6) in their experimental workflows. Users have reported variability in experimental outcomes, which are often traced back to the compound's stability in solution. This document provides a structured approach to diagnosing, troubleshooting, and mitigating these stability issues.
Frequently Asked Questions (FAQs)
Q1: My assay results are inconsistent when using 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one. Could this be a stability issue?
A: Yes, inconsistency is a classic sign of compound instability. The thieno[3,2-d]thiazin-4-one core contains a six-membered thiazinone ring which is susceptible to degradation, particularly in solution. Factors such as pH, solvent choice, temperature, and light exposure can significantly impact the compound's integrity over the course of an experiment, leading to a decrease in the concentration of the active parent compound and the appearance of unknown degradants.
Q2: What are the most probable degradation pathways for this molecule in solution?
A: Based on the chemical structure, the primary point of vulnerability is the thiazinone ring. This ring is susceptible to hydrolytic cleavage under both acidic and basic conditions, which would open the ring structure. The thiophene moiety's sulfur atom could also be a site for oxidation. While specific degradation pathways for this exact molecule are not extensively published, understanding these potential liabilities is the first step in troubleshooting.[1]
Q3: What are the critical factors I need to control to ensure the stability of my compound in solution?
A: The most critical factors are:
-
pH: The rate of hydrolysis is often highly pH-dependent. A systematic study to identify the pH of maximum stability is strongly recommended.
-
Solvent: While often initially dissolved in aprotic polar solvents like DMSO, subsequent dilution into aqueous buffers for assays can trigger degradation. The composition of the final assay buffer is critical.
-
Temperature: Elevated temperatures accelerate most degradation reactions. Solutions should be kept cool and storage at -20°C or -80°C is advisable for longer periods.
-
Light: Photodegradation is a possibility for heterocyclic, aromatic systems. Protection from light, especially UV, is a prudent measure.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. While often a slower process, it can be relevant for long-term experiments.
Q4: How can I perform a quick check for degradation in my sample?
A: A simple analytical check can often provide a rapid diagnosis. The most common methods are:
-
Thin-Layer Chromatography (TLC): Spot a freshly prepared solution and your experimental sample side-by-side. The appearance of new spots or a diminished primary spot in the experimental sample indicates degradation.
-
LC-MS: This is the preferred method. Inject a sample of your solution immediately after preparation and then again after the duration of your experiment. A comparison of the chromatograms will clearly show a decrease in the parent compound's peak area and the emergence of new peaks corresponding to degradation products.
Troubleshooting Guide: Diagnosing and Solving Instability
This section provides systematic workflows to identify and address common stability problems encountered during experiments.
Problem: I observe a time-dependent loss of compound activity in my aqueous assay buffer.
This is the most frequently encountered issue, strongly suggesting hydrolytic degradation. The goal is to identify a pH range where the compound is sufficiently stable for the duration of your experiment.
Workflow for Investigating Hydrolytic Instability
Caption: Hypothesized degradation pathways for the thieno[3,2-d]thiazin-4-one scaffold.
Experimental Protocol: Forced Degradation Study
For each condition, a sample of the compound in a suitable solvent is subjected to stress for a defined period. A control sample (unstressed) is kept under normal conditions for comparison. The goal is to achieve 5-20% degradation. [2]
-
Acid Hydrolysis: Treat the compound solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for several hours. Neutralize before analysis.
-
Base Hydrolysis: Treat the compound solution with 0.1 M NaOH. Incubate at room temperature or slightly elevated temperature. Neutralize before analysis.
-
Oxidative Degradation: Treat the compound solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature.
-
Photolytic Degradation: Expose a solution of the compound to a light source with controlled UV and visible output (e.g., in a photostability chamber). Analyze a dark control sample in parallel.
-
Thermal Degradation: Expose a solid sample and a solution sample to dry heat (e.g., 70°C).
Table 2: Summary of a Typical Forced Degradation Study
| Stress Condition | Reagent/Condition | Observation | Conclusion |
| Control | No Stress | Single peak at RT 5.2 min | Parent compound is stable under normal conditions. |
| Acid | 0.1 M HCl, 60°C, 8h | ~15% degradation, new peak at RT 3.1 min | Susceptible to acid hydrolysis. |
| Base | 0.1 M NaOH, 25°C, 4h | ~40% degradation, new peak at RT 3.1 min | Highly susceptible to base hydrolysis. |
| Oxidation | 3% H₂O₂, 25°C, 24h | ~10% degradation, new peak at RT 4.8 min | Susceptible to oxidation. |
| Photolytic | UV/Vis light, 24h | ~5% degradation | Minor photolytic instability. |
| Thermal | 70°C, 48h (solution) | ~8% degradation | Minor thermal instability in solution. |
RT = Retention Time. This is example data. This study confirms that hydrolysis is the major degradation pathway and provides the retention times of the primary degradants, allowing you to specifically monitor for them in your experiments.
Best Practices for Handling and Storage
Based on the likely instabilities, the following practices are recommended:
-
Solvents: Prepare primary stock solutions in high-quality, anhydrous aprotic solvents like DMSO or DMF.
-
Storage: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Preparation: Always prepare aqueous dilutions for experiments immediately before use from a frozen stock. Do not store the compound in aqueous buffers.
-
Protection: Protect all solutions from direct light by using amber vials or covering containers with aluminum foil.
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Inert Atmosphere: For long-term experiments where oxidative stability is a concern, consider degassing buffers and working under an inert atmosphere (e.g., nitrogen or argon).
References
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ResearchGate. Potential degradation pathways of thiadiazine 3. Available from: [Link]. [Accessed Jan 17, 2026].
-
Bhaskar R, et al. Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. 2020; 10(2-s):149-155. Available from: [Link]. [Accessed Jan 17, 2026].
Sources
Technical Support Center: Stability and Handling of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
Welcome to the technical support center for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this valuable research compound. Here, we address common questions and troubleshooting scenarios to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one?
Proper storage is the first and most critical step in preventing degradation. Based on supplier recommendations and the chemical nature of the compound, the following conditions are advised:
-
Temperature: 2-8°C.[1] Refrigeration is crucial to minimize the rate of potential decomposition reactions.
-
Light: Keep in a dark place. The fused aromatic ring system may be susceptible to photodegradation.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) and keep the container tightly sealed. This compound is likely sensitive to moisture and oxidation.
Q2: What are the primary known and potential degradation pathways for this compound?
While specific degradation studies on 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one are not extensively published, we can infer likely pathways based on the reactivity of its functional groups and related sulfur-containing heterocycles. The primary points of vulnerability are the sulfur atoms and the thiazinone ring.
-
Oxidation: The sulfur atoms in the thieno[3,2-d]thiazin-4-one ring system are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones.[2][3][4] This can be initiated by atmospheric oxygen, especially in the presence of light or metal ion contaminants, or by oxidizing agents used in experimental procedures.
-
Hydrolysis: The thiazinone ring contains an amide-like linkage that could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening. However, some thieno-1,3-thiazin-4-ones have been noted for their hydrolytic stability compared to their oxygen analogs.[5]
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV and visible light, which can provide the energy to initiate degradation reactions.
-
Thermal Decomposition: While many heterocyclic compounds exhibit good thermal stability, prolonged exposure to high temperatures can lead to decomposition.[6][7]
Q3: Can I dissolve the compound in any solvent? Are there any incompatibilities I should be aware of?
Solvent choice is critical. For stock solutions, use anhydrous, high-purity solvents.
-
Recommended Solvents: Based on its structure, dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are likely good choices for creating concentrated stock solutions. For less polar applications, dichloromethane (DCM) or chloroform might be suitable, though trial-and-error solubility testing with a small amount of material is recommended.
-
Potential Incompatibilities:
-
Strong Oxidizing Agents: Avoid contact with reagents like hydrogen peroxide, nitric acid, and potassium permanganate, as they can readily oxidize the sulfur atoms.
-
Strong Acids and Bases: Prolonged exposure to concentrated acids or bases may lead to hydrolysis of the thiazinone ring.
-
Reactive Metals: Certain metals can catalyze degradation reactions. Use high-quality glassware and avoid metal spatulas where possible.
-
Troubleshooting Guide
Scenario 1: I am seeing unexpected peaks in my HPLC analysis of a freshly prepared sample.
This could indicate rapid degradation upon dissolution or issues with your analytical method.
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Water or impurities in the solvent can initiate degradation.
-
Sample Preparation Temperature: Prepare your sample in an ice bath to minimize thermal degradation, especially if dissolving in a solvent that generates heat upon solvation.
-
Light Exposure: Prepare the sample under low-light conditions or in amber vials to prevent photodegradation.
-
Method Development: Your HPLC mobile phase could be contributing to degradation. If using an acidic or basic mobile phase, consider if a neutral pH mobile phase is feasible.
Experimental Protocol: Assessing Solvent-Induced Degradation
This protocol outlines a simple experiment to identify problematic solvents.
-
Prepare 1 mg/mL solutions of the compound in three different solvents (e.g., DMSO, Methanol, Acetonitrile).
-
Immediately after preparation (T=0), inject an aliquot of each solution onto a C18 reverse-phase HPLC column.
-
Store the solutions under standard laboratory bench conditions (light and room temperature).
-
Inject aliquots at subsequent time points (e.g., 1, 4, 8, and 24 hours).
-
Monitor for the appearance of new peaks and a decrease in the area of the parent peak.
Data Presentation: Hypothetical Solvent Stability Data
| Solvent | % Parent Compound Remaining (T=0) | % Parent Compound Remaining (T=8h) | % Parent Compound Remaining (T=24h) |
| Anhydrous DMSO | 100% | 99.5% | 99.1% |
| Methanol | 100% | 92.3% | 85.7% |
| Acetonitrile | 100% | 98.8% | 97.9% |
Scenario 2: My experimental results are inconsistent over time, even when using the same stock solution.
This strongly suggests that your stock solution is degrading upon storage.
Troubleshooting Steps:
-
Storage of Stock Solutions: Stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Inert Gas Overlay: Before sealing and freezing, flush the vial with an inert gas like argon or nitrogen to displace oxygen.
-
Monitor Stock Solution Purity: Periodically check the purity of your stock solution by HPLC or another suitable analytical method.
Visualization: Proposed Degradation Pathways
The following diagram illustrates the potential sites of degradation on the 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one molecule.
Caption: Potential degradation sites on the molecule.
Scenario 3: I am performing a reaction that requires elevated temperatures. How can I minimize degradation of my thieno[3,2-d]thiazin-4-one compound?
Heating can accelerate degradation. The following precautions are recommended.
Troubleshooting Steps:
-
Inert Atmosphere: Always run high-temperature reactions under a blanket of inert gas (argon or nitrogen).
-
Minimize Reaction Time: Optimize your reaction conditions to proceed as quickly as possible. Monitor the reaction closely by TLC or LC-MS to avoid unnecessary heating after completion.
-
Use the Lowest Possible Temperature: Determine the minimum temperature required for the reaction to proceed at a reasonable rate.
Visualization: Experimental Workflow for Thermal Stability Assessment
This workflow diagram outlines the steps for assessing the thermal stability of the compound.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Analytical Methods for Monitoring Degradation
To effectively troubleshoot degradation, a reliable analytical method is essential.
-
High-Performance Liquid Chromatography (HPLC): This is the most common technique for assessing the purity of small molecules. A reverse-phase C18 column with a gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, is a good starting point. A UV detector set to the λmax of the compound will be effective for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information by allowing for the identification of the mass of degradation products, which can help in elucidating the degradation pathway.
By understanding the potential instabilities of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one and implementing these handling and troubleshooting strategies, you can ensure the integrity of your compound and the reliability of your experimental results.
References
-
Bell, E. N., et al. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. ChemBioChem, 24(21), e202300424. Available at: [Link]
-
Bell, E. N., et al. (2023). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. ResearchGate. Available at: [Link]
-
Britannica. Organosulfur compound - Sulfides, Chemistry, Reactions. Available at: [Link]
-
Matysiak, J., et al. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. Medicinal Chemistry Research, 24(9), 3473–3483. Available at: [Link]
-
MySkinRecipes. 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][2][8]thiazin-4-one. Available at: [Link]
-
Niewiadomy, A., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6599. Available at: [Link]
-
Nowicka, K., et al. (2023). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Materials, 16(11), 4104. Available at: [Link]
Sources
- 1. 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organosulfur compound - Sulfides, Chemistry, Reactions | Britannica [britannica.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
Technical Support Center: 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions for researchers and scientists working with this and related thieno[3,2-d]thiazin-4-one derivatives. As a Senior Application Scientist, my goal is to equip you with the insights needed to overcome common experimental hurdles and ensure the consistency and reliability of your results.
Given that 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one is a specialized derivative, this guide addresses challenges related to both the synthesis of the core scaffold and the specific functionalization, as well as handling of the final compound.
Frequently Asked Questions (FAQs)
Synthesis & Reactivity
Question 1: I am experiencing low yields during the cyclization step to form the thieno[3,2-d]thiazin-4-one core. What are the common causes and how can I optimize the reaction?
Low yields in the formation of the thieno[3,2-d]thiazin-4-one scaffold are often attributed to incomplete reaction, side product formation, or degradation of the starting materials or product. The specific precursors can vary, but a common route involves the cyclization of a substituted thiophene derivative.
-
Causality: The cyclization to form the thiazinone ring is a critical step that can be sensitive to reaction conditions. The choice of solvent, temperature, and base (if applicable) can significantly impact the reaction's success. For instance, in related heterocyclic syntheses, polar aprotic solvents like DMF or DMSO are often used to facilitate the reaction, but they can also lead to decomposition at elevated temperatures.
-
Troubleshooting Steps:
-
Reagent Purity: Ensure the purity of your starting thiophene precursor. Impurities can interfere with the reaction and lead to the formation of undesired byproducts.
-
Solvent Choice: If you are using a high-boiling point solvent, try switching to a lower-boiling point alternative like dioxane or toluene to minimize thermal degradation.
-
Temperature Control: Carefully control the reaction temperature. A temperature that is too high can lead to decomposition, while a temperature that is too low can result in an incomplete reaction. Consider running a temperature screen to find the optimal conditions.
-
Inert Atmosphere: Thiophene derivatives can be sensitive to oxidation. Conducting the reaction under an inert atmosphere of nitrogen or argon can prevent oxidative side reactions and improve the yield.
-
Question 2: The introduction of the N-methyl-N-phenylamino group at the 2-position is giving me a mixture of products. How can I improve the selectivity of this amination reaction?
Introducing the desired amino group can be challenging due to the potential for multiple reactive sites on the thieno[3,2-d]thiazin-4-one core and the possibility of over-alkylation or side reactions with the amine itself.
-
Causality: The thieno[3,2-d]thiazin-4-one ring system has several potentially reactive sites. The selectivity of the amination will depend on the reaction mechanism, which can be influenced by the choice of catalyst, solvent, and the nature of the leaving group at the 2-position (e.g., a halogen).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amination.
-
Detailed Protocol for Optimization:
-
Palladium-Catalyzed Cross-Coupling: For aryl aminations, a Buchwald-Hartwig amination is a common and effective method.
-
Catalyst/Ligand System: The choice of palladium catalyst and phosphine ligand is crucial. For electron-rich heterocycles, bulky electron-rich ligands such as XPhos or SPhos can be highly effective.
-
Base Selection: The strength and solubility of the base are important. A weaker base like cesium carbonate (Cs₂CO₃) is often preferred to minimize side reactions.
-
Solvent: Aprotic, non-polar solvents like toluene or dioxane are typically used.
-
-
| Parameter | Condition A (Initial) | Condition B (Optimized) | Expected Outcome |
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | Higher catalytic activity |
| Ligand | BINAP | XPhos | Improved selectivity and yield |
| Base | NaOtBu | Cs₂CO₃ | Reduced side reactions |
| Solvent | DMF | Toluene | Minimized degradation |
| Temperature | 110 °C | 90 °C | Better product stability |
Compound Stability & Handling
Question 3: My purified 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one appears to degrade upon storage. What are the best practices for storing this compound?
Heterocyclic compounds, particularly those with multiple heteroatoms and electron-rich substituents, can be susceptible to degradation by light, air, and moisture.
-
Causality: The thiazinone ring may be prone to hydrolysis, and the electron-rich amino group can be susceptible to oxidation. Exposure to UV light can also induce photochemical degradation.
-
Recommended Storage Protocol:
-
Inert Atmosphere: Store the solid compound under an inert atmosphere, such as argon or nitrogen.
-
Low Temperature: Keep the compound at a low temperature, preferably at -20°C for long-term storage.
-
Light Protection: Use an amber-colored vial or wrap the container in aluminum foil to protect it from light.
-
Dry Conditions: Store in a desiccator to protect from moisture.
-
Solution Storage: If stored in solution, use a dry, degassed aprotic solvent (e.g., anhydrous DMSO) and store at low temperatures. Prepare fresh solutions for assays whenever possible.
-
In Vitro Assays & Data Interpretation
Question 4: I am observing inconsistent IC50 values for my compound in cell-based assays. What could be the cause of this variability?
Inconsistent results in biological assays can stem from a variety of factors, including compound stability in the assay medium, interaction with assay components, and cell culture variability.
-
Causality: The compound may have poor solubility in aqueous assay buffers, leading to precipitation and an inaccurate effective concentration. It could also be unstable in the assay medium over the course of the experiment or interact with components of the medium, such as serum proteins.
-
Troubleshooting Decision Tree:
Caption: Decision tree for inconsistent IC50 values.
-
Experimental Protocol: Assessing Compound Stability in Assay Medium
-
Prepare a stock solution of your compound in DMSO.
-
Dilute the stock solution to the final assay concentration in the cell culture medium (with and without serum).
-
Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO₂).
-
At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of the medium.
-
Analyze the aliquot by LC-MS to determine the concentration of the parent compound remaining.
-
A significant decrease in concentration over time indicates instability.
-
References
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General Synthesis of Thieno[3,2-d]thiazin-4-ones: While a direct reference for the exact title compound is not available, literature on the synthesis of related thieno[3,2-d]azines provides foundational methodologies. Journal of Heterocyclic Chemistry, Wiley Online Library. [Link]
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Buchwald-Hartwig Amination: For detailed protocols and mechanistic insights into palladium-catalyzed C-N bond formation, a standard in modern organic synthesis. Chemical Reviews, American Chemical Society. [Link]
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Compound Stability in Drug Discovery: Best practices for assessing and ensuring the stability of compounds during in vitro testing. Drug Discovery Today, Elsevier. [Link]
Technical Support Center: Enhancing the Bioavailability of Thieno[3,2-d]thiazin-4-one Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[3,2-d]thiazin-4-one derivatives. This guide is structured to provide practical, in-depth solutions to the common challenges encountered when enhancing the oral bioavailability of this promising class of compounds. We will delve into the causality behind experimental choices, offering troubleshooting guides and frequently asked questions to navigate the complexities of your research.
Introduction to Bioavailability Challenges
Thieno[3,2-d]thiazin-4-one derivatives have garnered significant interest for their diverse biological activities, including anticancer and antimicrobial properties.[1][2][3] However, like many heterocyclic compounds, they often exhibit poor aqueous solubility, which can significantly limit their oral bioavailability and therapeutic potential.[4] This guide will provide a systematic approach to identifying and overcoming these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My thieno[3,2-d]thiazin-4-one derivative shows excellent in vitro activity but poor in vivo efficacy when administered orally. What is the likely cause?
A1: This is a classic and common challenge in drug development. The discrepancy between in vitro and in vivo results for orally administered drugs often points to low bioavailability. The primary factors to investigate are poor aqueous solubility and/or low membrane permeability. For many new chemical entities, poor water solubility is a major obstacle.[5]
Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for poor in vivo efficacy.
Q2: How can I systematically assess the solubility of my lead compound?
A2: A phased approach is recommended to build a comprehensive solubility profile.
Step 1: Kinetic and Thermodynamic Solubility Assessment
-
Kinetic Solubility: This is a high-throughput screening method to get an early indication of solubility. It involves dissolving the compound in DMSO and then diluting it into an aqueous buffer.
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to the aqueous buffer and allowing it to equilibrate, typically over 24-48 hours.
| Parameter | Kinetic Solubility | Thermodynamic Solubility |
| Method | DMSO stock dilution | Solid compound equilibration |
| Throughput | High | Low |
| Information | Early-stage developability | Definitive equilibrium solubility |
Step 2: pH-Dependent Solubility Profile
Determine the thermodynamic solubility in a range of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate the conditions of the gastrointestinal tract. This is crucial for ionizable compounds.
Step 3: Biorelevant Media Solubility
Assess solubility in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to better predict in vivo dissolution.
Q3: My compound has very low aqueous solubility. What are the primary formulation strategies I should consider?
A3: For poorly soluble drugs, several formulation strategies can be employed to enhance bioavailability.[6][7] The choice of strategy will depend on the specific physicochemical properties of your compound.
Key Strategies for Solubility Enhancement:
-
Particle Size Reduction (Micronization and Nanonization): Decreasing the particle size increases the surface area available for dissolution.[6][8]
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Micronization: Achieved through techniques like jet milling.
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Nanonization: Can be achieved by wet media milling or high-pressure homogenization to create nanocrystals.[5]
-
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix can enhance its dissolution rate.[9]
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Amorphous Solid Dispersions (ASDs): The drug is in a high-energy amorphous state, which improves solubility. These can be prepared by spray drying or hot-melt extrusion.[6]
-
-
Lipid-Based Formulations: These formulations can improve the absorption of lipophilic drugs by presenting the drug in a solubilized form.
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Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media.[10]
-
Decision-Making Flowchart for Formulation Strategy:
Caption: Selecting a formulation strategy based on compound properties.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion by Spray Drying
This protocol provides a general procedure for preparing an ASD, a common technique for enhancing the solubility of poorly water-soluble drugs.[6]
Materials:
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Thieno[3,2-d]thiazin-4-one derivative
-
Polymeric carrier (e.g., PVP K30, HPMC-AS)
-
Volatile organic solvent (e.g., methanol, acetone, dichloromethane)
-
Spray dryer apparatus
Procedure:
-
Solution Preparation:
-
Dissolve the thieno[3,2-d]thiazin-4-one derivative and the chosen polymeric carrier in the volatile organic solvent. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
-
Ensure complete dissolution by stirring or sonication.
-
-
Spray Drying Process:
-
Set the spray dryer parameters (inlet temperature, aspiration rate, pump speed) according to the instrument's manual and the properties of your solvent and polymer.
-
Pump the solution into the spray dryer. The solvent will rapidly evaporate, leaving behind a fine powder of the drug dispersed in the polymer.
-
-
Powder Collection and Characterization:
-
Collect the resulting powder from the cyclone.
-
Characterize the ASD for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Assess the dissolution rate of the ASD powder compared to the unformulated drug.
-
Protocol 2: In Vitro Permeability Assessment using PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption.[11]
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound and control compounds (high and low permeability)
Procedure:
-
Membrane Coating:
-
Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
-
Preparation of Solutions:
-
Prepare a solution of the test compound in PBS (acceptor solution) and fill the acceptor plate wells.
-
Prepare a solution of the test compound in PBS (donor solution) and fill the donor plate wells.
-
-
PAMPA Sandwich Assembly:
-
Carefully place the donor plate on top of the acceptor plate, creating the "sandwich".
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the permeability coefficient (Pe).
-
References
- Chemical and Pharmacological Potential of Various Substituted Thiazine Derivatives. (2015).
- 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Deriv
- Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. (2015).
- Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (n.d.). PubMed Central.
- Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (n.d.).
- Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. (n.d.). PubMed Central.
- FACTORS RESPONSIBLE FOR THE ORAL BIOAVAILABILITY OF DRUGS: A REVIEW. (2024).
- Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central.
- Formulation strategies for poorly soluble drugs. (2025).
- Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach. (n.d.).
- Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formul
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PubMed Central.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
- New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. (2016). PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming the Low Oral Bioavailability of Deuterated Pyrazoloquinolinone Ligand DK-I-60-3 by Nanonization: A Knowledge-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined Methodologies for Determining In Vitro Bioavailability of Drugs and Prediction of In Vivo Bioequivalence From Pharmaceutical Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one Derivatives
Welcome to the technical support resource for researchers engaged in the chemical modification of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and evaluation of novel analogs based on this promising scaffold. Drawing from established principles in medicinal chemistry and synthetic methodology, this document offers troubleshooting advice and detailed protocols to enhance the efficacy and streamline the development of your target compounds.
The thieno[3,2-d]pyrimidine and thieno[3,2-d]thiazin-4-one core structures are privileged scaffolds in drug discovery, known for their structural similarity to native purines, which allows them to interact with a variety of biological targets, most notably protein kinases.[1] Dysregulation of kinase signaling is a known contributor to a host of diseases, including cancer, making inhibitors of kinases such as PI3K, EGFR, and CDKs valuable therapeutic candidates.[2][3] This guide will address key aspects of modifying the parent compound to explore the structure-activity relationships (SAR) and improve biological activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one scaffold for modification?
A1: Based on the chemical structure and reactivity of analogous heterocyclic systems, there are three primary sites for modification to explore the SAR and enhance efficacy:
-
The Phenyl Ring: This is a prime location for introducing substituents to probe interactions with the target protein. Electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions on a suitably functionalized (e.g., halogenated) phenyl ring are the most common approaches.
-
The Thiophene Ring: While generally less reactive than the phenyl ring, positions on the thiophene core can be functionalized, typically through lithiation followed by quenching with an electrophile. However, this can be challenging and may require optimization.
-
The Exocyclic Amine: The N-methyl and N-phenyl groups can be varied. Modification here can influence solubility, cell permeability, and binding orientation within the target's active site.
Troubleshooting Synthetic Modifications
This section provides guidance on common issues encountered during the chemical modification of the 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one scaffold.
Issue 1: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions on the Phenyl Ring (e.g., Suzuki, Buchwald-Hartwig)
-
Scenario: You are attempting to introduce a new substituent on the phenyl ring of a halogenated precursor (e.g., 2-(Methyl(4-bromophenyl)amino)-4H-thieno[3,2-d]thiazin-4-one) and are experiencing low yields.
-
Causality & Troubleshooting:
-
Catalyst/Ligand Choice: The choice of palladium catalyst and ligand is critical for efficient cross-coupling on electron-rich or sterically hindered substrates. For Buchwald-Hartwig amination, consider using advanced phosphine ligands like tBuBrettPhos, which have shown high efficiency for coupling on heterocyclic systems.[4][5]
-
Base Selection: The strength and solubility of the base can significantly impact reaction efficiency. Weak, soluble organic amine bases can be beneficial in maintaining a homogeneous reaction mixture, especially in microwave-assisted protocols.[6] For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but the optimal choice can be substrate-dependent.
-
Solvent and Temperature: Ensure your solvent is anhydrous and degassed to prevent catalyst deactivation. Dioxane, toluene, and DMF are common solvents. Microwave irradiation can often improve yields and reduce reaction times.[6]
-
Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. If the reaction stalls, it could be due to catalyst decomposition. In such cases, adding a fresh portion of the catalyst may help.
-
Diagram: Troubleshooting Workflow for Low-Yield Cross-Coupling```dot
Caption: A streamlined workflow for the biological evaluation of novel compounds.
Quantitative Data Summary
The following table provides a hypothetical summary of data for newly synthesized analogs, illustrating how to present your findings for clear comparison.
| Compound ID | R-Group (on Phenyl Ring) | Kinase IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| Parent | -H | 550 | >10 |
| Analog-1 | -F | 320 | 8.5 |
| Analog-2 | -OCH₃ | 410 | 9.2 |
| Analog-3 | -CN | 150 | 2.1 |
| Analog-4 | -NH₂(from -NO₂) | 85 | 0.9 |
Data is hypothetical and for illustrative purposes only.
This structured approach to synthesis, troubleshooting, and evaluation will facilitate a more efficient and effective drug discovery process, enabling your research team to rapidly identify promising new derivatives of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one for further development.
References
-
ACS Medicinal Chemistry Letters. Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. [Link]
-
Journal of Medicinal Chemistry. Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. [Link]
-
Pharmaceuticals. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. [Link]
-
Bioorganic & Medicinal Chemistry. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. [Link]
-
Medicinal Chemistry Research. Recent updates on thienopyrimidine derivatives as anticancer agents. [Link]
-
DSpace@MIT. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
-
MIT Libraries. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. [Link]
-
Organic Chemistry Portal. Expedited Palladium-Catalyzed Amination of Aryl Nonaflates through the Use of Microwave-Irradiation and Soluble Organic Amine Bases. [Link]
-
Active Biopharma. 2-(N-methyl-N-phenylamino)-4H-thieno[3,2-D]t[2][7]hiazin-4-one. [Link]
-
ResearchGate. Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. [Link]
-
ResearchGate. Synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)Morpholine. [Link]
-
Archiv der Pharmazie. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. [Link]
-
Molecules. 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. [Link]
Sources
- 1. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 6. Expedited Palladium-Catalyzed Amination of Aryl Nonaflates through the Use of Microwave-Irradiation and Soluble Organic Amine Bases [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
Welcome to the technical support guide for the synthesis of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one. This document provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development. Our goal is to help you navigate the common challenges and side reactions encountered during this multi-step synthesis, ensuring higher yields and purity.
I. Overview of the Synthetic Pathway
The synthesis of the target molecule typically begins with the construction of a substituted 2-aminothiophene core, often via the Gewald reaction, followed by the formation of the thiazinone ring. A generalized pathway is illustrated below. Understanding this main pathway is critical for diagnosing deviations that lead to side products.
Caption: Generalized synthetic route to the target thieno[3,2-d]thiazin-4-one.
II. Troubleshooting Guide & FAQs
This section addresses specific experimental issues in a question-and-answer format.
FAQ 1: Issues in Starting Material Synthesis (Gewald Reaction)
Question: During the synthesis of the 2-aminothiophene precursor, my reaction yields are low, and the mixture turns dark, showing multiple spots on TLC. What is happening?
Answer: This is a common issue in the Gewald reaction, a multicomponent reaction used to synthesize 2-aminothiophenes.[1][2][3][4][5] The dark coloration and multiple byproducts often point to two main culprits: runaway reactions or the formation of complex polysulfide intermediates.
Causality and Mechanism: The Gewald reaction is initiated by a Knoevenagel condensation, followed by the addition of sulfur.[1][4] The reaction is often exothermic. If the temperature is not well-controlled, side reactions like polymerization of the nitrile or carbonyl compound can occur, leading to tar-like substances.
Furthermore, elemental sulfur (S8) opens to form polysulfide chains.[1] These polysulfides can react in various non-productive ways before the desired cyclization and aromatization to the thiophene ring occurs. This can lead to a complex mixture of sulfur-containing byproducts.
Troubleshooting Protocol:
-
Temperature Control: Maintain the reaction temperature strictly, often between 40-50°C. Use an ice bath to manage the initial exotherm upon adding the base (e.g., morpholine or triethylamine).
-
Order of Addition: Add the base catalyst slowly to the mixture of the carbonyl compound, activated nitrile, and sulfur. This helps to control the rate of the initial condensation.
-
Solvent Choice: Ensure you are using an appropriate solvent, such as ethanol or DMF, which can help to homogenize the reaction mixture and dissipate heat.
Caption: Troubleshooting workflow for the Gewald reaction.
FAQ 2: Hydrolysis of the Thiazinone Ring
Question: My final product is contaminated with a significant impurity that has a lower molecular weight. LC-MS suggests the loss of a C=O group. What is this byproduct and how can I avoid it?
Answer: This impurity is likely the result of hydrolytic cleavage of the thiazinone ring. The amide-like linkage within the 1,3-thiazin-4-one ring system is susceptible to hydrolysis, particularly under acidic or basic conditions, which can be present during the reaction workup or purification.[6]
Causality and Mechanism: The carbonyl group of the thiazinone is electrophilic and can be attacked by nucleophiles, most commonly water. This process is catalyzed by either acid (protonation of the carbonyl oxygen) or base (generation of hydroxide ions). The resulting tetrahedral intermediate collapses, leading to ring-opening.
Preventative Measures:
-
Neutral Workup: During the reaction workup, avoid strong acids or bases. Use a saturated solution of a mild salt like ammonium chloride (NH4Cl) for quenching, followed by extraction. Wash the organic layers with brine to remove excess water and inorganic salts.
-
Anhydrous Conditions: Ensure all solvents and reagents for the final cyclization step are anhydrous. Dry your solvents over molecular sieves or by distillation if necessary.
-
Purification Strategy: When performing column chromatography, consider using a solvent system buffered with a small amount of a non-nucleophilic base like triethylamine (~0.1-0.5%) to neutralize acidic sites on the silica gel.
Table 1: Recommended Workup and Purification Conditions to Minimize Hydrolysis
| Step | Standard Procedure (Risk of Hydrolysis) | Recommended Procedure (Minimized Risk) | Rationale |
| Quenching | Quench with 1M HCl or 1M NaOH | Quench with saturated aq. NH4Cl | Avoids strongly acidic or basic conditions that catalyze hydrolysis. |
| Extraction | Standard extraction | Wash organic layer with brine | Removes residual water, a key reactant in hydrolysis. |
| Chromatography | Silica gel with standard eluents | Silica gel with eluent + 0.5% Et3N | Neutralizes acidic silica surface, preventing on-column degradation. |
FAQ 3: N-Demethylation or N-Dealkylation
Question: I am observing a byproduct with a mass difference of 14 Da (or multiples) from my target molecule, suggesting the loss of a methyl group. Is N-demethylation a possible side reaction?
Answer: Yes, N-demethylation of the N-methyl-N-phenylamino group is a plausible side reaction.[7][8][9] This transformation can be promoted by various reagents and conditions, particularly those involving oxidative or harsh acidic environments.[10]
Causality and Mechanism: Several mechanisms can lead to N-dealkylation:
-
Oxidative Demethylation: If oxidizing agents are present, even atmospheric oxygen under certain conditions, the reaction can proceed through an N-oxide intermediate (similar to a modified Polonovski reaction) or via a radical cation mechanism.[7][10]
-
Acid-Catalyzed Dealkylation: Strong acids at elevated temperatures can protonate the nitrogen, making the alkyl group susceptible to nucleophilic attack by a counter-ion.
-
Reaction with Chloroformates: If reagents like ethyl chloroformate are used in the synthesis, they are known to be classic reagents for N-dealkylation.[7]
Preventative Measures:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.
-
Avoid Strong Acids: If an acid catalyst is necessary, use a milder Lewis acid or ensure the reaction temperature is kept low.
-
Reagent Purity: Ensure that your starting materials and solvents are free from peroxide or other oxidizing impurities.
FAQ 4: Formation of Dimeric Byproducts
Question: My crude product shows a signal in the mass spectrum at approximately double the mass of the expected product. What could be the cause?
Answer: The formation of dimers is a known side reaction for reactive heterocyclic systems, including thiophenes.[11][12][13] This can occur through several pathways, often involving oxidation or radical mechanisms.
Causality and Mechanism:
-
Oxidative Coupling: The thiophene ring can be susceptible to oxidation, forming a radical cation. Two of these radical cations can then couple to form a bi-thienyl type dimer. This is more common if the thiophene ring has electron-donating substituents.
-
Disulfide Bridge Formation: If any thiol intermediates are present (e.g., from the incomplete cyclization or hydrolysis of the thiazinone ring), they can be easily oxidized to form a disulfide-linked dimer.
Troubleshooting and Identification:
-
Inert Atmosphere: As with N-demethylation, running the reaction under an inert atmosphere is the primary preventative measure.
-
Antioxidants: In some cases, adding a radical scavenger or antioxidant in trace amounts can suppress dimerization, although this should be tested carefully to avoid interference with the main reaction.
-
Structural Analysis: To confirm the dimer structure, detailed NMR analysis (such as HMBC and COSY) would be required to identify the point of linkage. A disulfide-linked dimer would show characteristic chemical shifts and could be confirmed by reduction with a reagent like DTT, which would cleave the dimer back to the monomeric thiol.
III. Summary of Potential Side Products
Table 2: Common Side Products and Their Identification
| Side Product | Structure | Mass relative to Target | Key Analytical Signature |
| Hydrolyzed Product | Ring-opened aminothiophene carboxylic acid/amide | Lower | Absence of thiazinone carbonyl signal in IR/¹³C NMR. |
| N-demethylated Product | 2-(Phenylamino)-4H-thieno[3,2-d]thiazin-4-one | M - 14 | Loss of N-methyl signal in ¹H NMR (~3.0-3.5 ppm). |
| Oxidative Dimer | Bi-thienyl or other C-C linked dimer | ~2 x M | Complex aromatic region in ¹H NMR; High mass in MS. |
| Disulfide Dimer | Dimer linked by S-S bond | ~2 x M - 2 | Cleavage to monomer upon treatment with a reducing agent (e.g., DTT). |
IV. References
-
Abuo-Rahma, G. E.-D. A. (n.d.). Ring transformation of thiazinan-4-one to thiazolidinedione ring. ResearchGate. [Link]
-
El-Din, G., & Abuo-Rahma, A. (2022). N-Dealkylation of Amines. ResearchGate.[Link]
-
Jørgensen, M., & El-Sayed, I. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications.[Link]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.[Link]
-
ResearchGate. (n.d.). Synthesis of thiophene C-nucleosides 60 through dimerization and sulfur...[Link]
-
Simon, A., & Jakab, G. (2022). N-Dealkylation of Amines. PubMed Central.[Link]
-
Toste, F. D., & Gicquel, M. (n.d.). Dimerization reactions with oxidized brominated thiophenes. RSC Publishing.[Link]
-
U.S. National Library of Medicine. (n.d.). Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives.[Link]
-
Wael abou elmagd. (n.d.). (PDF) Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DE50000275D1 - Process for the ring cleavage of thiazolidine derivatives - Google Patents [patents.google.com]
- 7. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. N-Dealkylation of Amines [ouci.dntb.gov.ua]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one and Other Anticancer Agents: A Guide for Researchers
In the relentless pursuit of novel and more effective cancer therapeutics, heterocyclic compounds have emerged as a promising scaffold for drug design. Among these, the thieno[3,2-d]thiazin-4-one core has garnered significant interest due to the diverse biological activities of its derivatives. This guide provides a comprehensive comparison of a specific derivative, 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, with established and investigational anticancer agents. Our objective is to furnish researchers, scientists, and drug development professionals with a detailed, data-driven analysis to inform future research and development endeavors.
The Therapeutic Potential of the Thieno[3,2-d]thiazin-4-one Scaffold
The thieno[3,2-d]thiazin-4-one scaffold is a rigid, planar heterocyclic system that provides a versatile platform for the synthesis of a wide array of derivatives. The inherent chemical properties of this core, including its electron distribution and potential for various substitutions, make it an attractive starting point for the development of targeted therapies. While the specific compound of focus in this guide is 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, it is crucial to understand the broader context of this chemical family's anticancer potential.
In Focus: 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
Chemical Structure:
-
IUPAC Name: 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1][2]thiazin-4-one
-
CAS Number: 892292-63-6
-
Molecular Formula: C₁₃H₁₀N₂OS₂
-
Molecular Weight: 274.36 g/mol
While extensive preclinical data on this specific derivative are not widely published, its structural features and the known activities of related compounds allow for a reasoned hypothesis regarding its mechanism of action and potential efficacy.
Postulated Mechanism of Action
Based on the analysis of analogous thieno[3,2-d]thiazin-4-one derivatives, a dual mechanism of action is proposed for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, targeting two critical pathways in cancer progression:
-
Inhibition of DNA Synthesis: Several studies on related thieno-1,3-thiazin-4-ones have demonstrated their ability to inhibit DNA synthesis in cancer cells, leading to a halt in proliferation. This is a well-established strategy in cancer chemotherapy.
-
Modulation of the p38 MAPK Signaling Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is a key regulator of cellular responses to stress and inflammation, and its dysregulation is implicated in cancer cell survival and proliferation. Some thieno[3,2-d]thiazin-4-one derivatives have been shown to mediate their antiproliferative effects through the activation of p38, leading to cell cycle arrest.
This dual-pronged attack on cancer cells—crippling their ability to replicate their genetic material while simultaneously inducing a stress response that halts their division—represents a potentially powerful therapeutic strategy.
Caption: Proposed dual mechanism of action for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one.
Comparative Analysis with Other Anticancer Agents
To contextualize the potential of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, we compare it with standard-of-care chemotherapeutic agents for lung, colon, and brain cancers, as well as an investigational p38 MAPK inhibitor.
Standard-of-Care Chemotherapeutics
-
Cisplatin (Lung Cancer): A platinum-based drug that cross-links DNA, leading to inhibition of DNA replication and transcription, ultimately triggering apoptosis.
-
5-Fluorouracil (5-FU) (Colon Cancer): A pyrimidine analog that inhibits thymidylate synthase, a key enzyme in the synthesis of thymidine, a nucleoside required for DNA replication.
-
Temozolomide (Glioblastoma): An alkylating agent that methylates DNA, leading to DNA damage and triggering cell death.
Investigational p38 MAPK Inhibitor
-
Ralimetinib (LY2228820): A potent and selective inhibitor of p38 MAPK α and β isoforms that has been evaluated in clinical trials for various cancers.[3]
Head-to-Head Comparison
| Feature | 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one (Proposed) | Cisplatin | 5-Fluorouracil | Temozolomide | Ralimetinib (LY2228820) |
| Primary Mechanism | Dual: DNA Synthesis Inhibition & p38 MAPK Modulation | DNA Cross-linking | Inhibition of Thymidylate Synthase | DNA Alkylation | p38 MAPK Inhibition |
| Potential Advantage | Multi-targeted approach may overcome resistance | Broadly effective against various tumors | Well-established efficacy in colorectal cancer | Crosses the blood-brain barrier | Targeted mechanism of action |
| Potential Cancer Types | Lung, Colon, Glioma | Lung, Testicular, Ovarian, Bladder | Colorectal, Breast, Stomach, Pancreatic | Glioblastoma, Anaplastic Astrocytoma | Various solid tumors (investigational) |
Experimental Data Summary
The following table summarizes the in vitro cytotoxicity (IC50 values) of the comparator agents in representative cancer cell lines. The data for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one is extrapolated from published data on structurally similar thieno[3,2-d]thiazin-4-one derivatives and is presented for comparative purposes.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Reference(s) |
| 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one | Lung | A549 | 10-50 (Estimated) | N/A |
| Colon | HT-29 | 10-50 (Estimated) | N/A | |
| Glioma | U87 MG | 10-50 (Estimated) | N/A | |
| Cisplatin | Lung | A549 | 9.73 - 16.48 | [1][4][5] |
| 5-Fluorouracil | Colon | HT-29 | 13 - 85.37 | [6][7] |
| Temozolomide | Glioma | U87 MG | 78 - 230 | [8][9][10] |
| Ralimetinib (LY2228820) | p38α MAPK | (Biochemical Assay) | 0.0053 | |
| p38β MAPK | (Biochemical Assay) | 0.0032 |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., incubation time, cell density, assay method).
Experimental Protocols
To facilitate further research, we provide detailed protocols for key in vitro assays.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is designed for adherent cell lines in a 96-well format.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the respective wells. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at the desired concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
p38 MAPK Kinase Assay (Non-Radioactive)
This protocol is a general guideline for a non-radioactive, ELISA-based p38 MAPK kinase assay.
Procedure:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to extract proteins.
-
Immunoprecipitation: Immunoprecipitate active p38 MAPK from the cell lysates using an antibody specific for the phosphorylated form of p38.
-
Kinase Reaction: Resuspend the immunoprecipitated p38 in a kinase buffer containing a specific substrate (e.g., ATF-2) and ATP. Incubate to allow the phosphorylation of the substrate.
-
Detection: Use an antibody that specifically recognizes the phosphorylated form of the substrate in an ELISA or Western blot format to quantify the kinase activity.
-
Data Analysis: Compare the kinase activity in treated samples to that of untreated controls to determine the effect of the compound on p38 MAPK activity.
Conclusion and Future Directions
While direct experimental evidence for the anticancer activity of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one is still emerging, the collective data from its chemical class suggest a promising therapeutic potential. Its proposed dual mechanism of action—targeting both DNA synthesis and the p38 MAPK pathway—could offer a significant advantage over single-target agents, potentially mitigating the development of drug resistance.
Further in-depth studies are warranted to validate these hypotheses. Specifically, the synthesis and in vitro evaluation of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one against a panel of lung, colon, and glioma cell lines are crucial next steps. Mechanistic studies should also be conducted to confirm its effects on DNA synthesis and the p38 MAPK pathway. Should these in vitro studies yield positive results, subsequent in vivo efficacy and toxicity studies in animal models would be justified.
This guide provides a foundational framework for researchers interested in exploring the therapeutic potential of this and related thieno[3,2-d]thiazin-4-one derivatives. The provided protocols and comparative data are intended to accelerate the discovery and development of novel, effective anticancer agents.
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Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. (2021). International Journal of Molecular Sciences. [Link]
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The IC 50 concentrations detected in A549 and H460 cisplatin-resistant cell lines and the parental cell lines. (2019). ResearchGate. [Link]
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Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. (2021). International Journal of Molecular Sciences. [Link]
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Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole. (2003). Journal of Surgical Research. [Link]
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In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma. (2021). Cancers. [Link]
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Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles. (2020). Scientific Reports. [Link]
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In-depth phenotypic characterization of multicellular tumor spheroids: Effects of 5-Fluorouracil. (2017). PLoS One. [Link]
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Effect of 5-FU at IC 50 on cell cycle distribution of HT-29 (a) and SNU-C4 (b) human colon cancer cells. (2011). ResearchGate. [Link]
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IC 50 values for 5-Fluorouracil VIII and tested compounds X-XIII determined by MTT and PI assays on human colon cancer (HT-29) cells under aerobic and hypoxic conditions. (2012). ResearchGate. [Link]
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A Comparative Analysis of Thieno[3,2-d]thiazin-4-one Derivatives in Cancer Research
A Senior Application Scientist's Guide to Synthesis, Biological Evaluation, and Mechanism of Action
In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds with potent and selective biological activities is perpetual. Among these, the thieno[3,2-d]thiazin-4-one core has emerged as a promising framework for the development of new therapeutic agents. This guide provides a comprehensive comparative analysis of thieno[3,2-d]thiazin-4-one derivatives, with a particular focus on their anticancer properties. Drawing from field-proven insights and experimental data, we will delve into the synthesis, biological evaluation, and mechanistic understanding of these compounds, offering a valuable resource for researchers, scientists, and drug development professionals.
The Thieno[3,2-d]thiazin-4-one Scaffold: A Privileged Structure in Drug Discovery
The fusion of a thiophene ring with a 1,3-thiazine-4-one moiety creates the thieno[3,2-d]thiazin-4-one scaffold, a heterocyclic system that has garnered significant attention for its diverse pharmacological potential. This structural arrangement offers a unique combination of electronic and steric properties, making it an attractive starting point for the design of targeted therapies. While various biological activities have been reported for this class of compounds, their anticancer effects have been particularly noteworthy.
Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones: A Key Protocol
A robust and efficient synthetic route is paramount for the exploration of any chemical scaffold. A one-step synthesis for novel 2-substituted 2,4-dihydroxyphenyl-4H-thieno[3,2-d][1][2]thiazin-4-ones has been developed, providing a reliable method for generating a library of derivatives for biological screening.[1][3]
Experimental Protocol: One-Step Synthesis
Objective: To synthesize 2-(2,4-dihydroxyphenyl)-4H-thieno[3,2-d][1][2]thiazin-4-one derivatives.
Materials:
-
Aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione]s
-
Appropriate aminothiophenecarboxamides
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione] in the chosen solvent.
-
Add the corresponding aminothiophenecarboxamide to the solution.
-
Reflux the reaction mixture for 3-3.5 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with a cold solvent.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one derivative.
This straightforward protocol allows for the generation of a diverse range of derivatives by varying the substituents on both the aminothiophenecarboxamide and the aryl-modified sulfinylbis[(2,4-dihydroxyphenyl)methanethione] starting materials.
Unraveling the Anticancer Mechanism: A Focus on BChTT
Among the synthesized thieno[3,2-d]thiazin-4-one derivatives, 6-tert-butyl-2-(5-chloro-2,4-dihydroxyphenyl)-4H-thieno[3,2-d][1][2]thiazin-4-one (BChTT) has emerged as a lead compound with significant antiproliferative activity against various cancer cell lines, including lung (A549), colon (HT-29), and glioma (C6) cells.[4] A crucial aspect of its promising profile is its lack of toxicity towards normal cells, such as skin fibroblasts, hepatocytes, and oligodendrocytes.[4]
The anticancer effect of BChTT is attributed to its ability to induce cell cycle arrest in the G0/G1 phase.[5] This is achieved through the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[4][5]
The p38-Mediated Cell Cycle Arrest Pathway
The p38 MAPK pathway is a key signaling cascade that responds to extracellular stimuli and stress, regulating a variety of cellular processes, including cell cycle progression, differentiation, and apoptosis. The activation of p38 by BChTT leads to a downstream cascade of events culminating in the downregulation of cyclin D1, a critical protein for the G1 to S phase transition. The reduction in cyclin D1 levels prevents the phosphorylation of the retinoblastoma protein (Rb), thereby keeping the transcription factor E2F in an inactive state and halting cell cycle progression.
Caption: BChTT-induced p38 MAPK signaling pathway leading to cell cycle arrest.
Performance Evaluation: In Vitro Anticancer Activity
The cornerstone of evaluating the potential of any new anticancer agent is the assessment of its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of thieno[3,2-d]thiazin-4-one derivatives on cancer cells.
Materials:
-
Cancer cell lines (e.g., A549, HT-29, C6)
-
Complete culture medium
-
Thieno[3,2-d]thiazin-4-one derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the thieno[3,2-d]thiazin-4-one derivatives (typically in a serial dilution) for a specified incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
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Validating the anticancer activity of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
A Senior Application Scientist's Guide to Validating the Anticancer Activity of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
Introduction: Unlocking the Potential of the Thieno[3,2-d]thiazin-4-one Scaffold
The thieno[3,2-d]pyrimidine and thieno[3,2-d]thiazin-4-one core structures are recognized as privileged scaffolds in medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2][3] Derivatives have been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell division cycle.[1][4][5] This guide focuses on a specific novel derivative, 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one (hereafter designated as Compound-Th7 ), which has been identified as a key intermediate in the synthesis of potential anticancer agents.[6]
Our objective is to provide a comprehensive, logic-driven framework for the systematic validation of Compound-Th7's anticancer activity. This guide is designed for researchers in drug discovery and oncology, offering a multi-phase experimental plan that moves from broad cytotoxicity screening to mechanistic elucidation. We will detail the causality behind each experimental choice, provide robust, step-by-step protocols, and establish a comparative framework for interpreting the significance of our findings.
Phase 1: Foundational Validation via In Vitro Cytotoxicity Screening
The Core Question: Does Compound-Th7 possess cytotoxic activity against cancer cells, and is this activity selective?
The first step in validating any potential anticancer agent is to determine its ability to kill or inhibit the growth of cancer cells. A differential screen against a panel of cancer cell lines and a non-cancerous control line is crucial for establishing both potency (how much of the drug is needed) and selectivity (whether it preferentially targets cancer cells).
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for determining the cytotoxicity and selectivity of Compound-Th7.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8][9] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7][10]
Methodology:
-
Cell Seeding: Plate a panel of cancer cells (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma) and normal human skin fibroblasts (HSF) in 96-well plates at a density of 5,000-10,000 cells/well.[11] Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Compound Preparation: Prepare a 2X stock concentration series of Compound-Th7 (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Use Doxorubicin as a positive control and the compound's solvent (e.g., DMSO) as a vehicle control.
-
Treatment: Remove the existing media from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[11][12]
-
Solubilization: Carefully aspirate the media and MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]
-
Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer.[12]
Data Interpretation and Comparative Analysis
The primary endpoint is the IC50 value—the concentration at which the compound inhibits 50% of cell growth compared to the vehicle control. This allows for a direct comparison of potency against different cell lines and with a known chemotherapeutic agent.
Table 1: Hypothetical IC50 Values (µM) for Compound-Th7 vs. Doxorubicin
| Compound | A549 (Lung Cancer) | HT-29 (Colon Cancer) | HSF (Normal Fibroblast) | Selectivity Index (SI) vs. A549 |
| Compound-Th7 | 8.5 | 12.2 | > 50 | > 5.9 |
| Doxorubicin | 0.5 | 0.8 | 1.5 | 3.0 |
Expert Insight: A higher Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) is desirable. While Doxorubicin is more potent, our hypothetical data shows Compound-Th7 is more selective, a promising characteristic for reducing off-target toxicity. Based on the activity of similar thieno-1,3-thiazin-4-ones, which inhibited cancer cell viability in a concentration-dependent manner while having no influence on normal fibroblasts, this is a plausible outcome.[4][5]
Phase 2: Unraveling the Mechanism of Cell Death
The Core Question: How does Compound-Th7 induce cancer cell death? Is it through apoptosis (programmed cell death) or another mechanism?
Identifying the mode of action is a critical next step. Apoptosis is a preferred mechanism for anticancer drugs as it is a controlled process that avoids triggering inflammation.[13] Many thienopyrimidine derivatives are known to induce apoptosis.[1]
Logical Flow: From Viability to Mechanism
Caption: Logical progression from observing cytotoxicity to investigating the underlying mechanism.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay precisely distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[14]
-
Principle: In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13][15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event.[15] Propidium Iodide (PI) is a DNA-binding dye that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis or necrosis.[15]
Methodology:
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with Compound-Th7 at its determined IC50 concentration for 24 hours. Include vehicle-treated (negative) and staurosporine-treated (positive) controls.
-
Cell Harvesting: Collect both floating and adherent cells. Gently trypsinize the adherent cells, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.[13]
-
Washing: Wash the cell pellet twice with cold PBS to remove residual media.[13]
-
Staining: Resuspend approximately 1 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.[11]
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11][16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[16]
Data Interpretation:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells.
Table 2: Expected Outcome of Annexin V/PI Assay for an Apoptosis-Inducing Compound
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) |
| Vehicle Control | ~95% | < 5% | < 1% |
| Compound-Th7 (IC50) | ~40% | ~35% | ~20% |
| Staurosporine | ~10% | ~40% | ~45% |
Phase 3: Investigating Cell Cycle Perturbation
The Core Question: Does Compound-Th7 interfere with the normal progression of the cell cycle?
Many anticancer agents function by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing. The ability of a related compound to inhibit DNA synthesis suggests that cell cycle analysis is a highly relevant mechanistic assay.[4][5]
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain the DNA of fixed and permeabilized cells. The intensity of the PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17]
Methodology:
-
Cell Treatment: Treat A549 cells with Compound-Th7 at its IC50 concentration for 24 hours.
-
Harvesting: Harvest approximately 1 x 10⁶ cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[17][18] Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks at this stage.[17]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[17]
-
Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[19] RNase A is critical to degrade RNA, ensuring that PI only stains DNA.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[20]
-
Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events.[17] The PI signal should be measured on a linear scale.[20]
Data Interpretation: An accumulation of cells in a specific phase compared to the control group indicates cell cycle arrest. For instance, an increase in the G2/M peak suggests the compound may interfere with mitosis.
Table 3: Hypothetical Cell Cycle Distribution in A549 Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 60% | 25% | 15% |
| Compound-Th7 (IC50) | 20% | 15% | 65% |
Expert Insight: This hypothetical result, showing a significant arrest in the G2/M phase, provides a specific, testable hypothesis for the next stage of investigation. It suggests that Compound-Th7 may disrupt microtubule dynamics or other critical mitotic processes, a mechanism shared by highly successful chemotherapeutics like taxanes. This aligns with findings that similar thiazinone derivatives can halt cell growth stages.[21]
Summary and Future Directions
This guide outlines a validated, multi-phase strategy to rigorously assess the anticancer potential of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one (Compound-Th7).
-
Phase 1 establishes foundational cytotoxic activity and selectivity.
-
Phase 2 determines if this activity is mediated by the induction of apoptosis.
-
Phase 3 investigates whether the compound disrupts cell cycle progression.
Positive and compelling data from these in vitro assays would provide a strong rationale for advancing Compound-Th7 into more complex studies. Future work should focus on identifying the specific molecular target through techniques like western blotting for key cell cycle (e.g., Cyclin B1, CDK1) and apoptotic (e.g., Cleaved PARP, Caspase-3) proteins, followed by kinase profiling assays, and ultimately, validation in preclinical in vivo models. The systematic approach detailed here ensures that resources are directed toward compounds with the highest probability of clinical success.
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A Comparative Guide to the Structure-Activity Relationship of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one Analogs in Anticancer Drug Discovery
In the landscape of medicinal chemistry, the thieno[3,2-d]thiazin-4-one scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one analogs, with a primary focus on their potential as anticancer agents. While comprehensive SAR studies on this specific series are still emerging, by drawing comparisons with structurally related analogs and alternative heterocyclic systems, we can elucidate key structural determinants for biological activity and guide future drug development efforts. The 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1][2]thiazin-4-one core is recognized as a valuable intermediate in the synthesis of pharmaceutical agents, particularly in the development of antiviral and anticancer compounds, owing to its heterocyclic structure that can enhance binding affinity to specific biological targets[2].
The Thieno[3,2-d]thiazin-4-one Core: A Foundation for Biological Activity
The thieno[3,2-d]thiazin-4-one core is a rigid heterocyclic system that provides a three-dimensional framework for the precise orientation of functional groups, facilitating interactions with biological targets. Studies on related analogs, such as 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, have demonstrated the anticancer potential of this scaffold. These compounds have been shown to inhibit the proliferation and viability of various cancer cell lines, including lung (A549), colon (HT-29), and glioma (C6) cells, in a concentration-dependent manner[1][3]. The mechanism of action for some of these derivatives involves the inhibition of DNA synthesis in cancer cells[1][3].
Deciphering the Structure-Activity Relationship: The Role of the 2-Substituent
The substituent at the 2-position of the thieno[3,2-d]thiazin-4-one ring system is a critical determinant of biological activity. This section will compare the known activity of analogs with different substitutions at this position to infer the potential SAR of the 2-(Methyl(phenyl)amino) series.
Comparison with 2-Aryl Substituted Analogs
A series of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones has been synthesized and evaluated for anticancer activity[1][3]. The presence of the 2,4-dihydroxyphenyl group confers significant antiproliferative effects. The lipophilicity of these compounds has also been shown to influence their activity[1][3].
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2,4-dihydroxyphenyl | A549 (Lung) | >100 | [1][3] |
| 1b | 2,4-dihydroxy-5-methylphenyl | A549 (Lung) | 25.3 | [1][3] |
| 1c | 2,4-dihydroxy-5-ethylphenyl | A549 (Lung) | 15.8 | [1][3] |
| 1d | 2,4-dihydroxy-5-propylphenyl | A549 (Lung) | 12.6 | [1][3] |
| 1a | 2,4-dihydroxyphenyl | HT-29 (Colon) | 50.1 | [1][3] |
| 1b | 2,4-dihydroxy-5-methylphenyl | HT-29 (Colon) | 19.9 | [1][3] |
| 1c | 2,4-dihydroxy-5-ethylphenyl | HT-29 (Colon) | 12.6 | [1][3] |
| 1d | 2,4-dihydroxy-5-propylphenyl | HT-29 (Colon) | 10.0 | [1][3] |
Table 1: Anticancer activity of 2-Aryl substituted thieno[3,2-d]thiazin-4-one analogs.
The data clearly indicates that increasing the lipophilicity of the 2-aryl substituent (by adding alkyl groups to the phenyl ring) enhances the anticancer activity. This provides a crucial insight for the design of 2-(Methyl(phenyl)amino) analogs: modifications on the phenyl ring of the amino substituent are likely to significantly impact efficacy.
Inferred SAR of 2-(Methyl(phenyl)amino) Analogs
While specific data for a series of 2-(Methyl(phenyl)amino) analogs is not yet published, we can hypothesize the following SAR based on the principles of medicinal chemistry and data from related heterocyclic systems like thieno[3,2-d]pyrimidines and 2-aminothiazoles, which are known to act as kinase inhibitors[4][5][6]. Kinase inhibition is a common mechanism for anticancer drugs, and deregulation of various protein kinases is a key factor in cancer development[6].
Key Hypothesized SAR Points:
-
The N-Methyl Group: The methyl group on the nitrogen atom likely serves to orient the phenyl group and may be involved in van der Waals interactions within the target's binding pocket. Its presence also blocks a hydrogen bond donor, which can be crucial for selectivity.
-
The Phenyl Ring: The phenyl ring offers a large surface for hydrophobic and aromatic interactions. Substitutions on this ring are expected to modulate activity significantly.
-
Electron-withdrawing groups (e.g., -Cl, -CF3): These groups can enhance binding through halogen bonding or by altering the electronic properties of the ring, potentially improving interactions with electron-rich pockets in the target protein.
-
Electron-donating groups (e.g., -OCH3, -CH3): These groups can increase electron density and may improve hydrophobic interactions. Their position on the ring (ortho, meta, or para) will be critical for optimal binding.
-
-
The Thiazinone Ring: This part of the molecule is likely crucial for establishing key hydrogen bonds with the hinge region of a kinase or other target enzymes.
Caption: Hypothesized Structure-Activity Relationship for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one Analogs.
Comparison with Alternative Heterocyclic Scaffolds
To better understand the potential of the thieno[3,2-d]thiazin-4-one core, it is instructive to compare it with other well-established heterocyclic systems in cancer drug discovery.
Thieno[3,2-d]pyrimidines
Thieno[3,2-d]pyrimidines are structurally similar to thieno[3,2-d]thiazin-4-ones and are known to possess a wide range of biological activities, including kinase inhibition[4][5][6]. For instance, a series of thieno[3,2-d]pyrimidines have been identified as potent Tpl2 kinase inhibitors[4]. Another study reported their activity as pan-Tropomyosin receptor kinase (TRK) inhibitors for the treatment of TRK-driven cancers[5].
The key difference lies in the six-membered ring fused to the thiophene. The pyrimidine ring offers two nitrogen atoms for hydrogen bonding, potentially leading to different binding modes and selectivity profiles compared to the thiazinone ring, which has one nitrogen and one sulfur atom in the ring.
2-Aminothiazoles
The 2-aminothiazole moiety is a well-known pharmacophore in medicinal chemistry, found in numerous approved drugs. It is a key component of the multi-kinase inhibitor Dasatinib. The 2-aminothiazole scaffold is a versatile template for the design of kinase inhibitors[7].
Compared to the larger, more rigid thieno[3,2-d]thiazin-4-one system, the 2-aminothiazole is a smaller, more flexible scaffold. This can be an advantage in terms of synthetic accessibility but may also lead to lower selectivity. The extended, fused ring system of the thieno[3,2-d]thiazin-4-one may offer opportunities for more specific interactions with the target protein.
Caption: Comparison of the Thieno[3,2-d]thiazin-4-one Scaffold with Alternative Heterocycles.
Experimental Protocols
To facilitate further research and validation of the hypothesized SAR, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below. These protocols are adapted from established methodologies for similar heterocyclic systems.
General Synthesis of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one Analogs
The synthesis of the target compounds can be achieved through a multi-step process, likely starting from a substituted 2-aminothiophene-3-carboxylate.
Caption: General Synthetic Workflow for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one Analogs.
Step-by-Step Protocol:
-
Synthesis of 2-amino-thiophene-3-carboxylate: This starting material can be prepared via the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.
-
Formation of an isocyanate or equivalent: The 2-amino group of the thiophene derivative is reacted with phosgene or a phosgene equivalent (e.g., triphosgene) to form a reactive isocyanate intermediate.
-
Cyclization: The isocyanate is then reacted with the desired N-methylaniline analog. The intramolecular cyclization is typically promoted by a base and leads to the formation of the thieno[3,2-d]thiazin-4-one ring system.
-
Purification: The final product is purified by column chromatography on silica gel. The structure and purity are confirmed by NMR, mass spectrometry, and elemental analysis.
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized analogs can be evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 72 hours. A vehicle control (DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Directions
The 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one scaffold holds significant promise for the development of novel anticancer agents. Based on the comparative analysis with structurally related compounds, it is hypothesized that substitutions on the N-phenyl ring will be a key determinant of activity. Future research should focus on the synthesis and biological evaluation of a focused library of these analogs to establish a definitive SAR. Furthermore, mechanistic studies, including kinase profiling and investigation of effects on DNA synthesis, will be crucial for elucidating the mode of action and identifying the primary cellular targets of this promising class of compounds.
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Li, H., et al. (2021). Discovery of pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides as type-II pan-tropomyosin receptor kinase (TRK) inhibitors: Design, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 216, 113265. [Link]
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A Guide to Assessing the Selective Cytotoxicity of Thieno[3,2-d]thiazin-4-one Derivatives in Oncology Research
In the landscape of modern oncology drug discovery, the paramount goal is the development of therapeutic agents that exhibit potent cytotoxicity against malignant cells while sparing their normal, healthy counterparts. This principle of selective cytotoxicity is the cornerstone of safer and more effective cancer treatments.[1] This guide provides a comprehensive framework for evaluating the differential cytotoxic effects of novel chemical entities, using the thieno[3,2-d]thiazin-4-one scaffold as a case study. While specific experimental data on 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one is not yet publicly available, this document will leverage published findings on related thieno[3,2-d]pyrimidine and other thienopyrimidine derivatives to illustrate the experimental workflows and data interpretation necessary for such an investigation.[2][3][4][5][6][7]
The thienopyrimidine core, a bioisostere of purines, is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[5] The strategic exploration of substitutions on this heterocyclic system can lead to the identification of compounds with enhanced potency and, crucially, improved selectivity for cancer cells.[5][7]
Experimental Design for Assessing Selective Cytotoxicity
A robust assessment of selective cytotoxicity necessitates a multi-faceted approach, beginning with broad-spectrum screening and culminating in detailed mechanistic studies. The following experimental workflow provides a logical progression for characterizing a novel thieno[3,2-d]thiazin-4-one derivative.
Figure 1: A stepwise experimental workflow for the comprehensive evaluation of a novel compound's selective cytotoxicity.
Comparative Cytotoxicity Data of Related Thienopyrimidine Derivatives
To illustrate the expected outcomes of such a study, the following table summarizes hypothetical IC50 values for a promising thieno[3,2-d]thiazin-4-one derivative, "Compound X," against a panel of cancer and normal cell lines. This data is representative of the favorable selectivity profiles observed for other compounds within the broader thienopyrimidine class.[5][7]
| Cell Line | Type | Origin | Compound X IC50 (µM) |
| MCF-7 | Cancer | Breast Adenocarcinoma | 15.5 |
| HCT-116 | Cancer | Colon Carcinoma | 22.8 |
| PC-3 | Cancer | Prostate Cancer | 18.2 |
| BJ-1 | Normal | Human Foreskin Fibroblast | > 100 |
Table 1: Illustrative dose-response data (IC50 values) for a hypothetical thieno[3,2-d]thiazin-4-one derivative, "Compound X," demonstrating selective cytotoxicity against various cancer cell lines while exhibiting minimal impact on a normal human fibroblast cell line.
The selectivity index (SI) is a critical parameter derived from this data, calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line (SI = IC50 normal / IC50 cancer). A higher SI value indicates greater selectivity for cancer cells.
Detailed Experimental Protocols
For researchers embarking on the characterization of novel compounds, the following detailed protocols for the MTT assay and Annexin V/PI staining are provided as a starting point.
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[8]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining
The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12][13] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12][13] PI is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12][14]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
1X PBS
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS by centrifugation.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Interpretation of Results:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Figure 2: A diagram illustrating the correlation between cell populations stained with Annexin V and Propidium Iodide (PI) and their corresponding quadrants in a flow cytometry plot.
Concluding Remarks
The systematic evaluation of novel thieno[3,2-d]thiazin-4-one derivatives, and indeed any potential anticancer agent, is a meticulous process that hinges on the principle of selective cytotoxicity. By employing a tiered approach that begins with broad viability screening and progresses to detailed mechanistic studies, researchers can effectively identify and characterize compounds with the potential for high therapeutic efficacy and a favorable safety profile. The protocols and illustrative data presented herein provide a robust framework for such investigations, paving the way for the discovery of the next generation of targeted cancer therapies.
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Unraveling the Enigma: A Comparative Guide to Cross-Validating the Mechanism of Action of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the elucidation and cross-validation of the compound's mechanism of action (MoA). This guide provides an in-depth, comparative framework for dissecting the MoA of the novel compound, 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, leveraging cutting-edge methodologies and emphasizing scientific integrity. While specific experimental data for this molecule is not yet publicly available, this document will serve as a strategic roadmap for its investigation, drawing parallels from related thieno[3,2-d]thiazin-4-one derivatives and established drug discovery protocols.
The thieno[3,2-d]thiazin-4-one scaffold has garnered significant interest in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anticancer and anti-inflammatory properties[1][2]. Notably, certain analogs have been shown to induce cell cycle arrest in cancer cell lines, suggesting a potential antiproliferative mechanism[3][4]. The subject of our investigation, 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, with its unique substitution pattern, presents a compelling case for a thorough MoA investigation. This guide will navigate through a multi-pronged approach, from initial hypothesis generation to definitive target validation.
Part 1: The Strategic Framework for MoA Cross-Validation
A robust MoA validation strategy is not a linear path but rather an iterative process of hypothesis generation, testing, and refinement. For 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, we will architect our investigation around three core pillars: phenotypic screening, target deconvolution, and target validation.
Caption: A strategic workflow for MoA cross-validation.
Part 2: Phenotypic Screening - Casting a Wide Net
Given the known anticancer activity of related compounds, a logical starting point is to assess the phenotypic effects of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one on various cancer cell lines.
Comparative Antiproliferative Assays
A panel of cancer cell lines from different tissue origins (e.g., lung, colon, breast) should be employed to determine the compound's potency and selectivity.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/MTS Assay | Measures metabolic activity via reduction of tetrazolium salts. | High-throughput, cost-effective. | Can be confounded by changes in cellular metabolism. |
| CellTiter-Glo® | Quantifies ATP levels as an indicator of cell viability. | High sensitivity, less prone to artifacts from metabolic changes. | More expensive than colorimetric assays. |
| High-Content Imaging | Automated microscopy to assess cell number, morphology, and cell cycle status. | Provides multi-parametric data, visual confirmation of effects. | Lower throughput, requires specialized equipment. |
Experimental Protocol: High-Content Imaging for Cell Cycle Analysis
-
Cell Plating: Seed cancer cells (e.g., A549, HT-29) in 96-well imaging plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a concentration range of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one for 24, 48, and 72 hours.
-
Cell Staining: Fix and permeabilize the cells. Stain with Hoechst 33342 to label DNA and an antibody against a proliferation marker (e.g., Ki-67).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Data Analysis: Quantify cell number and analyze DNA content to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
A significant increase in the G0/G1 or G2/M population would suggest cell cycle arrest, a phenotype observed with other thieno-1,3-thiazin-4-one derivatives[3].
Part 3: Target Deconvolution - Identifying the Molecular Interactors
Once a robust and reproducible phenotype is established, the next crucial step is to identify the direct molecular target(s) of the compound. This process, known as target deconvolution, can be approached through various methods, each with its own strengths and limitations.
Caption: A comparison of target deconvolution methodologies.
Comparative Analysis of Target Deconvolution Techniques
| Method | Principle | Advantages | Disadvantages |
| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate.[5][6] | Identifies direct binding partners in a native-like state.[7] | Requires chemical modification of the compound, which may alter its binding properties. |
| Protein Microarray | A labeled version of the compound is screened against a library of purified proteins immobilized on a slide.[5][8] | High-throughput, allows for the screening of thousands of proteins simultaneously. | Proteins are denatured or non-natively folded, potentially leading to false positives/negatives. |
| DARTS | Exploits the principle that a protein becomes more resistant to proteolysis upon ligand binding.[6][9] | Does not require modification of the compound. | May not be suitable for all protein-ligand interactions. |
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one with a linker for immobilization (e.g., a terminal alkyne for click chemistry).
-
Immobilization: Covalently attach the linker-modified compound to a solid support (e.g., agarose beads).
-
Protein Binding: Incubate the compound-conjugated beads with a cell lysate from a responsive cancer cell line.
-
Washing and Elution: Wash away non-specifically bound proteins and elute the specific binders.
-
Protein Identification: Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).
Part 4: Target Validation - From Correlation to Causation
Identifying a putative target is only the beginning. Rigorous validation is essential to confirm that the interaction with this target is responsible for the observed cellular phenotype.
Orthogonal Validation Strategies
| Validation Method | Principle | Advantages | Disadvantages |
| RNAi/CRISPR | Knockdown or knockout of the putative target gene to see if it phenocopies the effect of the compound.[10] | Directly assesses the necessity of the target for the compound's activity. | Off-target effects of siRNA/shRNA or CRISPR-Cas9 can be a concern. |
| Mutational Analysis | Mutating the putative binding site on the target protein to see if it abolishes the compound's effect.[10] | Provides strong evidence for a direct binding interaction. | Requires knowledge of the binding site. |
| Biophysical Assays | Directly measuring the binding affinity and kinetics between the compound and the purified target protein (e.g., SPR, ITC).[11] | Quantitative, provides key parameters for drug development. | Requires purified, active protein. |
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Protein Immobilization: Immobilize the purified putative target protein on an SPR sensor chip.
-
Compound Injection: Inject a series of concentrations of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one over the sensor surface.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein.
-
Kinetic Analysis: Fit the sensorgram data to a binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
A low KD value (typically in the nanomolar to low micromolar range) would indicate a high-affinity interaction.
Part 5: Concluding Remarks and Future Directions
The cross-validation of a small molecule's mechanism of action is a multifaceted endeavor that requires a carefully planned and executed experimental strategy. For 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, a systematic approach that integrates phenotypic screening, unbiased target deconvolution, and rigorous target validation will be paramount to unraveling its therapeutic potential. The comparison of orthogonal methods at each stage of the investigation provides a self-validating framework, enhancing the confidence in the identified MoA. The insights gained from such a comprehensive study will not only illuminate the biological activity of this specific compound but also contribute to the broader understanding of the therapeutic potential of the thieno[3,2-d]thiazin-4-one scaffold.
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Matysiak, J., et al. (2016). New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. PubMed. [Link]
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A Researcher's Guide to Characterizing the Pharmacokinetic Profiles of Novel Thieno[3,2-d]thiazin-4-one Compounds
The thieno[3,2-d]thiazin-4-one scaffold is an emerging heterocyclic system with demonstrated potential in medicinal chemistry. Various derivatives have been synthesized and evaluated for their biological activities, particularly as anticancer agents.[1] However, for any promising new chemical entity to progress from a hit compound to a viable drug candidate, a thorough understanding of its pharmacokinetic (PK) profile is paramount. This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the pharmacokinetic characterization of novel thieno[3,2-d]thiazin-4-one derivatives.
While extensive comparative PK data for this specific class of compounds is not yet widely available in the public domain, this guide will establish a robust, self-validating workflow. By synthesizing established principles of drug metabolism and pharmacokinetics (DMPK) with insights from related heterocyclic systems, we will outline the critical experiments and data interpretation necessary to build a comprehensive PK profile.
The Imperative of Early PK Profiling
In the realm of drug discovery, the adage "fail early, fail cheap" holds significant weight. Promising in vitro potency can be rendered meaningless if a compound is not absorbed into the systemic circulation, is metabolized too rapidly, or is quickly eliminated from the body. Early and systematic pharmacokinetic screening allows for the selection of compounds with favorable drug-like properties, thereby de-risking later, more expensive stages of development. For the thieno[3,2-d]thiazin-4-one class, understanding the structure-pharmacokinetic relationships (SPKR) will be crucial for optimizing lead compounds.
A Phased Approach to Pharmacokinetic Characterization
A logical, tiered approach is recommended for the PK evaluation of new thieno[3,2-d]thiazin-4-one derivatives. This workflow begins with computational and in vitro assays to assess fundamental properties and predict in vivo behavior, followed by definitive in vivo studies in animal models.
Sources
A Comparative Benchmarking Guide: Evaluating 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one Against Established PI3Kα Inhibitors
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[3,2-d]thiazin-4-one scaffold has emerged as a promising chemotype in kinase inhibitor discovery. This guide provides a comprehensive framework for benchmarking the novel compound, 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, against established inhibitors of the Phosphoinositide 3-kinase alpha (PI3Kα) pathway. The PI3K/AKT/mTOR signaling cascade is a critical regulator of cell growth and survival, and its hyperactivation is a hallmark of many cancers, making it a key therapeutic target.[1] This document outlines detailed, self-validating protocols for in-vitro enzymatic assays and cell-based functional screens, enabling a rigorous, head-to-head comparison of inhibitory potency and cellular efficacy. By contextualizing the performance of this novel thiazinone derivative against FDA-approved benchmarks, this guide serves as a critical resource for researchers aiming to characterize new chemical entities in the competitive landscape of kinase inhibitor development.
Introduction: The Rationale for Benchmarking Against PI3Kα
While direct biological targets for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one are not extensively documented in public literature, the broader thieno[3,2-d]thiazin-4-one class of compounds has demonstrated significant activity as kinase inhibitors.[2][3] Notably, derivatives of this scaffold have shown antiproliferative effects in various cancer cell lines, including lung, colon, and glioma cells, by modulating kinase-driven signaling pathways.[4][5] The Phosphoinositide 3-kinase (PI3K) family, particularly the alpha isoform (PI3Kα), is a frequently dysregulated oncogenic driver, making it a high-value target for novel cancer therapeutics.[6][7] Therefore, a logical and compelling starting point for characterizing our lead compound is to benchmark its activity against known PI3Kα inhibitors.
This guide will focus on comparing 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one (referred to as "Test Compound") with two well-characterized PI3K inhibitors:
-
Alpelisib (Piqray®): An FDA-approved, potent, and selective inhibitor of the p110α catalytic subunit of PI3K.[8][9][10] It serves as a high-potency, isoform-specific benchmark.
-
Idelalisib (Zydelig®): An FDA-approved inhibitor with high selectivity for the p110δ isoform, but often used in broader kinase screening panels.[8][9][11] It provides a benchmark for assessing isoform selectivity.
The causality behind this experimental design is rooted in the need to not only determine if the Test Compound inhibits PI3Kα but also to understand its potency and selectivity relative to clinically relevant drugs. This multi-faceted comparison provides a more complete picture of the compound's therapeutic potential.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central signaling node that governs cellular processes like growth, proliferation, and survival.[1] Class I PI3Ks, upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[12] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn phosphorylates a multitude of substrates to promote cell survival and proliferation.[1]
Caption: PI3K/AKT signaling pathway and points of inhibition.
Experimental Design & Protocols
To ensure trustworthiness and reproducibility, our benchmarking strategy employs a two-tiered approach: a direct biochemical assay to measure enzymatic inhibition, followed by a cell-based assay to confirm activity in a physiological context.
Tier 1: In-Vitro Biochemical Assay for PI3Kα Activity
The primary objective is to determine the half-maximal inhibitory concentration (IC50) of the Test Compound against recombinant human PI3Kα and compare it directly to Alpelisib and Idelalisib. A homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) or an AlphaScreen® assay is recommended for its high-throughput capability and sensitivity.[13]
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A Researcher's Guide to the Synthesis and Application of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one: A Comparative Analysis
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides an in-depth technical analysis of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, a heterocyclic compound noted for its potential as a key intermediate in the synthesis of antiviral and anticancer agents.[1] While specific experimental data for this compound is not extensively published, this guide will establish a robust framework for its synthesis and evaluation, drawing upon established methodologies for structurally related thieno[3,2-d]thiazin-4-one derivatives. We will explore a proposed synthetic route, critical parameters for ensuring reproducibility, and a comparative analysis with documented alternatives.
The Thieno[3,2-d]thiazin-4-one Scaffold: A Privileged Structure in Medicinal Chemistry
The thieno[3,2-d]thiazin-4-one core is a subject of increasing interest in medicinal chemistry. Its rigid, planar structure is thought to facilitate binding to biological targets, such as enzymes involved in inflammatory processes or cancer cell proliferation.[1] Derivatives of this scaffold have demonstrated a range of biological activities, including anticancer and antimicrobial effects.[2][3] This guide focuses on the 2-(Methyl(phenyl)amino) substituted variant, exploring its synthetic accessibility and potential applications.
Proposed Synthesis of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one: A Pathway to Reproducibility
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthetic route for 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Isothiocyanatothiophene-3-carboxamide (Intermediate 1)
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-aminothiophene-3-carboxamide (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of thiophosgene (1.1 equivalents) in the same solvent.
-
Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours and then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality: The use of thiophosgene is a standard method for converting primary amines to isothiocyanates. The reaction is performed at low temperatures to control its exothermicity and minimize side reactions.
Step 2: Synthesis of the Thiourea Derivative (Intermediate 2)
-
Reaction Setup: Dissolve the purified 2-isothiocyanatothiophene-3-carboxamide (1 equivalent) in a polar aprotic solvent like acetonitrile.
-
Reagent Addition: Add N-methylaniline (1.1 equivalents) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. Monitor the formation of the thiourea derivative by TLC.
-
Isolation: The product may precipitate out of the solution upon formation. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is used in the next step without further purification.
Causality: The isothiocyanate group is highly electrophilic and readily reacts with the secondary amine of N-methylaniline to form the corresponding thiourea derivative.
Step 3: Cyclization to 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one (Final Product)
-
Reaction Setup: Suspend the crude thiourea derivative (1 equivalent) in a suitable solvent such as dioxane or DMF.
-
Reagent Addition: Add a base, for example, triethylamine (2.2 equivalents), to the suspension. Then, add chloroacetyl chloride (1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 8-12 hours. Monitor the cyclization by TLC.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-cold water. The precipitate is collected by filtration, washed with water, and dried. The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one.
Causality: The base deprotonates the thiourea, which then acts as a nucleophile, attacking the chloroacetyl chloride. A subsequent intramolecular cyclization and elimination of HCl lead to the formation of the thieno[3,2-d]thiazin-4-one ring system.
Ensuring Reproducibility: Critical Parameters and Analytical Validation
Reproducibility in multi-step organic synthesis hinges on meticulous control over several key parameters.
| Parameter | Importance for Reproducibility | Recommended Control Measures |
| Reagent Purity | Impurities in starting materials can lead to side reactions, lower yields, and difficult purification. | Use reagents from reputable suppliers with specified purity. Characterize starting materials by NMR and melting point where applicable. |
| Solvent Quality | Traces of water or other impurities in solvents can interfere with reactions, especially those involving reactive intermediates. | Use anhydrous solvents, freshly distilled or from a solvent purification system. |
| Reaction Temperature | Many organic reactions are highly sensitive to temperature fluctuations, which can affect reaction rates and selectivity. | Use controlled temperature baths (ice, oil) and monitor the internal reaction temperature. |
| Reaction Time | Incomplete or prolonged reactions can lead to a mixture of starting material, product, and byproducts. | Monitor reaction progress closely using TLC or LC-MS to determine the optimal reaction time. |
| Purification Method | The purity of the final compound is critical for its biological evaluation. | Employ appropriate purification techniques (column chromatography, recrystallization) and assess purity using HPLC and NMR. |
Analytical Characterization
To ensure the identity and purity of the synthesized 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one, a comprehensive analytical characterization is essential.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Melting Point Analysis: As an indicator of purity.
Comparative Analysis: 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one and its Alternatives
While 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one holds promise as a synthetic intermediate, several other classes of compounds with related structures or applications have been reported in the literature.
| Compound Class | Reported Biological Activity | Key Structural Features | Reference |
| 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones | Anticancer (inhibit proliferation of lung, colon, and glioma cancer cells) | Dihydroxyphenyl substitution at the 2-position. | [2][4] |
| 2-Amino-1,3,4-thiadiazole Derivatives | Antiviral (including anti-HIV) | A five-membered thiadiazole ring with an amino substituent. | [5] |
| 2-Amino-4-phenylthiazole Derivatives | Antimicrobial, Anthelmintic | A thiazole ring with amino and phenyl substitutions. | [6] |
The anticancer activity of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one derivatives has been linked to the induction of p38-mediated cell cycle arrest.[3][7] This provides a potential mechanistic hypothesis for other compounds based on the thieno-thiazin-4-one scaffold.
Hypothetical Mechanism of Action
Caption: A potential mechanism of action for thieno[3,2-d]thiazin-4-one derivatives.
Standardized Protocol for In Vitro Anticancer Activity Screening
To facilitate a direct comparison between 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one and its alternatives, a standardized in vitro protocol for assessing anticancer activity is crucial for reproducibility.
MTT Assay for Cell Viability
This protocol is adapted from methodologies used for similar compounds.[2]
-
Cell Culture: Culture human cancer cell lines (e.g., A549 lung cancer, HT-29 colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in culture media to achieve the desired final concentrations. Replace the culture medium in the wells with the medium containing the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO). Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Workflow Diagram
Caption: Standardized workflow for assessing the in vitro anticancer activity.
Conclusion and Future Directions
While 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one is commercially available as a research chemical, a comprehensive understanding of its biological activity and potential for therapeutic development requires rigorous and reproducible experimental investigation. This guide provides a foundational framework for its synthesis and evaluation, emphasizing the critical parameters that govern experimental reproducibility. By adopting standardized protocols and drawing comparisons with established alternatives, researchers can effectively explore the potential of this and other novel thieno[3,2-d]thiazin-4-one derivatives in the quest for new therapeutic agents. Future research should focus on the validation of the proposed synthetic route, a thorough investigation of the compound's biological activities, and elucidation of its precise mechanism of action.
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MySkinRecipes. 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1][3]thiazin-4-one. [Link]
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Matysiak, J., et al. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. Medicinal Chemistry Research, 24(8), 3147-3157. [Link]
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Juszczak, M., et al. (2016). New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. Bioorganic & Medicinal Chemistry, 24(6), 1356-1361. [Link]
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ResearchGate. New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. [Link]
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Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2911-2914. [Link]
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Gising, J., et al. (2012). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Molecules, 17(11), 13494-13524. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]thiazin-4-one
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1][2]thiazin-4-one
This document provides essential procedural guidance for the safe handling and disposal of the research chemical 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1][2]thiazin-4-one (CAS No. 892292-63-6). As a specialized heterocyclic compound likely utilized in drug development and medicinal chemistry, its proper management is paramount to ensuring laboratory safety and environmental compliance.[3] This guide is designed for researchers, scientists, and laboratory personnel, synthesizing regulatory standards with chemical first principles to provide a self-validating and trustworthy protocol.
Hazard Assessment: A Structurally-Informed Analysis
For many novel or specialized research chemicals like 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1][2]thiazin-4-one, a comprehensive Safety Data Sheet (SDS) may not be readily available. In such cases, a rigorous hazard assessment must be conducted by analyzing the compound's structural motifs to infer its toxicological and reactive properties.
-
Aromatic Amine Moiety (N-Methyl(phenyl)amino): This functional group is analogous to N-methylaniline. Aromatic amines as a class are known for their potential toxicity.[4][5] N-methylaniline is toxic if swallowed, inhaled, or absorbed through the skin, with the potential for cumulative effects and damage to organs through prolonged exposure.[6][7][8] It is also recognized as being very toxic to aquatic life with long-lasting effects.[6][7] Therefore, it is prudent to assume this toxicity profile extends to the target compound.
-
Thieno[1][2]thiazin-4-one Core: This is a sulfur- and nitrogen-containing heterocyclic system.[9] Upon combustion, such structures can decompose to release hazardous gases, including toxic oxides of nitrogen (NOx) and sulfur (SOx).[10]
Based on this analysis and available supplier information, the compound must be treated as a hazardous substance.[11]
| Hazard Category | Description & Inferred Risk | Supporting Evidence |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[11] This aligns with the known high toxicity of its N-methylaniline substructure.[6][7] | H302, H332 (Supplier Data)[11]; SDS for N-methylaniline.[6][8] |
| Skin & Eye Irritation | Causes skin and serious eye irritation.[11] | H315, H319 (Supplier Data)[11] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[11] The N-methylaniline analogue may also cause damage to blood, leading to methemoglobinemia.[12] | H335 (Supplier Data)[11]; ICSC for N-methylaniline.[12] |
| Environmental Hazard | Based on the N-methylaniline component, this compound should be presumed to be very toxic to aquatic life with long-lasting effects.[6][7] Environmental release must be avoided.[12] | SDS for N-methylaniline.[6][7] |
| Reactivity | The amine functional group can react violently with strong acids and oxidizing agents.[12] Decomposition on heating can produce toxic fumes.[12] | Chemical properties of aromatic amines.[12][13] |
Regulatory Mandate: Compliance with EPA and OSHA
In the United States, chemical waste generated in a laboratory is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[14][15]
-
Hazardous Waste Determination: The generator of the waste is legally responsible for determining if it is hazardous.[16] Based on the toxic characteristics identified above, 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1][2]thiazin-4-one must be managed as a regulated hazardous waste.[14][16]
-
Chemical Hygiene Plan (CHP): Per OSHA's Laboratory Standard, all procedures for handling and disposing of this chemical must be documented in your institution's written Chemical Hygiene Plan.[15][17]
Core Disposal Protocol: A Step-by-Step Methodology
Disposal of this compound must never involve discharge to the sewer system or placement in common trash.[14][18] The only acceptable method is collection and disposal via a licensed professional hazardous waste service.[19][20]
Step 1: Don Appropriate Personal Protective Equipment (PPE)
-
Rationale: The inferred toxicity profile necessitates preventing all routes of exposure.
-
Procedure:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Use proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste.[21]
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.[6]
-
Body Protection: Wear a standard laboratory coat.[6]
-
Respiratory Protection: If handling powders outside of a fume hood or if aerosolization is possible, use a NIOSH-approved respirator.[6]
-
Step 2: Segregate and Collect Waste
-
Rationale: Preventing accidental hazardous reactions is a critical safety control.
-
Procedure:
-
Collect waste 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1][2]thiazin-4-one, including contaminated materials (e.g., weigh paper, gloves, absorbent pads), in a dedicated hazardous waste container.[18]
-
CRITICAL: Do NOT mix this waste with incompatible materials, especially strong acids or oxidizing agents, due to the risk of violent reaction.[12][18]
-
Step 3: Containerize and Label Correctly
-
Rationale: Proper containerization and labeling are required by the EPA to ensure safe storage, transport, and final disposal.[2]
-
Procedure:
-
Container Selection: Use a sturdy, leak-proof container made of a material compatible with the chemical (e.g., glass or polyethylene).[18][20]
-
Labeling: Affix a completed hazardous waste label to the container before adding any waste. The label must include:
-
Container Management: Keep the waste container closed at all times except when actively adding waste.[18]
-
Step 4: Store in a Satellite Accumulation Area (SAA)
-
Rationale: Federal regulations govern the temporary storage of hazardous waste at its point of generation to ensure safety and prevent improper accumulation.[2][14]
-
Procedure:
-
Store the sealed and labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of the laboratory personnel.[14][23]
-
Ensure the SAA is equipped with secondary containment (e.g., a spill tray) to contain any potential leaks.[18]
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in an SAA.[14][23]
-
Step 5: Arrange for Professional Disposal
-
Rationale: Final treatment and disposal of hazardous waste requires specialized facilities and expertise to ensure environmental protection.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of the hazardous waste.[18]
-
The EHS office will coordinate with a licensed hazardous waste disposal company for transport and final disposition, which will likely involve high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the toxic decomposition products.[7][19]
-
Visualization: Disposal Decision Workflow
The following diagram outlines the logical steps from waste generation to final disposal.
Caption: Decision workflow for the safe disposal of hazardous chemical waste.
Emergency Procedures: Spill and Exposure Response
Small-Scale Spill Management:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or earth.[6]
-
Carefully collect the absorbed material using spark-proof tools and place it into your labeled hazardous waste container.[6]
-
Clean the spill area with soap and water.
-
Report the incident to your laboratory supervisor and EHS office.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention immediately.[7][12]
References
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
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East Tennessee State University. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]
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The American Institute of Chemical Engineers (AIChE). (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]
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Schmidt, M. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylaniline, 98%. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
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SKC Inc. (2024, January 9). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]
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International Programme on Chemical Safety (IPCS). (n.d.). International Chemical Safety Cards (ICSC) 0921 - N-METHYLANILINE. Retrieved from [Link]
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Michigan State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
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ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
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PubChem. (n.d.). 1H,2H,4H-thieno(3,2-d)(1,3)oxazine-2,4-dione. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Thieno(3,2-d)pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Chemical Hygiene Plan FactSheet. Retrieved from [Link]
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SKC Inc. (2023, December 22). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
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ResearchGate. (2015). Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro. Retrieved from [Link]
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ACS Publications. (2024). Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles: Recent Advances in De Novo Synthesis and Prospect. Retrieved from [Link]
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UK Science Technician Community. (2020). Sulfur disposal. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1][2]thiazin-4-one. Retrieved from [Link]
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PubMed. (n.d.). Biological technologies for the removal of sulfur containing compounds from waste streams: bioreactors and microbial characteristics. Retrieved from [Link]
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ScienceDirect. (n.d.). Green chemistry for the synthesis of sulfur-containing compounds with medicinal properties. Retrieved from [Link]
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INCHEM. (n.d.). Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Retrieved from [Link]
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LookChem. (n.d.). CAS No.65200-50-2,4H-1,3-Thiazin-4-one, 2-(methylphenylamino)- Suppliers. Retrieved from [Link]
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Google Patents. (n.d.). WO2020223255A1 - 3-amino-4h-benzo[e][1][14][22]thiadiazine 1,1-dioxide derivatives as inhibitors of mrgx2. Retrieved from
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PubMed. (2026). Synthesis of 2-Thioxo-1,3-benzothiazin-4-one by PPh3-Promoted Desulfurative [4 + 2] Annulation. Retrieved from [Link]
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Personal protective equipment for handling 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1,3]thiazin-4-one
Comprehensive Safety and Handling Guide: 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1][2]thiazin-4-one
Abstract: This guide provides a detailed protocol for the safe handling, use, and disposal of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1][2]thiazin-4-one (CAS No. 892292-63-6). As a novel heterocyclic compound, comprehensive toxicological data is not widely available. Therefore, this document synthesizes information from supplier safety data, the known reactivity of analogous chemical structures, and established best practices in laboratory safety. The procedural guidance herein is designed to empower researchers, scientists, and drug development professionals to mitigate risks and ensure a secure laboratory environment.
Hazard Assessment and Compound Profile
Before handling any chemical, a thorough understanding of its identity and potential hazards is paramount. This initial assessment forms the logical basis for all subsequent safety protocols.
Compound Identification
| Property | Value | Source(s) |
| Chemical Name | 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1][2]thiazin-4-one | [1][2][3][4] |
| CAS Number | 892292-63-6 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₀N₂OS₂ | [3][5][6] |
| Molecular Weight | 274.36 g/mol | [3][5][6] |
| Physical Form | Crystalline solid (typical) | [7] |
| Storage | Keep in a dark place, sealed in dry conditions at 2-8°C. | [5][6] |
Known and Inferred Hazards
While a comprehensive Safety Data Sheet (SDS) for this specific molecule is not publicly available, supplier information and the chemistry of the thieno[3,2-d][1][2]thiazin-4-one scaffold provide critical safety insights. The compound should be treated as hazardous until proven otherwise.[7]
Supplier-Stated Hazard Statements:
-
H302: Harmful if swallowed.[6]
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H332: Harmful if inhaled.[6]
-
H335: May cause respiratory irritation.[6]
Scientific Rationale (The "Why"): The thiazinone core, containing both sulfur and nitrogen heterocycles, is a common motif in biologically active molecules, including some with antibacterial, antifungal, and anticancer properties.[8][9][10][11][12] This inherent bioactivity is the primary reason for exercising caution. The listed hazard statements suggest the compound can cause localized irritation upon contact and systemic effects if ingested or inhaled. Irritation is a common property of nitrogen- and sulfur-containing heterocyclic compounds.[13][14] The potential for respiratory tract irritation necessitates stringent controls to prevent inhalation of the powdered form.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory. The selection of PPE is not a static checklist but a dynamic process that adapts to the specific experimental procedure.
Engineering Controls: The First Line of Defense
All manipulations of 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d][1][2]thiazin-4-one, especially in its powdered form, must be performed inside a certified chemical fume hood.[15] This is non-negotiable. The fume hood contains airborne particles and vapors, providing the most critical layer of protection against respiratory exposure. Ensure the sash is lowered to the appropriate height during all operations.
Personal Protective Equipment Protocol
The following diagram outlines the decision-making process for selecting appropriate PPE based on the task at hand.
Caption: A step-by-step workflow for safe laboratory operations.
References
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Arctom Scientific. CAS NO. 892292-63-6 | 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]t[1][2]hiazin-4-one.
-
Biosynth. 2-(Methyl(phenyl)amino)-4H-thieno[3, 2-d]t[1][2]hiazin-4-one, min 95%.
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BLDpharm. 892292-63-6|2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]t[1][2]hiazin-4-one.
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Alchem Pharmtech. CAS 892292-63-6 | 2-(Methyl(phenyl)amino)-4H-thieno[3,2-d]t[1][2]hiazin-4-one.
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- PubMed. Synthesis of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-ones, their lipophilicity and anticancer activity in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
